4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Description
Properties
IUPAC Name |
4-(2-chloro-9-methylpurin-6-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-2-4-17-5-3-16/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALAVZIHBUVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254674 | |
| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148003-35-3 | |
| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148003-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 6-Morpholinopurine Derivatives as PI3K Inhibitors, with a Focus on the 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-morpholinopurine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitory activity. This guide delves into the mechanistic underpinnings of this class of compounds, with a specific focus on the structural features of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine. While direct experimental data for this specific molecule is limited in the public domain, this document synthesizes information from closely related 2,9-disubstituted-6-morpholinopurine analogs to provide a comprehensive understanding of their likely mechanism of action as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. We will explore the critical role of the PI3K pathway in cellular function and disease, the rationale for targeting this pathway in oncology, and the molecular interactions that govern the inhibitory activity of 6-morpholinopurine derivatives. Furthermore, this guide will present detailed, field-proven experimental protocols for the characterization of such inhibitors.
Introduction: The Significance of the 6-Morpholinopurine Scaffold in Kinase Inhibition
The purine core is a fundamental building block of life, forming the basis of nucleic acids and cellular energy currency. In drug discovery, the purine scaffold has been extensively utilized as a template for the design of kinase inhibitors due to its structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions. The morpholine moiety, a six-membered heterocyclic ring, is another key pharmacophore known to enhance the pharmacological properties of drug candidates, including their aqueous solubility and metabolic stability.
The combination of these two pharmacores in the 6-morpholinopurine scaffold has given rise to a class of potent and selective kinase inhibitors. The specific compound, this compound, with its characteristic substitutions at the C2, N9, and C6 positions of the purine ring, represents a promising, albeit understudied, candidate within this class. Based on extensive research on analogous compounds, the primary biological target for this scaffold is strongly suggested to be the Phosphoinositide 3-kinase (PI3K) family of enzymes.
The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Fate and a Key Oncogenic Driver
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K. Class I PI3Ks, the most implicated in cancer, are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation, the p110 catalytic subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B). This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by other kinases, such as PDK1. Activated AKT then phosphorylates a plethora of downstream substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.
Signaling Pathway Diagram: The PI3K/AKT/mTOR Cascade
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Mechanism of Action: Competitive ATP Inhibition at the PI3K Catalytic Site
Derivatives of the 2,9-disubstituted-6-morpholinopurine scaffold are potent inhibitors of Class I PI3K isoforms. Their mechanism of action is primarily attributed to competitive inhibition at the ATP-binding site within the catalytic domain of the p110 subunit.
The key molecular interactions that contribute to the high-affinity binding of these inhibitors include:
-
Hinge-Binding Interaction: The purine core of the inhibitor forms critical hydrogen bonds with the hinge region of the kinase domain. Specifically, the N1 and N3 atoms of the purine ring often act as hydrogen bond acceptors, interacting with the backbone amide protons of conserved amino acid residues in the hinge region (e.g., Val851 in p110α). This interaction mimics the binding of the adenine moiety of ATP.
-
Hydrophobic Interactions: The substituents at the C2 and N9 positions of the purine ring project into hydrophobic pockets within the ATP-binding site. The 2-chloro group and the 9-methyl group of this compound are expected to occupy these pockets, contributing to the overall binding affinity and potentially influencing isoform selectivity.
-
Solvent-Exposed Region Interaction: The morpholine group at the C6 position typically extends towards the solvent-exposed region of the ATP-binding cleft. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming interactions with nearby amino acid residues or water molecules, which can further stabilize the inhibitor-enzyme complex.
The culmination of these interactions allows the 6-morpholinopurine inhibitor to occupy the ATP-binding site with high affinity, thereby preventing the binding of ATP and subsequent phosphorylation of PIP2. This effectively blocks the downstream signaling cascade, leading to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells that are dependent on the PI3K pathway.
Diagram: Putative Binding Mode of a 6-Morpholinopurine Inhibitor in the PI3K Active Site
Caption: A schematic representation of the key interactions between a 6-morpholinopurine inhibitor and the PI3K active site.
Experimental Protocols for Characterization
The following protocols provide a framework for the synthesis and biological evaluation of 6-morpholinopurine derivatives as PI3K inhibitors. These are based on established methodologies in the field.
Synthesis of 2,9-Disubstituted-6-Morpholinopurine Derivatives
A common synthetic route to this class of compounds involves a multi-step process starting from a commercially available purine derivative.
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable purine starting material, such as 2,6-dichloropurine.
-
N9-Alkylation/Arylation: Selectively introduce the desired substituent at the N9 position. For this compound, this would involve methylation. This can be achieved using an appropriate alkylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).
-
Nucleophilic Aromatic Substitution at C6: React the N9-substituted purine with morpholine. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the morpholine nitrogen displaces the chlorine atom at the C6 position. This step is often carried out at elevated temperatures in a suitable solvent like ethanol or isopropanol.
-
Modification at C2 (if necessary): If the starting material was 2,6-dichloropurine, the chlorine at the C2 position remains. For other C2 substituents, further synthetic modifications, such as Suzuki or Stille cross-coupling reactions, can be employed.
-
Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
To determine the inhibitory potency of the synthesized compounds against PI3K isoforms, an in vitro kinase assay is performed.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP (with a radiolabel, e.g., [γ-³²P]ATP, or for use in a fluorescence-based assay)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or antibodies for ELISA-based assays)
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the kinase, PIP2 substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution.
-
Detect the amount of phosphorylated PIP3 produced. This can be done by measuring the incorporation of the radiolabel or by using a specific antibody that recognizes PIP3 in an ELISA format.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the kinase activity by 50%) by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Assay for PI3K Pathway Inhibition
To confirm that the compound inhibits the PI3K pathway in a cellular context, a Western blot analysis of downstream signaling proteins can be performed.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to have an activated PI3K pathway (e.g., MCF-7, PC-3).
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
Include a positive control (a known PI3K inhibitor) and a negative control (vehicle, e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the p-AKT signal to the total AKT signal and the loading control.
-
Determine the concentration-dependent effect of the compound on AKT phosphorylation.
-
Structure-Activity Relationship (SAR) Insights
Based on studies of related 2,9-disubstituted-6-morpholinopurines, the following SAR insights can be inferred for the this compound scaffold:
-
C2 Position: The nature of the substituent at the C2 position can significantly impact both potency and selectivity. Small, electron-withdrawing groups like chlorine are often well-tolerated and can contribute to favorable interactions within the active site.
-
N9 Position: The substituent at the N9 position is crucial for orienting the molecule within the ATP-binding pocket. A methyl group is a relatively small and simple substituent. Larger or more complex groups at this position can be explored to probe for additional interactions and potentially enhance isoform selectivity.
-
C6 Position: The morpholine ring at the C6 position is a key feature for PI3K inhibition within this scaffold. Modifications to the morpholine ring are generally not well-tolerated, suggesting its importance for maintaining the optimal conformation and interactions for binding.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel PI3K inhibitors. While direct biological data for this specific compound is lacking, the extensive research on analogous 6-morpholinopurine derivatives provides a strong rationale for its potential mechanism of action as a competitive ATP inhibitor of PI3K.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its analogs. This would involve in vitro kinase profiling against a panel of kinases to determine its potency and selectivity, cellular assays to confirm its on-target activity, and ultimately, in vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy. Such studies will be crucial to fully elucidate the therapeutic potential of this promising chemical scaffold.
References
-
Lobo, V., Rocha, A., Castro, T. G., & Carvalho, M. A. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Polymers, 15(7), 1703. [Link]
-
ResearchGate. (n.d.). (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine...[Link]
-
Ma, Y. Q., Yan, X., Du, R., Yang, X. G., Li, Y. X., Gao, Y., & Li, W. L. (2016). Synthesis, Anti-cancer Activity and Mechanism Study of 6-Mercapto-purine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(6), 750-756. [Link]
-
Lobo, V., Rocha, A., Castro, T. G., & Carvalho, M. A. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Polymers (Basel), 15(7), 1703. [Link]
-
Al-Duhaidahawi, D. (2018). Synthesis and Preliminary Anticancer Activity Study of New 6-Mercaptopurine Derivatives. Asian Journal of Chemistry, 30(10), 2136-2140. [Link]
-
ResearchGate. (n.d.). Synthesis, Anti-Cancer Activity and Mechanism Study of 6-Mercaptopurine Derivatives | Request PDF. [Link]
-
Wright, G. W., Nelson, R. S., Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 23(7), 1675. [Link]
-
Pecchi, S., Renhowe, P. A., Taylor, C., Kaufman, S., Merritt, H., Wiesmann, M., Shoemaker, K. R., Knapp, M. S., Ornelas, E., Hendrickson, T. F., Fantl, W., & Voliva, C. F. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895–6898. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of 2-aryl-9-substituted-6-morpholino purine derivatives for the adenosine receptor antagonists. [Link]
-
Wright, G. W., Nelson, R. S., Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 23(7), 1675. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Tadesse, S., Caldon, E. A., Tilley, W., & Lim, E. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules (Basel, Switzerland), 24(23), 4299. [Link]
-
Zuo, Y., Gao, Y., Wang, N., & Zhang, Y. (2025). Design, synthesis, and biological evaluation of novel PI3Kδ/HDAC6 dual inhibitors for the treatment of non-Hodgkin's lymphoma. European Journal of Medicinal Chemistry, 296, 117852. [Link]
-
Smith, M. C., Kraybill, B., & Liu, X. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Molecular Cancer Therapeutics, 15(10), 2344–2356. [Link]
-
Dugar, S., Gundu, R., & Vakkalanka, S. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters, 6(12), 1190–1194. [Link]
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).
An In-depth Technical Guide to the Biological Activity of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Abstract
This technical guide provides a comprehensive overview of the synthesis, putative biological activity, and therapeutic potential of the novel synthetic purine derivative, 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine. Purine analogues are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer and antiviral effects. The incorporation of a morpholine moiety is a well-established strategy to enhance pharmacokinetic properties and confer specific biological activities, notably as kinase inhibitors. This document will delve into the synthetic route for this compound, explore its likely mechanism of action based on structurally related molecules, and present a detailed analysis of its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding landscape of purine-based therapeutics.
Introduction: The Rationale for 2,6,9-Trisubstituted Purines
Purines are fundamental heterocyclic compounds essential to numerous biological processes. Their synthetic analogues have been extensively explored as therapeutic agents, primarily due to their ability to mimic endogenous purines and thereby interact with a wide array of biological targets, including enzymes and receptors. The 2,6,9-trisubstituted purine scaffold, in particular, has emerged as a "privileged" structure in medicinal chemistry. Strategic modifications at these three positions allow for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its target specificity and pharmacological profile.
The subject of this guide, this compound, embodies a rational design strategy aimed at developing novel kinase inhibitors. The key structural features include:
-
A 2-chloro substituent: The presence of a halogen at this position can significantly influence the molecule's reactivity and its interaction with target proteins.
-
A 6-morpholino group: The morpholine ring is a common feature in many approved drugs and clinical candidates.[1][2] It is known to improve aqueous solubility and metabolic stability, and the oxygen atom can act as a hydrogen bond acceptor, facilitating binding to kinase hinge regions.[1]
-
A 9-methyl group: Substitution at the N9 position can impact the compound's selectivity and potency.
This guide will first elucidate the synthetic pathway to this molecule, followed by a detailed exploration of its potential biological activities, drawing on data from closely related analogues.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol is based on established methods for the synthesis of related 6-morpholinyl-purine derivatives.[3]
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2,6-dichloro-9-methyl-9H-purine
-
Reactants: 2,6-dichloropurine, methyl iodide, and a suitable base (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF).
-
Procedure: a. Dissolve 2,6-dichloropurine in DMF. b. Add potassium carbonate to the solution and stir. c. Slowly add methyl iodide to the reaction mixture at room temperature. d. Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to yield 2,6-dichloro-9-methyl-9H-purine.
Step 2: Synthesis of this compound
-
Reactants: 2,6-dichloro-9-methyl-9H-purine, morpholine, and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Solvent: An alcohol such as ethanol or isopropanol.
-
Procedure: a. Dissolve 2,6-dichloro-9-methyl-9H-purine in the chosen alcohol. b. Add morpholine and DIPEA to the solution. c. Reflux the reaction mixture for 4-8 hours, monitoring by TLC. d. After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. e. Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for the successful synthesis of the target compound. The use of a polar aprotic solvent like DMF in the first step facilitates the SN2 reaction between 2,6-dichloropurine and methyl iodide. Potassium carbonate acts as a base to deprotonate the purine ring, activating it for methylation. In the second step, the selective substitution of the more reactive chlorine atom at the C6 position is achieved by nucleophilic aromatic substitution with morpholine. DIPEA is used as a scavenger for the HCl generated during the reaction. The choice of an alcohol as a solvent and reflux conditions provides the necessary energy to overcome the activation barrier for the substitution reaction.
Putative Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, allows for a well-founded hypothesis regarding its mechanism of action.
The PI3K/Akt/mTOR Pathway: A Key Target in Oncology
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[4] Several small molecule inhibitors targeting various nodes of this pathway have been developed, with some gaining regulatory approval.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as an ATP-competitive inhibitor of class I PI3K isoforms. The purine scaffold mimics the adenine core of ATP, allowing the molecule to bind to the ATP-binding pocket of the kinase. The morpholine moiety is predicted to form a crucial hydrogen bond with the hinge region of the kinase, a common interaction for many PI3K inhibitors.[4] The 2-chloro and 9-methyl substituents likely contribute to the compound's selectivity and potency by occupying specific sub-pockets within the active site.
Figure 1: Hypothesized inhibition of the PI3K signaling pathway.
Therapeutic Potential and Comparative Analysis
The therapeutic potential of this compound lies primarily in the field of oncology. Given its structural features, it is a candidate for development as a selective PI3K inhibitor. The following table summarizes the activity of structurally related morpholino-substituted heterocyclic compounds against various cancer cell lines.
| Compound ID | Core Structure | Target(s) | Cell Line | IC50 (µM) | Reference |
| PQR309 | Dimorpholino-triazine | pan-PI3K, mTOR | Various | N/A (Potent) | [4] |
| ZSTK474 | Dimorpholino-triazine | pan-PI3K | Various | N/A (Potent) | [3] |
| Compound 3c | 2-morpholino-4-anilinoquinoline | N/A | HepG2 | 11.42 | [5] |
| Compound 3d | 2-morpholino-4-anilinoquinoline | N/A | HepG2 | 8.50 | [5] |
| Compound 3e | 2-morpholino-4-anilinoquinoline | N/A | HepG2 | 12.76 | [5] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
The data from related compounds suggest that the morpholino-purine scaffold is a promising starting point for the development of potent anticancer agents. Further preclinical studies, including in vitro kinase assays and in vivo xenograft models, would be necessary to fully elucidate the therapeutic potential of this compound.
Conclusion
This compound is a rationally designed 2,6,9-trisubstituted purine with significant potential as a kinase inhibitor, particularly targeting the PI3K signaling pathway. Its synthesis is achievable through established chemical methodologies. While direct biological data for this specific compound is limited, the well-documented activities of structurally similar molecules provide a strong rationale for its further investigation as a potential therapeutic agent in oncology. Future research should focus on its specific kinase selectivity profile, its efficacy in cellular and animal models of cancer, and its pharmacokinetic and toxicological properties to fully assess its drug-like potential.
References
-
Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(20), 8250-8269. [Link]
- Pirali, T., et al. (2016). 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as pi3k inhibitors. WO2016157074A1.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
Giddabasappa, A., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(20), 7105-7126. [Link]
-
Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3045. [Link]
Sources
- 1. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. WO2016157074A1 - 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as pi3k inhibitors - Google Patents [patents.google.com]
- 4. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 5. This compound | Structure, Uses, Safety, Supplier China | High Purity Chemical Information [chemheterocycles.com]
The Structure-Activity Relationship of 2-Chloro-6-Morpholino-9-Methylpurine: A Technical Guide for Drug Discovery Professionals
Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition
The purine core is a cornerstone in medicinal chemistry, recognized for its versatile role in the design of potent and selective inhibitors of various protein kinases. Its inherent ability to mimic the adenine scaffold of ATP allows for competitive binding to the kinase ATP-binding site. Strategic functionalization of the purine ring at key positions—namely C2, C6, and N9—has proven to be a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloro-6-morpholino-9-methylpurine, a representative of a class of purine derivatives with significant potential as kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway.
The PI3K signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for anticancer drug development.[1] The development of isoform-selective PI3K inhibitors is of particular interest to minimize off-target effects and enhance therapeutic efficacy.[1] The 6-morpholino-purine scaffold has emerged as a promising chemotype for achieving potent and selective inhibition of PI3K isoforms.[1] This guide will dissect the SAR of this scaffold, with a focus on the contributions of the 2-chloro, 6-morpholino, and 9-methyl substituents to its biological activity.
Core Scaffold Analysis: Deconstructing the Pharmacophore
The 2-chloro-6-morpholino-9-methylpurine molecule can be dissected into three key components, each contributing to its overall biological profile. Understanding the role of each substituent is fundamental to appreciating the SAR of this compound class.
Figure 1: Key structural components of 2-chloro-6-morpholino-9-methylpurine.
The 6-Morpholino Group: A Key to PI3Kα Potency
The morpholino moiety at the C6 position is a critical determinant of the high-affinity binding to the PI3Kα isoform.[1] This group is capable of forming a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of the PI3Kα active site. This interaction anchors the purine core within the ATP-binding pocket, providing a foundation for potent inhibition. The oxygen atom of the morpholine ring can also act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.
The 2-Chloro Substituent: Fine-Tuning Potency and Selectivity
The presence of a chlorine atom at the C2 position of the purine ring significantly influences the electronic properties of the scaffold and can enhance inhibitory potency.[2] Halogen atoms at this position can engage in halogen bonding or other non-covalent interactions within the active site, contributing to tighter binding.[2] Furthermore, substitution at the C2 position is a common strategy to improve selectivity against other kinases. The nature of the C2 substituent can be varied to optimize interactions with specific residues in the target kinase, thereby discriminating it from off-target kinases.
The 9-Methyl Group: Impact on Physicochemical Properties
Alkylation at the N9 position of the purine ring, in this case with a methyl group, primarily influences the physicochemical properties of the molecule, such as solubility and membrane permeability. While larger, more hydrophobic groups at N9 have been shown to enhance potency in some series of PI3K inhibitors, a simple methyl group can provide a balance between potency and desirable drug-like properties.[1] The N9 substituent projects into the solvent-exposed region of the ATP-binding site, offering a vector for further modification to improve pharmacokinetic parameters.
Structure-Activity Relationship (SAR) Insights
The SAR of 2-substituted-6-morpholino-9-alkylpurines has been explored to optimize their activity as PI3K inhibitors. The following table summarizes the general trends observed from the available literature.
| Position | Substituent | Effect on PI3Kα Activity | Rationale | Reference |
| C2 | -Cl | Potent Inhibition | Enhances binding affinity through electronic effects and potential non-covalent interactions. | [2] |
| -NH2 | Reduced Potency | May introduce unfavorable steric or electronic interactions. | ||
| -Aryl | Variable | Activity is highly dependent on the nature and substitution pattern of the aryl ring. Can provide additional binding interactions. | [1] | |
| C6 | -Morpholino | Essential for High Potency | Forms a key hydrogen bond with Val851 in the hinge region of PI3Kα. | [1] |
| -Piperidino | Reduced Potency | Altered geometry and hydrogen bonding capacity compared to morpholine. | ||
| -Amino | Significantly Reduced Potency | Lacks the crucial interactions provided by the morpholine ring. | ||
| N9 | -Methyl | Moderate Potency, Good Physicochemical Properties | Provides a balance between potency and drug-like properties. | [1] |
| -Cyclohexyl | Increased Potency | The bulky, hydrophobic group can occupy a hydrophobic pocket, enhancing binding affinity. | [1] | |
| -Aryl | Variable | Similar to the C2 position, activity depends on the specific aryl group and its substituents. | [1] |
Proposed Binding Mode in PI3Kα
Molecular modeling studies of related 2,9-disubstituted-6-morpholino purines provide a clear rationale for their potent and selective inhibition of PI3Kα.[1] The proposed binding mode highlights the key interactions that are likely also formed by 2-chloro-6-morpholino-9-methylpurine.
Figure 2: Proposed binding mode of 2-chloro-6-morpholino-9-methylpurine in the PI3Kα active site.
Experimental Protocols
The evaluation of 2-chloro-6-morpholino-9-methylpurine and its analogs as PI3K inhibitors involves a series of in vitro and cell-based assays.
In Vitro PI3Kα Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the enzymatic activity of PI3Kα by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Principle: The assay is a competitive immunoassay where a biotinylated PIP3 tracer competes with the PIP3 produced by the enzyme for binding to a GST-tagged GRP1 PH domain, which is in turn detected by an anti-GST antibody labeled with a europium cryptate. The signal is inversely proportional to the amount of PIP3 produced.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds (e.g., 2-chloro-6-morpholino-9-methylpurine) in DMSO.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human PI3Kα (p110α/p85α) and its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in kinase reaction buffer.
-
Kinase Reaction:
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the enzyme solution to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and the biotinylated PIP3 tracer.
-
Add the detection reagents (Europium cryptate-labeled anti-GST antibody and streptavidin-XL665).
-
Incubate at room temperature to allow for binding equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based Assay: Inhibition of Akt Phosphorylation
This assay assesses the ability of the compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Principle: Activated PI3K leads to the phosphorylation of Akt at Ser473. Inhibition of PI3K will result in a decrease in p-Akt levels, which can be quantified by Western blotting or ELISA.
Step-by-Step Methodology:
-
Cell Culture: Culture a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, U87-MG) to sub-confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. Determine the IC50 for the inhibition of Akt phosphorylation.
Conclusion and Future Directions
The 2-chloro-6-morpholino-9-methylpurine scaffold represents a promising starting point for the development of potent and selective PI3K inhibitors. The SAR analysis reveals that the 6-morpholino group is crucial for high-affinity binding to PI3Kα, while modifications at the C2 and N9 positions offer opportunities to fine-tune potency, selectivity, and pharmacokinetic properties. The chloro group at C2 is expected to contribute positively to the inhibitory activity. Future optimization efforts could focus on exploring a wider range of substituents at the C2 and N9 positions to further enhance the therapeutic potential of this class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for the biological evaluation of novel analogs, facilitating the discovery of next-generation PI3K inhibitors for the treatment of cancer and other diseases driven by aberrant PI3K signaling.
References
-
Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules. 2023;28(7):3075. Available from: [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. 2023;28(7):2974. Available from: [Link]
-
PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. Available from: [Link]
-
Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of Medicinal Chemistry. 2017;60(10):4376-4389. Available from: [Link]
-
High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Oncotarget. 2018;9(53):30153-30166. Available from: [Link]
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006;16(20):5357-5361. Available from: [Link]
-
Inhibition of PI3K/mTOR Pathways with GDC-0980 in Pediatric Leukemia: Impact on Abnormal FLT-3 Activity and Cooperation with Intracellular Signaling Targets. Current Cancer Drug Targets. 2019;19(10):836-847. Available from: [Link]
-
Identification of allosteric binding sites for PI3Kα oncogenic mutant specific inhibitor design. bioRxiv. 2022. Available from: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. 2017;60(5):1898-1915. Available from: [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. 2010;185(5):1024-1030. Available from: [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. 2023;28(7):2974. Available from: [Link]
Sources
An In-Depth Technical Guide to the Adenosine Receptor Affinity of 2-Substituted-9-Methyl-6-Morpholinopurines
Abstract: This technical guide provides a comprehensive overview of the adenosine receptor affinity for the 2-substituted-9-methyl-6-morpholinopurine scaffold. Due to the limited publicly available data on 2-chloro-9-methyl-6-morpholinopurine, this document will use the closely related analog, 4-(2-(2-Chlorophenyl)-9-methyl-9H-purin-6-yl)morpholine , as a case study to detail the experimental procedures and expected binding profile at the human A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptor subtypes. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of purinergic signaling and the development of novel adenosine receptor ligands.
Introduction: The Therapeutic Potential of Adenosine Receptor Modulation
Adenosine is a ubiquitous purine nucleoside that fine-tunes a vast array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are implicated in a wide range of pathological conditions, making them attractive targets for therapeutic intervention.[1] The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Conversely, the A₂ₐ and A₂ₑ receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase and elevate cAMP levels.[1]
The 2,6,9-trisubstituted purine scaffold has been a fertile ground for the discovery of potent and selective adenosine receptor antagonists.[2] Modifications at these positions can significantly influence the affinity and selectivity of the resulting compounds. This guide focuses on the 6-morpholino-9-methylpurine core, with a particular emphasis on the impact of substitution at the 2-position on the adenosine receptor binding profile.
Adenosine Receptor Affinity Profile of a 2-Substituted-9-Methyl-6-Morpholinopurine Analog
The following table summarizes the binding affinity of 4-(2-(2-Chlorophenyl)-9-methyl-9H-purin-6-yl)morpholine , a close analog of 2-chloro-9-methyl-6-morpholinopurine, at the four human adenosine receptor subtypes. The data is derived from radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors.[3][4]
| Receptor Subtype | pKᵢ (mean ± SEM) | Kᵢ (nM) |
| Human A₁ | 6.51 ± 0.11 | 309 |
| Human A₂ₐ | 6.47 ± 0.05 | 339 |
| Human A₂ₑ | 5.70 ± 0.07 | 1995 |
| Human A₃ | < 5 | > 10,000 |
Data presented is for compound 3a, 4-(2-(2-Chlorophenyl)-9-methyl-9H-purin-6-yl)morpholine, as reported by Paiva et al. (2024).[3][4]
Interpretation of Results: The data indicates that 4-(2-(2-Chlorophenyl)-9-methyl-9H-purin-6-yl)morpholine exhibits moderate affinity for the human A₁ and A₂ₐ receptors, with Kᵢ values in the low micromolar range. The affinity for the A₂ₑ receptor is weaker, and there is a notable lack of significant affinity for the A₃ receptor subtype. This profile suggests a degree of selectivity for A₁/A₂ₐ over A₂ₑ and A₃ receptors. The substitution of a simple chloro group with a 2-chlorophenyl group at the 2-position likely influences this binding profile, and further structure-activity relationship (SAR) studies would be required to delineate the precise contribution of this moiety.[3][4]
Experimental Protocols for Determining Adenosine Receptor Affinity
The determination of a compound's binding affinity for adenosine receptors is a critical step in its pharmacological characterization. Radioligand binding assays are the gold standard for this purpose.[2]
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and selectivity.
Principle: The assay is based on the principle of competitive binding, where the unlabeled test compound and a radioligand compete for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[2]
Experimental Workflow:
Figure 1: Workflow for Radioligand Competition Binding Assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptor subtypes in appropriate growth medium.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
A fixed concentration of the appropriate radioligand:
-
Varying concentrations of the test compound (e.g., 2-chloro-9-methyl-6-morpholinopurine or its analog).
-
To determine non-specific binding, a high concentration of a known non-radioactive ligand (e.g., theophylline or R-PIA) is used in a separate set of wells.[2]
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value from the competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Functional Assay: cAMP Accumulation
To determine whether a compound acts as an agonist, antagonist, or inverse agonist, a functional assay is necessary. For adenosine receptors, measuring the modulation of intracellular cAMP levels is a common approach.[3][4]
Principle: A₂ₐ and A₂ₑ receptor agonists stimulate adenylyl cyclase, leading to an increase in cAMP, while A₁ and A₃ receptor agonists inhibit adenylyl cyclase, causing a decrease in cAMP.[1] By measuring the effect of the test compound on agonist-stimulated cAMP levels, its functional activity can be determined.
Step-by-Step Methodology (for antagonist activity at A₁ receptors):
-
Cell Culture:
-
Culture CHO cells stably expressing the human A₁ adenosine receptor.
-
-
cAMP Accumulation Assay:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known A₁ receptor agonist (e.g., NECA) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the dose-response relationship.
-
A rightward shift in the agonist dose-response curve in the presence of the test compound is indicative of competitive antagonism.
-
Adenosine Receptor Signaling Pathways
The interaction of 2-chloro-9-methyl-6-morpholinopurine and its analogs with adenosine receptors modulates key intracellular signaling cascades. The canonical pathways are depicted below.
Sources
- 1. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives [mdpi.com]
- 4. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the PI3K Inhibitory Potential of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Foreword: The Rationale for Pursuing Novel PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulatory hub for a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is one of the most frequent oncogenic events across a wide spectrum of human cancers, making it a highly validated and compelling target for cancer therapy.[2][3][4] The PI3K/Akt/mTOR axis, in particular, is frequently over-activated in various malignancies, contributing to tumorigenesis, metastasis, and resistance to conventional therapies.[2][3] This has spurred significant research and development efforts, leading to the approval of several PI3K inhibitors by regulatory agencies for the treatment of cancers such as leukemia and breast cancer.[1][4][5][6]
Despite these successes, the clinical application of existing PI3K inhibitors is often hampered by challenges, including on-target toxicities and the development of resistance mechanisms.[5][7] For instance, pan-PI3K inhibitors, which target all four class I isoforms (α, β, δ, γ), can lead to a range of adverse effects like hyperglycemia, rash, and diarrhea due to the essential physiological roles of these isoforms in normal tissues.[5][7] This underscores the ongoing need for novel PI3K inhibitors with improved therapeutic windows, potentially through enhanced isoform selectivity or unique chemical scaffolds that offer different pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive prospective analysis of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine , a compound featuring a purine core and a morpholine moiety—structural motifs present in numerous established kinase inhibitors. We will delve into a proposed synthetic route, a detailed roadmap for its preclinical evaluation as a PI3K inhibitor, and a hypothesized mechanism of action, all grounded in established scientific principles and methodologies.
PART 1: Foundational Chemistry and a Proposed Synthetic Pathway
The structure of this compound suggests a plausible interaction with the ATP-binding pocket of PI3K. The purine scaffold is a well-established hinge-binding motif in many kinase inhibitors, while the morpholine group can form crucial hydrogen bonds and improve physicochemical properties.[8][9][10]
Proposed Synthesis
A plausible synthetic route for this compound can be envisioned starting from commercially available 2,6-dichloropurine. The following multi-step synthesis is proposed based on established methodologies for the derivatization of purine scaffolds.[11]
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
-
Step 1: Synthesis of 2,6-Dichloro-9-methyl-9H-purine.
-
To a solution of 2,6-dichloropurine in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) as a base.
-
Slowly add methyl iodide at room temperature and stir the reaction mixture for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,6-dichloro-9-methyl-9H-purine.
-
-
Step 2: Synthesis of this compound.
-
Dissolve 2,6-dichloro-9-methyl-9H-purine in n-butanol.
-
Add morpholine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux (approximately 110-120°C) for 8-12 hours. The C6 position of the purine ring is generally more susceptible to nucleophilic substitution than the C2 position.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product, this compound.
-
PART 2: A Roadmap for Preclinical Evaluation
A systematic and rigorous preclinical evaluation is necessary to determine the PI3K inhibitory potential of this compound.
In Vitro Characterization
2.1.1. Kinase Inhibition Assays
The initial step is to assess the direct inhibitory activity of the compound against the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).
Experimental Protocol: In Vitro PI3K Kinase Assay (e.g., HTRF)
-
Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity.
-
Add recombinant human PI3K isoforms to wells of a microtiter plate containing a suitable lipid substrate (e.g., PIP2) and ATP.
-
Add varying concentrations of this compound to the wells.
-
Incubate the reaction mixture to allow for the phosphorylation of PIP2 to PIP3.
-
Add a detection mixture containing a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody (assuming the kinase is GST-tagged) and a streptavidin-XL665 conjugate.
-
After a further incubation period, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the kinase activity) for each isoform.
Hypothetical Data Summary:
| PI3K Isoform | Hypothetical IC₅₀ (nM) |
| p110α | 50 |
| p110β | 350 |
| p110δ | 25 |
| p110γ | 400 |
2.1.2. Cellular Pathway Inhibition
To confirm that the compound inhibits the PI3K pathway within a cellular context, the phosphorylation status of downstream effectors, such as Akt, should be assessed.
Caption: Workflow for assessing cellular PI3K pathway inhibition.
Experimental Protocol: Western Blot for Akt Phosphorylation
-
Culture a cancer cell line with a known active PI3K pathway (e.g., PIK3CA-mutant MCF-7 breast cancer cells).
-
Serum-starve the cells to lower basal pathway activity.
-
Pre-treat the cells with a dose range of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor like insulin-like growth factor 1 (IGF-1) for a short period (e.g., 15-30 minutes) to activate the PI3K pathway.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt, which reflects the level of pathway inhibition.
2.1.3. Antiproliferative Activity
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. Therefore, the compound's effect on the proliferation of various cancer cell lines should be evaluated.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed a panel of cancer cell lines (including those with and without PI3K pathway mutations) in 96-well plates.
-
After allowing the cells to adhere, treat them with a range of concentrations of the test compound.
-
Incubate the plates for 72 hours.
-
Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the GI₅₀ values (the concentration of inhibitor required to inhibit cell growth by 50%).
Hypothetical Data Summary:
| Cell Line | PIK3CA Status | Hypothetical GI₅₀ (µM) |
| MCF-7 (Breast) | Mutant | 0.5 |
| U87-MG (Glioblastoma) | WT (PTEN null) | 0.8 |
| A549 (Lung) | Wild-Type | >10 |
| MDA-MB-231 (Breast) | Wild-Type | >10 |
In Vivo Evaluation
Promising in vitro results would warrant progression to in vivo studies to assess the compound's efficacy and pharmacokinetic properties in a living organism.
2.2.1. Pharmacokinetic (PK) Studies
A preliminary PK study in mice is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and to establish a suitable dosing regimen for efficacy studies.
2.2.2. Xenograft Tumor Models
The anti-tumor activity of the compound should be evaluated in an established mouse xenograft model.
Experimental Protocol: Mouse Xenograft Study
-
Implant a suitable cancer cell line (e.g., MCF-7) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally or via intraperitoneal injection at one or more dose levels, based on the PK data.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of p-Akt levels).
PART 3: Hypothesized Mechanism of Action and Binding Mode
Based on the crystal structures of other PI3K inhibitors containing a morpholine moiety, we can hypothesize a plausible binding mode for this compound within the ATP-binding site of a PI3K isoform like p110α.
Caption: Hypothesized interactions within the PI3K active site.
-
Hinge Binding: The purine ring system is expected to form one or more hydrogen bonds with the backbone of the hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site.
-
Morpholine Interaction: The oxygen atom of the morpholine ring is well-positioned to act as a hydrogen bond acceptor, potentially interacting with the backbone NH of Val851 in p110α.[8] This interaction is a common feature of many potent PI3K inhibitors and contributes significantly to binding affinity.
-
Hydrophobic Interactions: The 2-chloro and 9-methyl substituents on the purine ring can engage in hydrophobic interactions with residues in the surrounding pocket, further stabilizing the binding.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the investigation of this compound as a potential PI3K inhibitor. The presence of key structural motifs, namely the purine core and the morpholine group, provides a strong rationale for its evaluation. The proposed roadmap, from chemical synthesis to in vitro characterization and in vivo efficacy studies, offers a clear path for elucidating its therapeutic potential.
Should this initial evaluation prove successful, future work would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties. This could include medicinal chemistry efforts to modify the substituents on the purine ring. Furthermore, a broader profiling against a larger panel of kinases would be necessary to assess its selectivity and potential off-target effects. Ultimately, the systematic approach detailed herein will enable a thorough assessment of whether this compound or its derivatives represent a promising new class of therapeutic agents for the treatment of cancers driven by aberrant PI3K signaling.
References
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Development and safety of PI3K inhibitors in cancer - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (Source: vertexaisearch.cloud.google.com)
- Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (Source: vertexaisearch.cloud.google.com)
- PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. (Source: aacrjournals.org)
- PI3K/AKT/mTOR Pathway Activity in Cancer - Frontiers. (Source: frontiersin.org)
- The present and future of PI3K inhibitors for cancer therapy - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
-
Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates - MDPI. (Source: )
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (Source: vertexaisearch.cloud.google.com)
- This compound. (Source: vertexaisearch.cloud.google.com)
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
-
4-(2-chloro-9-(2,2,2-trifluoroethyl)-9H-purin-6-yl)morpholine - Echemi. (Source: )
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (Source: )
-
This compound - ChemShuttle. (Source: )
- Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - NIH. (Source: vertexaisearch.cloud.google.com)
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
- Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
- Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
- Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
- Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - NIH. (Source: vertexaisearch.cloud.google.com)
- UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - NIH. (Source: vertexaisearch.cloud.google.com)
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - MDPI. (Source: )
- Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - NIH. (Source: vertexaisearch.cloud.google.com)
Sources
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Characterization of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Foreword: Unveiling the Therapeutic Potential of a Novel Purine Derivative
The purine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous signaling molecules and a multitude of clinically successful drugs.[1][2][3] The strategic functionalization of the purine ring system allows for the fine-tuning of biological activity, leading to compounds with a wide array of therapeutic applications, from oncology to immunology.[4][5] This guide focuses on a specific, yet promising, derivative: 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine. The incorporation of a morpholine moiety is a well-established strategy in drug discovery to enhance pharmacokinetic properties and confer novel biological activities.[6][7][8] This document provides a comprehensive roadmap for the in vitro characterization of this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind each experimental choice.
Compound Profile: Physicochemical and Structural Attributes
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any successful in vitro characterization cascade. These parameters influence solubility, cell permeability, and ultimately, the interpretation of biological data.
1.1. Structural and Physicochemical Properties
The key structural features of this compound include the chloro-substituted purine core, the N9-methylation, and the C6-linked morpholine ring. These modifications from the parent purine structure are expected to significantly impact its physicochemical properties.
| Property | Predicted Value/Range | Significance in Drug Discovery |
| Molecular Weight | ~267.7 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| cLogP | 1.5 - 2.5 | Indicates good lipophilicity for cell membrane permeability.[9] |
| Aqueous Solubility (LogS) | -3 to -4 | Moderate solubility, requiring careful formulation for in vitro assays.[9] |
| pKa (most basic) | 4.0 - 5.0 (Purine N1/N7) | Influences solubility and interaction with biological targets at physiological pH. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 6 |
1.2. Synthesis Strategy
The synthesis of this compound can be achieved through a convergent synthetic route. A plausible and efficient method involves the nucleophilic substitution of a chlorine atom on a purine precursor with morpholine.[10][11]
Caption: Synthetic scheme for this compound.
Foundational In Vitro Biological Evaluation: Cytotoxicity and Antiproliferative Activity
The initial biological assessment aims to determine the compound's general effect on cell viability and proliferation. This is a critical step to identify a suitable concentration range for subsequent, more specific assays and to flag any potential for off-target toxicity.
2.1. Cell Line Selection Rationale
A panel of human cancer cell lines is recommended to assess the breadth of antiproliferative activity. The selection should include lines from diverse tissue origins.
-
MCF-7 (Breast Cancer): A well-characterized, estrogen receptor-positive cell line.
-
HCT116 (Colon Cancer): Representative of colorectal carcinomas.
-
A549 (Lung Cancer): A common model for non-small cell lung cancer.
-
K562 (Leukemia): A suspension cell line to assess activity against hematological malignancies.[11]
-
Normal Human Fibroblasts (e.g., MRC-5): To assess selectivity for cancer cells over non-transformed cells.
2.2. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, typically from 100 µM down to 0.1 µM. Add the compound solutions to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2.3. Expected Data and Interpretation
The results of the MTT assay will provide IC50 values for each cell line, allowing for a preliminary assessment of the compound's potency and selectivity.
| Cell Line | IC50 (µM) [Hypothetical Data] |
| MCF-7 | 5.2 |
| HCT116 | 8.1 |
| A549 | 12.5 |
| K562 | 2.7 |
| MRC-5 | > 50 |
An IC50 value significantly lower in cancer cell lines compared to normal fibroblasts would suggest a favorable therapeutic window.
Mechanism of Action Deconvolution: Unraveling the Molecular Targets
Given the prevalence of purine and morpholine scaffolds in kinase inhibitors, a primary hypothesis is that this compound exerts its effects through the inhibition of one or more protein kinases.[12][13][14]
3.1. Kinase Profiling
A broad kinase panel screen is the most efficient way to identify potential kinase targets. Several commercial services offer panels of hundreds of kinases.
3.1.1. Experimental Workflow: Kinase Panel Screen
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Introduction
Molecular Structure and Properties
The foundational characteristics of this compound are summarized in the table below. These values are calculated based on its chemical structure and provide a baseline for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C10H12ClN5O | - |
| Molecular Weight | 253.69 g/mol | - |
| IUPAC Name | This compound | - |
| Canonical SMILES | CN1C=NC2=C1N=C(N=C2Cl)N3CCOCC3 | - |
| InChI Key | (Predicted) | - |
Physicochemical Data
The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table outlines the expected and analog-derived physicochemical data for this compound.
| Parameter | Predicted/Analog Data | Rationale and Insights |
| Melting Point | Expected to be a solid at room temperature. The related 2-Chloro-6-morpholin-4-yl-9H-purine has a melting point >300 °C.[3] | The high melting point of the analog suggests strong intermolecular forces in the crystal lattice, likely due to the planar purine core and potential for hydrogen bonding. Methylation at the N9 position may slightly alter the crystal packing and melting point. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | The purine core is relatively hydrophobic, and while the morpholine moiety adds some polarity, the overall molecule is expected to be sparingly soluble in aqueous solutions. The parent compound, morpholine, is soluble in water.[4] |
| pKa | The morpholine nitrogen is basic (pKa of morpholine is ~8.5). The purine ring also has basic nitrogens. | The electron-withdrawing nature of the purine ring will likely decrease the basicity of the morpholine nitrogen compared to free morpholine. The specific pKa would require experimental determination but is crucial for understanding its ionization state at physiological pH. |
Spectroscopic Data (Analog-Based)
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following data is for the closely related analog, 2-Chloro-6-morpholin-4-yl-9H-purine, and provides a strong basis for the expected spectral characteristics of the N9-methylated target compound.[3]
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 13.19 | s | 1H | N9-H (imidazole proton) |
| 8.15 | s | 1H | C8-H (purine proton) |
| 4.15-4.17 | m | 4H | Morpholine protons (-CH₂-N-) |
| 3.64-3.72 | m | 4H | Morpholine protons (-CH₂-O-) |
For this compound, the N9-H signal at 13.19 ppm would be absent and replaced by a singlet corresponding to the N9-CH₃ protons, expected to appear in the range of 3.5-4.0 ppm.
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
| 153.6 | C6 |
| 152.8 | C2 |
| 152.6 | C4 |
| 139.1 | C8 |
| 118.0 | C5 |
| 66.2 | Morpholine carbons (-CH₂-O-) |
| 45.5 | Morpholine carbons (-CH₂-N-) |
The addition of a methyl group at the N9 position would introduce a new signal in the ¹³C NMR spectrum, typically in the range of 30-40 ppm.
Synthesis and Purification
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol describes a representative method for the synthesis of the target compound.
Step 1: N9-Methylation of 2,6-Dichloropurine
-
To a solution of 2,6-dichloropurine (1.0 eq) in a suitable solvent such as DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloro-9-methylpurine.
Step 2: Nucleophilic Substitution with Morpholine
-
Dissolve 2,6-dichloro-9-methylpurine (1.0 eq) in a protic solvent like ethanol.
-
Add morpholine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The regioselective substitution at the C6 position is favored.[1]
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
Experimental Protocol: Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak indicating the purity of the compound.
Biological Context and Potential Applications
The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule.[2] Purine analogs are well-known for their interactions with a variety of biological targets, including kinases and polymerases. The substitution pattern of this compound suggests it may be investigated for activities similar to other substituted purines, such as:
-
Antiproliferative Activity: Many 6-substituted purine derivatives have demonstrated cytotoxic effects on cancer cell lines.[1]
-
Kinase Inhibition: The purine scaffold is a common feature in kinase inhibitors, and this compound could be screened against a panel of kinases to determine its inhibitory profile.[5]
The diagram below illustrates the relationship between the core chemical structures and their potential biological implications.
Caption: Relationship between the structural components and potential properties of the target compound.
Conclusion
This compound is a compound of significant interest for further investigation in drug discovery. This guide has provided a comprehensive overview of its predicted and analog-derived physicochemical properties, a representative synthetic route, and its potential biological context. The data and protocols presented herein serve as a valuable resource for researchers and scientists working with substituted purine derivatives. Experimental validation of the predicted properties is a critical next step in the development of this and related molecules.
References
-
Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation. ResearchGate. Available at: [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Morpholine. PubChem. Available at: [Link]
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. 2020 Feb 21;25(4):944.
-
Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
- 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):883-896.
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]
-
2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. PubChem. Available at: [Link]
-
Microwave-Promoted Efficient Synthesis of C6-cyclo Secondary Amine Substituted Purine Analogues in Neat Water - Supporting Information. Molecules. Available at: [Link]
-
2-Amino-6-chloro-9-β-D-arabinofuranosylpurine. Chemsrc. Available at: [Link]
-
Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed. Available at: [Link]
-
Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. PMC. Available at: [Link]
-
4-(1H-PURIN-6-YL)MORPHOLINE. gsrs. Available at: [Link]
Sources
- 1. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 1148003-35-3 research applications
GSK2879552 (CAS 1148003-35-3) remains an invaluable chemical probe for the scientific community. Its potent, selective, and irreversible inhibition of LSD1 provides a reliable method for dissecting the enzyme's role in cancer biology, from epigenetic regulation to cellular differentiation. The detailed protocols and quantitative data presented in this guide offer a validated framework for its application in AML, SCLC, and other contexts. While its clinical development was halted, the insights gained from its preclinical and clinical evaluation continue to fuel the ongoing exploration of LSD1 as a therapeutic target, guiding the development of new combination strategies and novel inhibitors. [15]
References
-
GSK2879552 - Potent LSD1 Inhibitor for Epigenetic Research. APExBIO.
-
GSK2879552 dihydrochloride | LSD1 inhibitor. Axon Medchem.
-
GSK2879552 | LSD1 Inhibitor. MedChemExpress.
-
GSK2879552 Dihydrochloride LSD1 Inhibitor. Selleck Chemicals.
-
212 Novel anti-tumor activity of targeted LSD1 inhibition by GSK2879552. ResearchGate.
-
Definition of LSD1 inhibitor GSK2879552. NCI Drug Dictionary - National Cancer Institute.
-
Miele, E., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1113909.
-
Smitheman, K. N., et al. (2019). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica, 104(2), 291-301.
-
GSK200200 - LSD1. Victorian Cancer Trials Link.
-
Crysandt, M., et al. (2022). Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes. Leukemia & Lymphoma, 63(3), 716-720.
-
Szafran, A. T., et al. (2023). The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. International Journal of Molecular Sciences, 24(2), 1629.
-
Miele, E., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology.
-
Mohammad, H. P., et al. (2016). Antitumor activity of LSD1 inhibitors in lung cancer. Oncotarget, 7(3), 2534-2535.
-
LDS1 as a potential target in SCLC. YouTube.
-
2,6-dichloro-9-methyl-9h-purine 2382-10-7. Guidechem.
-
Zhang, Y., et al. (2022). Pharmacological Inhibition of LSD1 for Cancer Treatment. Cancers, 14(15), 3792.
-
100376-77-0|2-((2-Chloro-7-methyl-7H-purin-6-yl)amino)ethanol. BLDpharm.
-
Yang, Y., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Pharmacology, 13, 1033221.
-
Herold, J. M., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nature Chemical Biology, 9(3), 184-191.
-
Wang, T., et al. (2024). Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy. Journal of Medicinal Chemistry, 67(3), 1735-1763.
-
Chemical probe can help regulate an essential signaling pathway in cells. CQMED.
-
Syringaldehyde for Synthesis (4-Hydroxy-3,5-Dimethoxy-Benzaldehyde) | 134-96-3. CDH.
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. Facebook [cancer.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK200200 - LSD1 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 12. tandfonline.com [tandfonline.com]
Biological targets of 2-chloro-6-morpholinopurine derivatives
An In-Depth Technical Guide to Identifying and Validating the Biological Targets of 2-Chloro-6-Morpholinopurine Derivatives
Authored by a Senior Application Scientist
Abstract
The 2-chloro-6-morpholinopurine scaffold represents a privileged structure in medicinal chemistry, frequently serving as a core component in the development of novel therapeutic agents, particularly in oncology and immunology.[1][2] Its structural resemblance to the endogenous purine, adenine, strongly implicates the vast landscape of ATP-dependent enzymes as its primary biological targets. This guide provides an in-depth framework for researchers and drug development professionals to systematically identify, validate, and characterize the molecular targets of novel 2-chloro-6-morpholinopurine derivatives. We will delve into the rationale behind targeting the human kinome, present detailed, field-proven experimental protocols for target deconvolution, and offer insights into data interpretation, thereby establishing a self-validating system for robust scientific inquiry.
The Purine Scaffold: A Gateway to the Kinome
The human genome contains over 500 protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein.[3] This process of phosphorylation is a fundamental mechanism of signal transduction, regulating virtually all cellular activities. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them one of the most intensively studied classes of drug targets.[3][4]
The 2-chloro-6-morpholinopurine core is an ATP mimetic. The purine ring system mimics the adenine base of ATP, allowing it to competitively bind within the highly conserved ATP-binding pocket of many kinases. The morpholine and chloro substitutions provide critical handles for synthetic chemists to modulate potency, selectivity, and pharmacokinetic properties. Therefore, the logical starting point for elucidating the mechanism of action of a novel 2-chloro-6-morpholinopurine derivative is to hypothesize that it functions as a kinase inhibitor. The primary challenge is then to identify which of the 500+ kinases it targets.
A Strategic Workflow for Target Identification and Validation
A multi-step, integrated approach is essential for accurately identifying the specific targets of a novel compound and validating its biological activity. This workflow ensures that initial hits are rigorously confirmed through orthogonal assays, progressing from broad, unbiased screening to specific, mechanistic studies in physiologically relevant systems.
Experimental Methodologies: From Hypothesis to Validated Target
This section provides detailed protocols for the key experimental phases outlined above. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Phase 1: Unbiased Target Identification via Affinity Chromatography
Affinity chromatography is a powerful, unbiased method to physically isolate binding partners of a small molecule from a complex biological sample, such as a cell lysate.[5][6] The addition of a photo-crosslinking moiety enhances this technique by enabling the capture of transient or weak interactions.[7][8]
Protocol: Photo-Affinity Chromatography Pulldown
-
Probe Synthesis:
-
Synthesize a derivative of the parent 2-chloro-6-morpholinopurine compound that incorporates three key features:
-
A photo-activatable crosslinker (e.g., benzophenone).
-
A reporter tag for purification (e.g., biotin).
-
A linker arm separating the parent molecule from the tag to minimize steric hindrance.
-
-
Causality: The bioactive core binds to its target proteins. Upon UV irradiation, the benzophenone forms a covalent bond, permanently linking the probe to its target. The biotin tag allows for highly specific capture using streptavidin-coated beads.[7]
-
Critical Control: Synthesize a "mock" probe where the parent compound is replaced with an inactive analog or just the linker-biotin portion. This is crucial for distinguishing specific binders from non-specific background proteins that bind to the beads or linker.[7]
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line known to be sensitive to the compound) to a high density.
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration (e.g., via BCA assay).
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the photo-affinity probe for a set time (e.g., 1 hour at 4°C) to allow for binding.
-
Transfer the mixture to a petri dish on ice and irradiate with UV light (typically 365 nm) to induce crosslinking.
-
Add streptavidin-coated magnetic beads and incubate to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-covalently bound, non-specific proteins. The stringency of washes is a key optimization parameter.[5]
-
-
Elution and Proteomic Analysis:
-
Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Run the eluate on an SDS-PAGE gel. Visualize proteins with Coomassie or silver stain.
-
Excise protein bands that are present in the experimental lane but absent or significantly reduced in the negative control lane.
-
Submit the excised bands for proteomic identification via LC-MS/MS (liquid chromatography-tandem mass spectrometry).
-
Phase 2: Broad Kinase Profiling and Potency Determination
Whether guided by affinity chromatography results or pursued as a primary approach, kinase panel screening is essential for understanding a compound's potency and selectivity.[9] Services from companies like Reaction Biology or Eurofins Discovery offer screening against hundreds of kinases in parallel.[10][11]
Protocol: Large-Panel Kinase Screen & IC₅₀ Follow-up
-
Primary Screen:
-
Submit the 2-chloro-6-morpholinopurine derivative for screening against a large kinase panel (e.g., >300 kinases) at a single, high concentration (e.g., 1 or 10 µM).
-
Assay Choice: Radiometric assays (like HotSpot™) are a gold standard for direct measurement of phosphate transfer.[11] Assays are typically run at or near the ATP Kₘ for each kinase to provide a standardized condition for comparing potency.[12]
-
Data Output: The result is typically expressed as "% Inhibition" relative to a DMSO control. A common threshold for a "hit" is >80% inhibition.
-
-
IC₅₀ Determination:
-
For all kinases identified as hits in the primary screen, perform a dose-response analysis.
-
The compound is tested in a series of concentrations (e.g., 10-point, 3-fold dilutions) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Causality: The IC₅₀ value is a quantitative measure of a compound's potency against a specific enzyme. Lower IC₅₀ values indicate higher potency. This step is critical for ranking the primary targets and identifying potential off-targets.
-
Data Presentation
Quantitative data from kinase profiling should be summarized in a clear, tabular format.
| Target Kinase | Family | % Inhibition @ 1 µM | IC₅₀ (nM) |
| CDK2/CycA | CMGC | 98% | 15 |
| GSK3β | CMGC | 95% | 45 |
| SRC | TK | 85% | 250 |
| mTOR | Atypical | 75% | 800 |
| ERK2 | CMGC | 30% | >10,000 |
| AKT1 | AGC | 15% | >10,000 |
Table 1: Example kinase profiling data for a hypothetical 2-chloro-6-morpholinopurine derivative. Data indicates high potency and selectivity for CDK2 and GSK3β.
Phase 3: Cellular Target Validation
Biochemical assays test a compound against an isolated enzyme. Cell-based assays are essential to confirm that the compound can enter the cell, engage its target in a physiological context, and exert a functional effect.[13][14]
Protocol 1: Cellular Target Engagement (NanoBRET™ Assay)
-
Principle: This assay measures compound binding to a target protein within intact cells.[13] The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds the kinase's active site is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds the target will displace the tracer, leading to a loss of BRET signal.
-
Methodology:
-
Transfect cells (e.g., HEK293) with the NanoLuc®-kinase fusion construct.
-
Add the specific fluorescent tracer and the test compound across a range of concentrations.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio confirms target engagement and allows for the calculation of a cellular IC₅₀.
-
-
Causality: This assay directly proves the physical interaction between the drug and its target inside a living cell, accounting for cell permeability and competition with endogenous ATP.[13]
Protocol 2: Phospho-Substrate Modulation (Western Blot)
-
Principle: If a compound inhibits a kinase, the phosphorylation of that kinase's direct downstream substrates should decrease.
-
Methodology:
-
Treat a relevant cell line with the compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular IC₅₀).
-
Lyse the cells and perform a Western blot.
-
Probe the blot with two antibodies: one that recognizes a specific phosphorylated substrate of the target kinase (e.g., anti-phospho-Rb for a CDK inhibitor) and one that recognizes the total amount of that substrate protein.
-
A dose-dependent decrease in the phospho-signal, without a change in the total protein signal, confirms functional inhibition of the kinase pathway.
-
-
Causality: This experiment connects target engagement to a functional downstream consequence, validating the compound's mechanism of action within a signaling pathway.
Conclusion
The 2-chloro-6-morpholinopurine scaffold is a validated starting point for the development of potent kinase inhibitors. A definitive understanding of a novel derivative's biological targets cannot be assumed; it must be earned through rigorous, multi-faceted experimental inquiry. By combining unbiased discovery methods like affinity chromatography with broad, quantitative profiling and confirming hits in relevant cellular models, researchers can confidently identify and validate the true molecular targets. This systematic approach not only elucidates the mechanism of action but also uncovers potential off-target liabilities, providing the critical insights necessary to advance a compound through the drug discovery pipeline.
References
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from Eurofins Discovery.[10]
-
Bantscheff, M., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.[16]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology.[13]
-
Creative Biolabs. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from Creative Biolabs.[4]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs.[17]
-
AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. Retrieved from AssayQuant.[12]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology.[11]
-
Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[9]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One.[14]
-
American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. AACR Publications.[18]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.[19]
-
Al-Ostath, A. I., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central.[20]
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.[21]
-
Ferguson, F. M., & Gray, N. S. (2019). Small molecule target identification using photo-affinity chromatography. PubMed Central.[7][8]
-
Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.[1]
-
Li, X., & Li, X. (2015). Affinity purification in target identification: the specificity challenge. PubMed.[5]
-
Sartorius. (n.d.). Affinity Chromatography. Retrieved from Sartorius.[6]
-
Khammas, S. J., & Hamood, A. J. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry.[22]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.[23]
-
Li, X., & Li, X. (2015). Affinity purification in target identification: the specificity challenge. Semantic Scholar.[24]
-
Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters.[25]
-
Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.[26]
-
Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.[2]
-
Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers (Basel).[27]
-
Chopra, A. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. NCBI.[28]
-
Scott, J. S., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI.[29]
-
Nesterova, Y. V., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.[30]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central.[31]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.[3]
-
Singh, M., et al. (2024). Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer. Nature Communications.[15]
-
MySkinRecipes. (n.d.). 2-Chloro-6-Morpholinopyran-4-One. Retrieved from MySkinRecipes.[32]
-
Rosemeyer, H., et al. (2021). Synthesis of New Potential Lipophilic Co-Drugs of 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CdA, Mavenclad®, Leustatin®) and 6-Azauridine (z6 U) with Valproic Acid. PubMed.[33]
-
de Oliveira, A. C. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.[34]
-
Al-Ostath, A. I., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.[35]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity Chromatography | Sartorius [sartorius.com]
- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. assayquant.com [assayquant.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 20. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 2-Chloro-6-Morpholinopyran-4-One [myskinrecipes.com]
- 33. Synthesis of New Potential Lipophilic Co-Drugs of 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CdA, Mavenclad®, Leustatin®) and 6-Azauridine (z6 U) with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine: An Application Note and Detailed Protocol
Introduction
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine is a substituted purine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The purine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its central role in nucleic acid structure and cellular signaling. The targeted introduction of a morpholine moiety at the C6 position and a chlorine atom at the C2 position of the 9-methylpurine core creates a molecule with potential applications as a kinase inhibitor, an antiviral agent, or a scaffold for further chemical elaboration.
This document provides a comprehensive guide for the synthesis of this compound. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed experimental protocol and a thorough explanation of the underlying chemical principles.
Chemical Reaction Pathway
The synthesis of the target compound is achieved through a nucleophilic aromatic substitution reaction. The starting material, 2,6-dichloro-9-methyl-9H-purine, possesses two electrophilic carbon centers at the C2 and C6 positions, which are susceptible to attack by nucleophiles. The chlorine atom at the C6 position is significantly more reactive towards nucleophilic displacement than the chlorine at the C2 position. This enhanced reactivity is attributed to the greater electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms on the C6 position.
This inherent difference in reactivity allows for the selective mono-substitution at the C6 position by morpholine, a secondary amine, under controlled reaction conditions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) generated during the reaction.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
This protocol is based on established methodologies for the selective amination of dichloropurines.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,6-dichloro-9-methyl-9H-purine | ≥98% | Commercially Available | 2382-10-7 |
| Morpholine | ≥99% | Commercially Available | 110-91-8 |
| Triethylamine (Et3N) | ≥99.5% | Commercially Available | 121-44-8 |
| Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | 64-17-5 or 67-68-5 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
| Silica Gel | 230-400 mesh | Commercially Available | 7631-86-9 |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Standard laboratory glassware
Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-9-methyl-9H-purine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen anhydrous solvent (e.g., ethanol or DMSO) to dissolve the starting material. To this solution, add morpholine (1.1-1.5 eq) followed by triethylamine (1.5-2.0 eq). The use of a slight excess of the amine and base ensures the complete consumption of the starting material.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature. For ethanol, reflux temperature (approximately 78 °C) is appropriate. If using DMSO, a temperature range of 80-100 °C is recommended.[3] The reaction can also be performed using microwave irradiation at 90-120 °C for a shorter duration, which has been shown to be effective in similar reactions.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is considered complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness and Self-Validation
The protocol's reliability is grounded in the well-established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. The selective reactivity of the C6 position over the C2 position in 2,6-dichloropurines is a widely documented phenomenon, ensuring the regiochemical outcome of the reaction.[2]
To ensure the validity of the experimental results, the following control measures are recommended:
-
Purity of Starting Materials: The purity of 2,6-dichloro-9-methyl-9H-purine and morpholine should be confirmed before use, as impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the chloropurine starting material.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere prevents potential oxidation of the reagents.
-
Thorough Characterization: Comprehensive analytical characterization of the final product is essential to confirm its structure and purity.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By leveraging the principles of selective nucleophilic aromatic substitution, this method offers a straightforward and efficient route to this valuable research compound. The provided workflow and rationale are intended to empower researchers to successfully synthesize and utilize this molecule in their drug discovery and development endeavors.
References
-
Lobo, V., et al. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules. 2023. Available from: [Link]
-
Koley, M., et al. Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Beilstein Journal of Organic Chemistry. 2011. Available from: [Link]
-
Ragab, A., et al. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. 2025. Available from: [Link]
-
Cianchi, F., et al. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules. 2018. Available from: [Link]
Sources
- 1. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-chloro-9-methyl-6-morpholinopurine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the purification of 2-chloro-9-methyl-6-morpholinopurine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. The purity of such compounds is paramount for obtaining reliable biological data and for advancing lead candidates through the development pipeline. This guide outlines the underlying principles and provides detailed, field-proven protocols for achieving high purity of the target compound.
Understanding the Molecule: Key Physicochemical Properties and Purification Strategy
2-chloro-9-methyl-6-morpholinopurine is a moderately polar molecule. The purine core, with its multiple nitrogen atoms, imparts a degree of polarity. The chloro group at the 2-position and the methyl group at the 9-position are relatively non-polar, while the morpholino group at the 6-position adds to the overall polarity and provides a basic handle. The presence of these varied functional groups necessitates a carefully chosen purification strategy to effectively remove starting materials, reagents, and reaction byproducts.
A multi-step purification approach, often combining chromatography and recrystallization, is typically the most effective strategy. The choice of technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Potential Impurities in the Synthesis of 2-chloro-9-methyl-6-morpholinopurine
Effective purification begins with an understanding of potential impurities. In a typical synthesis involving the reaction of a di-chloro-purine precursor with morpholine and subsequent methylation, common impurities may include:
-
Unreacted Starting Materials: Such as 2,6-dichloropurine or 6-chloro-9-methylpurine.
-
Over-reacted Byproducts: Diamide byproducts where both chloro groups have been substituted.[1]
-
Isomeric Byproducts: Positional isomers formed during methylation.
-
Reagents and Catalysts: Excess morpholine, methylation agents, or bases used in the reaction.
-
Solvent Residues: Residual solvents from the reaction and workup.
The purification techniques detailed below are designed to effectively separate 2-chloro-9-methyl-6-morpholinopurine from these and other potential contaminants.
Purification Workflow: A Step-by-Step Overview
A logical workflow ensures a systematic approach to achieving high purity. The following diagram illustrates a typical purification sequence for 2-chloro-9-methyl-6-morpholinopurine.
Caption: A typical workflow for the purification of 2-chloro-9-methyl-6-morpholinopurine.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
Flash column chromatography is a highly effective technique for the primary purification of moderately polar compounds like 2-chloro-9-methyl-6-morpholinopurine.[2][3] The basic principle involves the differential partitioning of the compound and its impurities between a stationary phase (e.g., silica gel) and a mobile phase.
Rationale for Method Selection:
Normal phase chromatography on silica gel is well-suited for this molecule due to the presence of polar functional groups that can interact with the silica surface. The polarity of the molecule is such that it can be eluted with common solvent systems like hexane/ethyl acetate or dichloromethane/methanol.[2][4] The addition of a small amount of a basic modifier, such as triethylamine, can improve peak shape and reduce tailing by deactivating acidic sites on the silica gel.[3][4]
Materials:
-
Crude 2-chloro-9-methyl-6-morpholinopurine
-
Silica gel (230-400 mesh)[3]
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Dichloromethane
-
Methanol
-
Triethylamine (optional)
-
Flash chromatography column and system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Collection tubes
Step-by-Step Protocol:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal separation. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). If the compound does not move from the baseline, increase the polarity by adding more ethyl acetate or switching to a dichloromethane/methanol system (e.g., 98:2 v/v).[2][4]
-
The ideal solvent system should give the target compound an Rf value of approximately 0.3.[4]
-
If peak tailing is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase.
-
-
Column Packing:
-
Select an appropriately sized flash column based on the amount of crude material.
-
Pack the column with silica gel using either a dry or slurry packing method. Ensure the silica bed is well-compacted and level.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the chromatography solvent or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the pre-determined solvent system.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions in individual tubes. The size of the fractions will depend on the column size and the separation of the compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified 2-chloro-9-methyl-6-morpholinopurine.
-
Data Presentation:
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal phase flash chromatography of moderately polar compounds.[3] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Allows for fine-tuning of polarity to achieve optimal separation.[2] |
| Modifier | 0.1-0.5% Triethylamine (optional) | Improves peak shape for basic compounds by minimizing interaction with acidic silica.[4] |
| Target Rf | ~0.3 | Provides a good balance between resolution and elution time.[4] |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for the final "polishing" of a compound that is already reasonably pure.[5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain in the solution.[5]
Rationale for Method Selection:
Recrystallization is an excellent secondary purification step to remove minor impurities that may have co-eluted during chromatography. It is also effective for removing colored impurities and can provide the final product in a crystalline, easy-to-handle form.
Materials:
-
Purified 2-chloro-9-methyl-6-morpholinopurine (from chromatography)
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Test the solubility of a small amount of the compound in various solvents. Heat the solvent to its boiling point and observe if the compound dissolves. Then, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture with stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Solvent Selection Guide:
| Solvent | Polarity | Comments |
| Ethanol | Polar Protic | Often a good choice for moderately polar compounds. |
| Methanol | Polar Protic | Similar to ethanol, but may be too strong a solvent.[6] |
| Isopropanol | Polar Protic | Less polar than ethanol, may provide better crystal formation.[6] |
| Ethyl Acetate | Polar Aprotic | A good choice for compounds of moderate polarity. |
| Acetonitrile | Polar Aprotic | Can be effective for a range of purine derivatives.[2] |
| Water | Very Polar | May be used as an anti-solvent in a solvent pair system. |
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound.[7][8][9] Both normal-phase and reversed-phase methods can be developed. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or ammonium acetate, is a common choice for purine derivatives.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the compound and for identifying any impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the target compound.[10]
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of the final product.[11][12] The purified compound should appear as a single spot on the TLC plate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation in chromatography | Incorrect solvent system | Re-optimize the mobile phase using TLC. |
| Column overloading | Use a larger column or less crude material. | |
| Compound "streaking" on the column | Compound is too polar or acidic/basic | Add a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| No crystals form during recrystallization | Solution is not saturated | Evaporate some of the solvent and try cooling again. |
| Compound is too soluble in the chosen solvent | Choose a different solvent or use a solvent pair. | |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound | Use a lower-boiling solvent. |
Conclusion
The successful purification of 2-chloro-9-methyl-6-morpholinopurine is readily achievable through a systematic approach that combines flash column chromatography and recrystallization. By carefully selecting the appropriate conditions and techniques, researchers can obtain this valuable compound with the high degree of purity required for downstream applications in drug discovery and chemical biology.
References
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Al-Masoudi, N. A., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 27(15), 4987. [Link]
-
American Chemical Society. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Omega, 2(12), 8921-8929. [Link]
-
Al-Janabi, A. A. H. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 61(1), 10-17. [Link]
-
MDPI. (2018). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 23(1), 153. [Link]
- Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
-
PubMed. (1998). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. Wiad Lek, 51(1-2), 42-8. [Link]
-
Thieme. (2022). Synthesis of 7-Arylpurines from Substituted Pyrimidines. Synthesis, 54(22), 4845-4856. [Link]
-
Frontiers. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience-Landmark, 27(10), 284. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
ResearchGate. (2019). Synthesis, Characterisation and Biological Evaluation of Some New Aryl Substituted Purine Derivatives. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
JoVE. (2021). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 11(5), 2869-2895. [Link]
-
IBNA. (2008). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 11, 73-82. [Link]
-
Nature. (2022). Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. The ISME Journal, 16, 2284–2293. [Link]
-
MDPI. (2022). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 27(19), 6565. [Link]
-
SciTePress. (2020). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. [Link]
-
European Patent Office. (2002). EP0941993B1 - Process for purifying 2-amino-6-chloro-9-[(1'S,2'R)-1',2'-bis(hydroxymethyl)cyclopropane-1'-yl]methylpurine. [Link]
Sources
- 1. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 2. teledynelabs.com [teledynelabs.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 9. scitepress.org [scitepress.org]
- 10. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibna.ro [ibna.ro]
- 12. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Introduction
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine is a 2,6,9-trisubstituted purine derivative. The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents due to its ability to mimic endogenous nucleosides and interact with a wide array of biological targets.[1][2][3] The specific substitutions on this molecule—a chloro group at the 2-position, a methyl group at the 9-position, and a morpholine ring at the 6-position—confer distinct physicochemical properties that necessitate robust and validated analytical methods for its accurate identification, quantification, and stability assessment.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of this compound. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical industry, drawing upon guidelines from the International Council for Harmonisation (ICH).[4][5][6][7] The protocols are presented not merely as a sequence of steps, but with a rationale for the experimental choices, ensuring a deeper understanding of the analytical process.
Physicochemical Properties and Analytical Considerations
Before delving into specific protocols, it is essential to consider the structural features of this compound and how they influence the choice of analytical techniques.
-
Purine Core: The purine ring system possesses a characteristic UV chromophore, making UV-Vis spectroscopy a viable technique for quantification.[8][9][10][11]
-
Substituents: The chloro, methyl, and morpholine groups contribute to the molecule's overall polarity, molecular weight, and potential for ionization. These factors are critical for developing separation methods like High-Performance Liquid Chromatography (HPLC) and for detection by Mass Spectrometry (MS).[12][13][14][15][16]
-
Basicity: The nitrogen atoms in the purine and morpholine rings can be protonated, making the molecule amenable to analysis by reverse-phase HPLC with acidic mobile phases.
I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC is the workhorse for assessing the purity and quantifying the concentration of small molecules like this compound. The method's specificity, precision, and accuracy make it indispensable for quality control and stability studies. The following protocol is a robust starting point for method development and validation.
Protocol: HPLC-UV Analysis
1. Instrumentation and Columns:
- HPLC system with a UV-Vis or Diode Array Detector (DAD).
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape for basic compounds by suppressing the interaction of free silanol groups on the column with the analyte.
- Mobile Phase B: Acetonitrile.
- A gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 10 |
| 20.0 | 10 |
3. Instrument Parameters:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
- Injection Volume: 10 µL
- Detection Wavelength: Determined by UV-Vis spectral scan (see Section III). A wavelength of approximately 260-275 nm is a typical starting point for purine analogs.
4. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
- Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition (90% A, 10% B).
5. Validation of the Analytical Procedure:
- The method should be validated according to ICH Q2(R1) guidelines.[4][5][6][7] Key validation parameters include:
- Specificity: Assessed through forced degradation studies (see Section V) and, if available, analysis of impurity standards.
- Linearity: A series of at least five concentrations should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.999.
- Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix.
- Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the main compound, identifying unknown impurities, and for quantification at low concentrations.
Protocol: LC-MS/MS Analysis
1. LC System:
- Utilize the HPLC conditions described in Section I. The use of a volatile buffer like formic acid is compatible with mass spectrometry.
2. Mass Spectrometer:
- A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended due to the presence of basic nitrogen atoms that are readily protonated.
3. MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Voltage | 20 - 40 V (Optimize for parent ion) |
4. Data Acquisition:
- Full Scan Mode: To identify the molecular ion ([M+H]⁺) of this compound (Expected m/z = 254.08 for C₁₀H₁₃ClN₅O⁺). The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed.
- Tandem MS (MS/MS) Mode: For structural confirmation and sensitive quantification (Multiple Reaction Monitoring - MRM). A precursor ion is selected and fragmented, and a specific product ion is monitored.
III. UV-Vis Spectroscopy for Routine Quantification
For routine analysis where a high degree of separation is not required, UV-Vis spectroscopy offers a rapid and straightforward method for quantification.
Protocol: UV-Vis Spectrophotometric Analysis
1. Instrumentation:
- A calibrated UV-Vis spectrophotometer.
2. Procedure:
- Wavelength of Maximum Absorbance (λmax) Determination:
- Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).
- Scan the solution across a wavelength range of 200-400 nm to identify the λmax. Purine derivatives typically exhibit strong absorbance in the 260-275 nm range.[8][9][10][11]
- Calibration Curve:
- Prepare a series of standard solutions of known concentrations.
- Measure the absorbance of each standard at the predetermined λmax.
- Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
- Sample Analysis:
- Prepare the unknown sample in the same solvent and measure its absorbance at λmax.
- Determine the concentration of the unknown sample from the calibration curve.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound.
Protocol: ¹H and ¹³C NMR Analysis
1. Instrumentation:
- A high-field NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
3. Expected ¹H NMR Spectral Features:
- Purine Proton (H-8): A singlet in the aromatic region (δ 7.5-8.5 ppm).
- Morpholine Protons: Two multiplets, typically in the range of δ 3.5-4.5 ppm, corresponding to the -CH₂-N- and -CH₂-O- groups.
- N-Methyl Protons: A singlet around δ 3.5-4.0 ppm.
4. Expected ¹³C NMR Spectral Features:
- Signals corresponding to the carbon atoms of the purine ring, the morpholine ring, and the methyl group. The chemical shifts will be specific to the electronic environment of each carbon atom.
5. Data Interpretation:
- The chemical shifts, integration values, and coupling patterns of the signals will confirm the connectivity of the atoms and the overall structure of the molecule. Data from similar 2,6,9-trisubstituted purines can serve as a valuable reference.[17]
V. Forced Degradation Studies for Stability-Indicating Method Validation
Forced degradation studies are essential to develop a stability-indicating analytical method.[18][19][20] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method to separate the intact drug from its degradants.[21][22]
Protocol: Forced Degradation
1. Stress Conditions:
- Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Dry heat at 105 °C for 48 hours.
- Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.
2. Analysis:
- Analyze the stressed samples using the developed HPLC method (Section I).
- The peak purity of the parent compound should be assessed using a DAD to ensure it is not co-eluting with any degradation products.
- The mass balance should be calculated to account for the parent compound and all degradation products.
Experimental Workflow for Method Development and Validation
Caption: Workflow for HPLC method development and validation.
VI. Summary of Analytical Techniques
| Technique | Application | Key Strengths |
| HPLC-UV | Purity assessment, quantification, stability testing | Robust, precise, widely available |
| LC-MS/MS | Identity confirmation, impurity identification, trace analysis | High sensitivity and selectivity |
| UV-Vis | Rapid, routine quantification | Simple, fast, cost-effective |
| NMR | Unambiguous structure elucidation | Provides detailed structural information |
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and concentration of this compound. Adherence to the principles of method validation, as prescribed by ICH guidelines, is paramount to ensure the generation of reliable and reproducible data, which is critical for decision-making in research and drug development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Journal of Proteome Research. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. MDPI. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. PMC - NIH. [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed. [Link]
-
UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. [Link]
-
The Effect of Hydroxy Substitutions on the Ultraviolet Absorption of the Series: Hypoxanthine, Xanthine and Uric Acid. Journal of the American Chemical Society. [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. NIH. [Link]
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. [Link]
-
Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [https://www.sciencedirect.com/science/article/pii/S0731708513003 forced]([Link] forced)
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Zenodo. [Link]
-
Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. PubMed. [Link]
-
Purine studies. Part II. The ultra-violet absorption spectra of some mono- and poly-substituted purines. Journal of the Chemical Society. [Link]
-
The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society. [Link]
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. MDPI. [Link]
-
Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society. [Link]
-
Chemical structures of 2,6,9-trisubstituted purines with biological... ResearchGate. [Link]
-
¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [Link]
-
This compound. ChemBK. [Link]
-
2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine. ChemBK. [Link]
-
4-(1H-PURIN-6-YL)MORPHOLINE. GSRS. [Link]
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. PubMed. [Link]
-
Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation. ResearchGate. [Link]
-
Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. PubMed. [Link]
Sources
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purine studies. Part II. The ultra-violet absorption spectra of some mono- and poly-substituted purines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS [mdpi.com]
- 14. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. library.dphen1.com [library.dphen1.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. medcraveonline.com [medcraveonline.com]
- 21. zenodo.org [zenodo.org]
- 22. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Characterizing Novel Purine-Based Kinase Inhibitors Using 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine as a Model Compound
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of human diseases, most notably cancer. The purine scaffold, which mimics the endogenous kinase substrate ATP, represents a "privileged" structure in the design of potent kinase inhibitors. This application note presents a comprehensive framework for the biochemical characterization of novel purine-based compounds, using 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine as a representative model. We provide detailed, step-by-step protocols for two robust, non-radioactive, and high-throughput compatible assay platforms: the luminescence-based ADP-Glo™ Kinase Assay and a competitive Fluorescence Polarization (FP) immunoassay. The guide explains the scientific principles behind each method, offers insights into experimental design and data analysis for determining inhibitor potency (IC50), and discusses best practices for ensuring data integrity.
Introduction: The Pursuit of Specific Kinase Inhibition
Protein and lipid kinases constitute one of the largest and most functionally diverse enzyme families, regulating a vast majority of cellular pathways, including proliferation, differentiation, and metabolism.[1] Given their central role, aberrant kinase activity is a hallmark of many diseases, making them one of the most important classes of drug targets.[2][3]
The development of small molecule kinase inhibitors has revolutionized targeted therapy. A significant portion of these inhibitors are designed to compete with adenosine triphosphate (ATP) for binding within the highly conserved kinase active site.[4] The purine core of ATP has thus served as a foundational scaffold for medicinal chemists.[5] Purine derivatives, such as the subject of this note, this compound, are designed to mimic this natural ligand. Furthermore, the incorporation of moieties like morpholine can significantly enhance potency and modulate pharmacokinetic properties, often by forming key hydrogen bond interactions with the "hinge region" of the kinase that connects the N- and C-terminal lobes.[6][7]
The initial characterization of a novel compound's inhibitory activity is a critical step in the drug discovery pipeline. This process requires robust, reproducible, and scalable biochemical assays. This guide provides detailed methodologies for two such assays, enabling researchers to accurately determine the inhibitory profile of new chemical entities.
The Principle of a Kinase Reaction
At its core, a kinase-catalyzed reaction involves the transfer of the terminal (gamma) phosphate group from a donor molecule, typically ATP, to a specific amino acid residue (e.g., serine, threonine, or tyrosine) on a protein or peptide substrate. This phosphorylation event results in the consumption of ATP and the production of adenosine diphosphate (ADP).[1][8] The fundamental goal of a kinase activity assay is to quantify one of these events: the amount of ATP consumed, the amount of ADP produced, or the amount of phosphorylated substrate formed.[8]
Caption: The fundamental enzymatic reaction catalyzed by a protein kinase.
Protocol 1: Luminescence-Based ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a powerful method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[1] It is a homogeneous, "glow-type" luminescence assay with a signal that is directly proportional to kinase activity, making it highly intuitive for inhibitor screening. The assay is performed in two steps: first, the kinase reaction proceeds, after which a reagent is added to terminate the reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the ADP generated into ATP, which is then used by luciferase to produce a stable luminescent signal.[9][10]
Caption: Workflow of the two-step ADP-Glo™ kinase assay.
Materials and Reagents
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinase of interest (e.g., PI3Kα, CDK2)
-
Kinase Substrate (specific to the kinase)
-
DTT (Dithiothreitol)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (at a concentration near the Kₘ for the kinase, if known)
-
This compound (test compound)
-
Staurosporine or other known inhibitor (positive control)
-
DMSO (vehicle)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Step-by-Step Protocol for IC₅₀ Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be the source plate for the assay.
-
-
Assay Plate Setup (25 µL Reaction Volume Example):
-
Add 2.5 µL of Kinase Reaction Buffer to all wells.
-
Add 2.5 µL of the test compound dilutions to the appropriate wells.
-
For controls, add 2.5 µL of DMSO (100% activity control) or a known inhibitor (0% activity control).
-
Prepare a "Kinase/Substrate Mix" containing the kinase and its substrate at 2X the final desired concentration in Kinase Reaction Buffer. Add 10 µL of this mix to each well.
-
Allow the plate to pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2.5X ATP solution in Kinase Reaction Buffer.
-
To start the reaction, add 10 µL of the 2.5X ATP solution to all wells.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the determined linear reaction time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Average the Relative Light Unit (RLU) values for each control and compound concentration.
-
Use the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_kinase) / (RLU_vehicle - RLU_no_kinase))
-
-
Determine IC₅₀:
-
Plot the Percent Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
| Kinase Target | Hypothetical IC₅₀ (nM) for Compound |
| PI3Kα | 85 |
| PI3Kβ | 250 |
| PI3Kδ | 15 |
| mTOR | 1200 |
| CDK2 | >10,000 |
| Caption: Example data table summarizing the inhibitory potency and selectivity profile. |
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
Fluorescence Polarization is a homogeneous technique that measures changes in the rotational speed of a fluorescent molecule in solution.[11] In this competitive immunoassay format, a fluorescently labeled peptide (tracer) competes with the phosphorylated substrate (product of the kinase reaction) for binding to a phospho-specific antibody.[12] When the small, rapidly tumbling tracer is unbound, it emits depolarized light (low FP signal). When bound to the large antibody, its tumbling slows, and it emits polarized light (high FP signal). Therefore, kinase activity leads to a decrease in the FP signal, which is inversely proportional to the amount of phosphorylated product.
Caption: Principle of a competitive Fluorescence Polarization kinase assay.
Materials and Reagents
-
FP-based Kinase Assay Kit (e.g., from Echelon Biosciences[12], Molecular Devices[13])
-
Recombinant Kinase and corresponding peptide substrate
-
Kinase Reaction Buffer
-
ATP Solution
-
This compound (test compound)
-
Known positive control inhibitor
-
DMSO
-
Phospho-specific antibody
-
Fluorescently labeled tracer peptide
-
Black, low-volume 96-well or 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Protocol for IC₅₀ Determination
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO as described in section 3.2.1.
-
Kinase Reaction (10 µL Reaction Volume Example):
-
In the assay plate, combine the kinase, peptide substrate, and serially diluted inhibitor in Kinase Reaction Buffer.
-
Include appropriate vehicle (DMSO) and positive controls.
-
Initiate the reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60-90 minutes) at the appropriate temperature.
-
-
Detection:
-
Stop the kinase reaction by adding a stop buffer (often containing EDTA to chelate Mg²⁺).
-
Prepare a "Detection Mix" containing the phospho-specific antibody and the fluorescent tracer according to the manufacturer's protocol.
-
Add an equal volume (e.g., 10 µL) of the Detection Mix to all wells.
-
Incubate for 60 minutes at room temperature to allow the binding equilibrium to be reached.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. The instrument will excite the sample with plane-polarized light and measure the intensity of emitted light both parallel (I∥) and perpendicular (I⊥) to the excitation plane.
-
Data Analysis
-
Calculate Millipolarization (mP): The instrument software typically calculates the mP value using the following formula, which includes a G-factor to correct for instrumental bias: mP = 1000 * ( (I∥ - G * I⊥) / (I∥ + G * I⊥) )
-
Determine IC₅₀:
-
Plot the mP values versus the log of the inhibitor concentration.
-
As inhibition increases, kinase activity decreases, leading to a higher mP value.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
| Control/Sample | Hypothetical mP Value | Interpretation |
| No Kinase Control | 280 mP | Maximum signal (tracer binds antibody) |
| Vehicle (DMSO) Control | 110 mP | Minimum signal (high kinase activity) |
| Test Compound (IC₅₀) | 195 mP | 50% of the signal window |
| Caption: Example data table illustrating typical results from an FP assay. |
Trustworthiness: Self-Validation and Best Practices
To ensure the integrity and reliability of kinase inhibition data, every assay must be a self-validating system.
-
Essential Controls: Always include a "no enzyme" control to define the background signal and a "vehicle-only" (e.g., DMSO) control to define 0% inhibition (100% activity). A known potent inhibitor for the target kinase should be used as a positive control to confirm assay performance.
-
Assay Quality (Z'-Factor): The robustness of an assay, particularly for high-throughput screening, is often assessed using the Z'-factor. It measures the statistical separation between the positive and negative controls. Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ) (where σ is the standard deviation and µ is the mean of the positive and negative controls). A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.
-
Counter-Screens: Novel compounds can interfere with assay technologies. It is crucial to perform counter-screens to identify false positives. For luminescence assays, test the compound directly against luciferase to check for inhibition.[9] For fluorescence-based assays, check for compound auto-fluorescence at the assay wavelengths.
Conclusion
The protocols detailed in this application note provide a robust and versatile framework for the primary biochemical characterization of novel purine-based kinase inhibitors, exemplified by this compound. Both the ADP-Glo™ and Fluorescence Polarization assays offer scalable, non-radioactive methods to accurately determine inhibitor potency. By following these detailed procedures and incorporating rigorous quality controls, researchers can generate high-quality, reliable data to identify promising lead candidates and accelerate the drug discovery process.
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]
-
Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning Life Sciences. Retrieved from [Link]
-
Gleason, E. L., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS ONE. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Retrieved from [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]
-
K-rasnow, S. S., & Zhang, X. (2014). A high-throughput radiometric kinase assay. Methods in Molecular Biology. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. Retrieved from [Link]
-
K-rasnow, S. S., & Zhang, X. (2014). A High-Throughput Radiometric Kinase Assay. PubMed. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Retrieved from [Link]
-
The Biochemist. (2021). Radiometric kinase assays with scintillation counting. YouTube. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
Kaur, R., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
H-al-Johani, H., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Retrieved from [Link]
-
Kim, J., et al. (2004). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-(1H-PURIN-6-YL)MORPHOLINE. GSRS. Retrieved from [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from [Link]
-
Baffert, F., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Retrieved from [Link]
-
C-astorina, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
Kieffer, C., et al. (2024). Target fishing reveals PfPYK-1 and PfRab6 as potential targets of an antiplasmodial 4-anilino-2-trichloromethylquinazoline hit compound. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
S-moljko, A., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules. Retrieved from [Link]
-
Baragaña, B., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
de Fátima, Â., et al. (2019). Synthesis, Molecular Modelling and Anticancer Activities of New Molecular Hybrids Containing 1,4-Naphthoquinone, 7-Chloroquinoline, 1,3,5-Triazine and Morpholine Cores as PI3K and AMPK Inhibitors in the Metastatic Melanoma Cells. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Navarro, H. A., et al. (2018). Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][12][14][15]. ACS Chemical Neuroscience. Retrieved from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. labcluster.com [labcluster.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing the Activity of 2-chloro-6-morpholino-9-methylpurine
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds that modulate key cellular processes. Novel derivatives, such as 2-chloro-6-morpholino-9-methylpurine, are of significant interest for their potential as targeted therapeutic agents. The presence of the 6-morpholino group on the purine ring is a well-established feature of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) that govern cell cycle progression. This guide provides a suite of robust cell-based assays designed to elucidate the biological activity of 2-chloro-6-morpholino-9-methylpurine. We present a logical workflow, beginning with broad phenotypic assessments of cellular proliferation and culminating in specific mechanistic assays to confirm target engagement and characterize the ultimate cellular fate. The protocols herein are designed for researchers in drug discovery and chemical biology to systematically investigate the compound's mechanism of action, with a focus on its hypothesized role as a CDK inhibitor.
Introduction: The Rationale for a CDK-Targeted Investigation
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[1] Their activity is dependent on binding to regulatory cyclin subunits, with different CDK-cyclin complexes controlling specific phase transitions.[1] For instance, CDK4/6-Cyclin D complexes initiate the G1 phase, while CDK2-Cyclin E/A drives the G1-to-S phase transition, and CDK1-Cyclin B governs mitosis.[1][2] In many cancers, this regulatory network is dysregulated, leading to uncontrolled cell proliferation. Consequently, CDKs have become critical targets for anticancer drug development.[3]
The structure of 2-chloro-6-morpholino-9-methylpurine suggests a strong likelihood of activity against CDKs. Related 6-morpholino-purine derivatives have demonstrated potent antiproliferative and pro-apoptotic effects in cancer cell lines, often by inducing cell cycle arrest.[4][5] This application note therefore outlines a series of assays to test the hypothesis that this compound functions as a CDK inhibitor, leading to cell cycle arrest and subsequent apoptosis.
Core Cell Cycle Regulation Pathway (G1-S Transition)
The commitment to enter the cell cycle is a critical control point governed by the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to E2F transcription factors, repressing the expression of genes required for S-phase. Mitogenic signals lead to the activation of CDK4/6-Cyclin D, which initiates Rb phosphorylation. This allows for the initial expression of Cyclin E, which then activates CDK2, leading to the hyperphosphorylation of Rb. This releases E2F, allowing for the transcription of S-phase genes and committing the cell to division.[2][6]
Caption: Hypothesized mechanism of G1 arrest by a CDK inhibitor.
Primary Assay: Quantifying Antiproliferative Activity
The first step in characterizing any potential anticancer compound is to determine its effect on cell proliferation and viability. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Scientific Rationale: Choosing the Right Proliferation Assay
While convenient, metabolic assays that measure ATP levels (e.g., CellTiter-Glo®) can produce misleading results for compounds that induce cell cycle arrest without immediate cytotoxicity, such as CDK4/6 inhibitors.[7] Arrested cells often continue to grow in size (hypertrophy) and increase their mitochondrial content, leading to elevated ATP levels that can mask the antiproliferative effect.[7][8] Therefore, a more direct measure of cell number, such as quantifying total DNA content, is strongly recommended for this class of compounds.[8]
Protocol 1: DNA-Based Proliferation/Cytotoxicity Assay
This protocol uses a fluorescent dye that binds to DNA, providing a readout that is directly proportional to the cell number.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well, black, clear-bottom tissue culture plates
-
2-chloro-6-morpholino-9-methylpurine (dissolved in DMSO)
-
DNA-binding fluorescent dye kit (e.g., CyQUANT®, Hoechst 33342)
-
Lysis/dye binding solution
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentration serial dilution of the test compound in complete medium. Start from a high concentration (e.g., 100 µM) and perform 8-12 dilutions. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.
-
Incubation: Incubate the plate for 72 hours (or a duration equivalent to 2-3 cell doubling times).
-
Assay Readout:
-
Remove the plate from the incubator.
-
Carefully aspirate the medium.
-
Add 100 µL of the lysis/dye binding solution to each well (prepared according to the manufacturer's instructions).
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Measurement: Read the fluorescence on a plate reader using the appropriate excitation/emission wavelengths (e.g., ~360/460 nm for Hoechst).
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" blank from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
| Parameter | Recommended Setting | Rationale |
| Cell Line | MCF-7 (Rb-positive) | Rb is required for CDK4/6 inhibitor-mediated G1 arrest. |
| Seeding Density | 2,000-5,000 cells/well | Ensures cells are in logarithmic growth phase and do not become over-confluent. |
| Treatment Duration | 72 hours | Allows for multiple cell divisions, providing a sufficient window to observe antiproliferative effects. |
| Assay Readout | DNA Content (Fluorescence) | Avoids artifacts from metabolic changes common with cell cycle inhibitors.[8] |
| Positive Control | Palbociclib (known CDK4/6i) | Validates assay performance and provides a benchmark for potency. |
Mechanistic Assays: Uncovering the Mode of Action
Once antiproliferative activity is established, the next step is to determine how the compound works. The following assays directly test the hypothesis of CDK inhibition and cell cycle arrest.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
Scientific Rationale: This assay quantifies the DNA content of individual cells using flow cytometry. A cell in G1 phase has 2N DNA content, a cell in S phase has between 2N and 4N, and a cell in G2 or M phase has 4N DNA. A compound that blocks the G1-S transition will cause an accumulation of cells in the G1 phase.[9]
Procedure:
-
Seeding & Treatment: Seed 0.5 x 10^6 cells in a 6-well plate. After 24 hours, treat with the test compound at 1x, 5x, and 10x its IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvest: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 200 µL of cold PBS, and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Storage: Fixed cells can be stored at -20°C for up to several weeks.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Gate on the single-cell population and generate a histogram of PI fluorescence (linear scale). Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Protocol 3: Western Blot for Phospho-Rb and Other Markers
Scientific Rationale: A direct biochemical consequence of CDK4/6 and CDK2 inhibition is the reduced phosphorylation of their primary substrate, the Rb protein.[2][10] Western blotting with phospho-specific antibodies can directly visualize this target engagement within the cell.
Procedure:
-
Seeding & Treatment: Seed cells in 6-well plates to reach ~80% confluency. Treat with the compound (e.g., at 5x IC50) for a shorter duration (e.g., 6-24 hours) to capture signaling changes before widespread cell death occurs.
-
Lysis: Wash cells with cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run to separate proteins by size, and then transfer to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Reprobing: The membrane can be stripped and reprobed for total protein levels (e.g., Total Rb) or a loading control (e.g., GAPDH, β-Actin) to confirm equal loading.
| Target Protein | Expected Change | Rationale for Analysis |
| Phospho-Rb (Ser807/811) | ↓ Decrease | Specific site for CDK4/6 phosphorylation; indicates direct target inhibition. |
| Total Rb | ↔ No Change | Serves as a control for p-Rb levels. |
| Cyclin D1 | ↓ Decrease | Expression is often reduced following prolonged G1 arrest. |
| p27 (CDKN1B) | ↑ Increase | A CDK inhibitor protein that accumulates when cells exit the cell cycle.[1] |
| GAPDH / β-Actin | ↔ No Change | Loading control to ensure equal protein amounts were analyzed. |
Downstream Phenotypic Assay: Determining Cell Fate
After establishing that the compound induces cell cycle arrest, it is crucial to determine the ultimate outcome for the cell: does it remain arrested (cytostasis), or does it undergo programmed cell death (apoptosis)?
Protocol 4: Annexin V / PI Apoptosis Assay
Scientific Rationale: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by cells with an intact membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity has been lost.[11]
Procedure:
-
Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound at various concentrations (e.g., 1x, 5x, 10x IC50) for 48-72 hours.
-
Cell Harvest: Collect all cells, both floating and adherent, as described in Protocol 2.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (concentrations as per manufacturer's kit).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
-
Acquisition: Analyze immediately by flow cytometry.
-
Analysis: Create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis). Define four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)
-
Data Integration and Mechanistic Conclusion
The power of this assay suite lies in the integration of results to build a cohesive mechanistic story. The following decision tree illustrates how to interpret the combined data.
Caption: Decision tree for integrating assay results.
References
- INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery - AACR Journals.
- The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections.
- The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays.
- Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Spotlight: Cell-based kinase assay form
- Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical D
- CDK Inhibitors: Cell Cycle Arrest Versus Apoptosis. Landes Bioscience.
- Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition.
- The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate prolifer
- Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Tre
- Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-Dependent SMAC-Mediated Apoptotic Response in Non–Small Cell Lung Cancer. AACR Journals.
- CDK inhibition affects the cell cycle and induces apoptosis.
- The Cyclin-Dependent Kinase Inhibitor SCH 727965 (Dinacliclib) Induces the Apoptosis of Osteosarcoma Cells. AACR Journals.
- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PubMed Central.
- 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. PubMed.
Sources
- 1. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data [mdpi.com]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays | bioRxiv [biorxiv.org]
- 9. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 2-Chloro-6-Morpholino-Purine Analogs in Oncology Research
An in-depth guide for researchers, scientists, and drug development professionals on the application and study of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine and related analogs in cancer cell lines.
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting Kinase Pathways with Novel Purine Scaffolds
The 6-morpholino-purine core is a "privileged" scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding pockets of numerous protein kinases.[1][2] The morpholine moiety, in particular, often enhances aqueous solubility, metabolic stability, and target affinity, making it a desirable feature in modern kinase inhibitor design.[1][2] The compound this compound belongs to a class of 2,6,9-trisubstituted purines, a chemical space rich with potent inhibitors of critical oncogenic signaling pathways.
While extensive public data on this specific molecule is limited, its structure strongly suggests activity as a kinase inhibitor, likely targeting the Phosphoinositide 3-Kinase (PI3K) pathway. The PI3K/Akt/mTOR cascade is one of the most frequently hyperactivated signaling networks in human cancer, driving cell proliferation, survival, and resistance to therapy. Therefore, compounds designed to inhibit this pathway are of significant interest in oncology drug development.[3][4]
This document serves as a comprehensive guide for researchers to methodically characterize the anti-cancer activity of this compound or its structural analogs. We provide a hypothesized mechanism of action based on its chemical class and present a suite of detailed protocols to validate its biological effects in cancer cell lines.
Compound Profile
| Property | Details |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₂ClN₅O[5] |
| Molecular Weight | 253.69 g/mol [5] |
| Appearance | Typically a white to off-white solid. |
| Solubility | Expected to be highly soluble in DMSO. Limited solubility in aqueous media. |
| Storage | Store as a solid at 2-8°C.[5] Prepare stock solutions in DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
Based on extensive structure-activity relationship (SAR) studies of related purine-morpholine compounds, the primary hypothesized target of this compound is the Class I PI3K family of enzymes.[3][6] These enzymes phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors like Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, to promote cell growth, proliferation, and survival.
The diagram below illustrates this critical signaling pathway and the putative point of inhibition.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
These protocols provide a logical workflow to characterize the compound's activity, from initial potency screening to mechanism of action validation.
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate and consistent compound concentration is critical for reproducible results. DMSO is the solvent of choice for most non-polar small molecules. Storing in aliquots prevents degradation from repeated freeze-thaw cycles.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the mass of the compound required to make a 10 mM stock solution. For a molecular weight of 253.69 g/mol , dissolve 2.54 mg in 1 mL of DMSO.
-
Warm the DMSO slightly (to room temperature) to reduce viscosity.
-
Add the DMSO to the vial containing the compound.
-
Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label clearly and store at -20°C or -80°C for long-term use.
Protocol 2: Cell Viability/Cytotoxicity Assay (Resazurin Method)
Rationale: This initial assay determines the dose-dependent effect of the compound on cancer cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency. The resazurin (AlamarBlue) assay measures metabolic activity, which is a proxy for the number of viable cells.[7]
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of the compound in complete medium from your 10 mM DMSO stock. A typical concentration range to screen is 100 µM down to 1 nM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells.
-
Incubate the plate for 48-72 hours.
-
Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Example Data Presentation:
| Cell Line | Cancer Type | Hypothesized IC₅₀ (nM) |
| A549 | Lung Adenocarcinoma | 150 |
| MCF-7 | Breast Cancer (PIK3CA mutant) | 55 |
| U87-MG | Glioblastoma | 210 |
| PC-3 | Prostate Cancer (PTEN null) | 75 |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: Many kinase inhibitors, particularly those targeting the PI3K pathway, can induce cell cycle arrest.[8][9] This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of cells and thus determine their distribution across the different phases of the cell cycle (G1, S, G2/M).
Caption: Experimental workflow for cell cycle analysis.
Procedure:
-
Cell Culture: Seed 0.5-1 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells. To do this, collect the media (containing floating/apoptotic cells), wash the plate with PBS, trypsinize the adherent cells, and then combine them with the collected media.
-
Fixation: Centrifuge the cell suspension (300 x g for 5 min), discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and generate a histogram of PI fluorescence to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis for Pathway Modulation
Rationale: Western blotting provides direct evidence that the compound is engaging its intended target pathway.[10][11] By measuring the phosphorylation status of key proteins like Akt, we can confirm the inhibition of upstream kinases like PI3K.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary and HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Antibody Panel:
| Target Protein | Significance | Expected Result with Inhibitor |
| Phospho-Akt (Ser473) | Direct downstream marker of PI3K activity | Decrease |
| Total Akt | Loading control for p-Akt | No change |
| Phospho-S6 Ribosomal Protein | Downstream marker of mTORC1 activity | Decrease |
| Total S6 | Loading control for p-S6 | No change |
| Cleaved PARP | Marker of apoptosis | Increase |
| β-Actin or GAPDH | Overall protein loading control | No change |
Procedure:
-
Cell Lysis: Treat cells in 6-well plates as in the cell cycle protocol. After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold RIPA buffer.
-
Protein Quantification: Scrape the lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, and then apply ECL substrate.
-
Imaging: Image the resulting chemiluminescence using a digital imager. Re-probe the membrane for total proteins and loading controls.
Data Interpretation & Troubleshooting
-
Cell Viability: If the dose-response curve is not sigmoidal, it may indicate compound precipitation at high concentrations or off-target toxicity. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).
-
Cell Cycle: A significant increase in the G1 or G2/M population suggests cell cycle arrest. An increase in the sub-G1 peak is indicative of apoptosis, which can be confirmed by Western blotting for cleaved PARP.
-
Western Blot: A decrease in the ratio of phosphorylated protein to total protein is the key indicator of pathway inhibition. If total protein levels also decrease, it may suggest protein degradation or general toxicity at that time point and dose. Always run loading controls to ensure equal protein loading.
Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. As its toxicological properties are not well-defined, treat it as a potentially hazardous substance. All work should be conducted in a chemical fume hood.
References
-
O'Loughlin, T., & Kulkarni, A. (2012). Phase I Study of Rigosertib, an Inhibitor of the Phosphatidylinositol 3-Kinase and Polo-like Kinase 1 Pathways, Combined with Gemcitabine in Patients with Solid Tumors and Pancreatic Cancer. Clinical Cancer Research, 18(7), 1-8. [Link]
-
Agostino, N. M., et al. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology. [Link]
-
O'Loughlin, T., & Kulkarni, A. (2012). Phase I Study of Rigosertib, an Inhibitor of the Phosphatidylinositol 3-Kinase and Polo-like Kinase. Clinical Cancer Research. [Link]
-
Papadopoulou, V., et al. (2022). Anti-tumor effects of rigosertib in high-risk neuroblastoma. PMC. [Link]
-
Guglielmo, S., et al. (2023). Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent. MDPI. [Link]
-
Rojo, F., & Martinez-Useros, J. (2023). Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na). National Institutes of Health. [Link]
-
Hyoda, T., et al. (2011). Effect of ON 01910.Na, an Anticancer Mitotic Inhibitor, on Cell-Cycle Progression Correlates With RanGAP1 Hyperphosphorylation. PubMed. [Link]
-
Hyoda, T., et al. (2011). Effect of ON 01910.Na, an Anticancer Mitotic Inhibitor, on Cell-Cycle Progression Correlates with RanGAP1 Hyperphosphorylation. Cancer Research. [Link]
-
Jost, M., et al. (2020). Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent. PubMed Central. [Link]
-
Reddy, M.V.R., et al. (2019). Mechanism of action of rigosertib does not involve tubulin binding. bioRxiv. [Link]
-
Onconova Therapeutics. (2023). Onconova Therapeutics Presents Preclinical Data Characterizing Rigosertib's Mechanisms of Action at the AACR Targeting RAS Conference. FirstWord Pharma. [Link]
-
Guglielmo, S., et al. (2021). Rigosertib and Cholangiocarcinoma: A Cell Cycle Affair. PMC. [Link]
-
Rojo, F., & Martinez-Useros, J. (2023). Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na). MDPI. [Link]
-
Guglielmo, S., et al. (2021). In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells. PMC. [Link]
-
Alinari, L., et al. (2025). CETSA-MS unveils novel targets engaged by rigosertib to promote anti-tumor activity and inflammatory responses. National Institutes of Health. [Link]
-
Torres, M.D., et al. (2021). Identification of Rigosertib for the Treatment of Recessive Dystrophic Epidermolysis Bullosa–Associated Squamous Cell Carcinoma. National Institutes of Health. [Link]
-
Smith, M.R., et al. (2015). Phase I study of ON 01910.Na (Rigosertib), a multikinase PI3K inhibitor in relapsed/refractory B-cell malignancies. PubMed Central. [Link]
-
Jimeno, A., et al. (2008). Phase I study of ON 01910.Na, a novel polo-like kinase 1 pathway modulator, administered as a weekly 24-hour continuous infusion in patients with advanced cancer. Journal of Clinical Oncology. [Link]
-
ResearchGate. (n.d.). Rigosertib decreases cell viability in RMS and NB cell lines. ResearchGate. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]
-
Heffron, T.P., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
-
ChemSrc. (n.d.). This compound. ChemSrc. [Link]
-
Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. National Institutes of Health. [Link]
-
Singh, R.K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
Gutierrez, M., et al. (2013). Phase 1 study of intravenous rigosertib (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer. PubMed Central. [Link]
-
Rewcastle, G.W., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). PubMed. [Link]
-
Gholamzadeh, P., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central. [Link]
-
Tong, H., et al. (2019). Rigosertib as a selective anti-tumor agent can ameliorate multiple dysregulated signaling transduction pathways in high-grade myelodysplastic syndrome. National Institutes of Health. [Link]
-
Apex Inc. (n.d.). 4-(2-Chloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-yl)morpholine. Apex Reagent. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Adan, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [Link]
-
D'Arienzo, V., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. INRIM. [Link]
-
Global Substance Registration System. (n.d.). 4-(1H-PURIN-6-YL)MORPHOLINE. gsrs.ncats.nih.gov. [Link]
-
ResearchGate. (n.d.). Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation. ResearchGate. [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound;CAS No.:1148003-35-3 [chemshuttle.com]
- 6. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rigosertib and Cholangiocarcinoma: A Cell Cycle Affair - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of In Vivo Research: A Note on 2-chloro-9-methyl-6-morpholinopurine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities is paramount. Your query regarding the in vivo experimental use of 2-chloro-9-methyl-6-morpholinopurine indicates a forward-thinking interest in a specific purine derivative. However, a comprehensive review of publicly available scientific literature, preclinical databases, and established research protocols reveals a critical finding: there is currently no published data on the in vivo application of this specific compound.
This absence of foundational research means that creating detailed, scientifically validated Application Notes and Protocols, as requested, is not feasible at this time. The principles of scientific integrity (Expertise, Authoritativeness, and Trustworthiness) mandate that such guides be built upon a bedrock of existing evidence, including mechanistic studies, pharmacokinetic profiles, and established safety data. To generate protocols without this basis would be speculative and contrary to the rigorous standards of scientific research.
The Uncharted Path: Necessary Precursors to In Vivo Studies
Before any meaningful in vivo protocol can be designed for a novel compound like 2-chloro-9-methyl-6-morpholinopurine, a series of essential preclinical, in vitro investigations must be conducted. This foundational work is crucial for establishing the scientific rationale and safety profile necessary to justify and inform animal studies. The typical discovery and development pathway is illustrated below.
Caption: Preclinical workflow for a novel chemical entity.
Foundational In Vitro Studies Required:
-
Target Identification and Mechanism of Action (MoA): The first step is to elucidate how 2-chloro-9-methyl-6-morpholinopurine exerts its effects at a molecular level. Purine derivatives are known to interact with a wide range of biological targets, including kinases and other ATP-binding proteins.[1] Techniques such as kinase screening panels, affinity chromatography, and cellular thermal shift assays (CETSA) are essential for identifying the primary protein targets.
-
Cell-Based Potency and Efficacy: Once a target is identified, the compound's activity must be confirmed in relevant cell-based models. For instance, if the compound is hypothesized to have anti-cancer properties, its anti-proliferative and cytotoxic effects would be evaluated against a panel of human cancer cell lines.[2] These experiments establish the dose-response relationship and provide an initial indication of therapeutic potential.
-
In Vitro Toxicology: A critical early step is to assess the compound's potential for toxicity. This includes determining its cytotoxicity in non-cancerous cell lines, as well as more specific assays for genotoxicity, cardiotoxicity, and hepatotoxicity. This data is vital for establishing a preliminary safety profile before considering in vivo administration.
-
Metabolic Stability and Preliminary Pharmacokinetics: In vitro assays using liver microsomes or hepatocytes can provide an early indication of how the compound will be metabolized in a living organism. This information is crucial for predicting its half-life and potential for drug-drug interactions, which will inform the design of in vivo pharmacokinetic studies.
Looking Forward: The Path to In Vivo Investigation
While we cannot provide specific protocols for 2-chloro-9-methyl-6-morpholinopurine at this time, the general principles for designing in vivo studies for novel purine derivatives would follow a structured approach once sufficient in vitro data is available. This would involve:
-
Animal Model Selection: Choosing a species and disease model that is relevant to the compound's proposed therapeutic indication.
-
Dose-Range Finding Studies: Initial studies in a small number of animals to determine a safe and potentially efficacious dose range.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound and correlating its concentration in the body with its biological effect.
-
Efficacy Studies: Evaluating the therapeutic effect of the compound in a validated animal model of disease.
-
Toxicology and Safety Pharmacology: Comprehensive studies to identify any potential adverse effects of the compound on major organ systems.
As a Senior Application Scientist, my primary responsibility is to provide information that is not only scientifically accurate but also promotes responsible research practices. The development of a novel therapeutic is a meticulous process that builds upon a foundation of robust and reproducible data. We encourage the researchers interested in 2-chloro-9-methyl-6-morpholinopurine to undertake the necessary in vitro characterization to pave the way for future in vivo investigations.
We will continue to monitor the scientific literature and will be prepared to develop detailed application notes should data on this compound become publicly available.
References
- BenchChem. In Vitro Evaluation of Novel Purine Derivatives: A Technical Guide.
- PubMed. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors.
Sources
Application Notes and Protocols: Formulation of Purine Derivatives for Biological Assays
Abstract
Purine derivatives are a cornerstone of modern drug discovery, exhibiting a vast range of biological activities as enzyme inhibitors, receptor antagonists, and anticancer agents. A significant challenge in their preclinical evaluation is their frequently poor aqueous solubility, which can lead to inaccurate and irreproducible results in biological assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically formulating purine derivatives. It moves beyond simple dissolution steps to explain the underlying physicochemical principles, offering detailed protocols for stock solution preparation, advanced formulation strategies for challenging compounds, and robust quality control practices to ensure data integrity.
The Critical Impact of Formulation on Assay Performance
The reliability of any biological assay is fundamentally dependent on the accurate and consistent concentration of the test compound in the assay medium. Purine derivatives, particularly those with extensive substitutions designed to enhance target affinity, often exhibit high lipophilicity and crystalline stability, leading to poor solubility in the aqueous buffers used for most biological experiments.[1] Improper formulation can cause:
-
Compound Precipitation: Leading to an unknown and lower-than-intended concentration in the assay, resulting in underestimated potency (e.g., inflated IC50 values).
-
High Variability: Inconsistent dissolution between experiments introduces significant data scatter, making dose-response curves unreliable.[2]
-
False Negatives: A potentially potent compound may appear inactive simply because it was not bioavailable in the assay.
A systematic approach to formulation is therefore not a preliminary chore but a critical step in the validation of experimental data. This document outlines such an approach, beginning with an understanding of the compound's intrinsic properties.
Foundational Physicochemical Properties
The purine scaffold itself, composed of fused pyrimidine and imidazole rings, presents inherent solubility challenges. Guanine, for example, is practically insoluble in neutral aqueous solutions and only sparingly soluble in dimethyl sulfoxide (DMSO).[3][4] Its solubility significantly increases in acidic or alkaline solutions where the molecule can be ionized.[3][5]
When developing novel derivatives, it is crucial to understand two key solubility concepts:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (like DMSO), begins to precipitate in an aqueous buffer. This is highly relevant for high-throughput screening (HTS) and most in vitro assays where compounds are diluted into the final medium.[6]
-
Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent after an extended incubation period (24-72 hours). This is a more fundamental measure of a compound's intrinsic solubility.[6]
For most biological assays, ensuring the final concentration remains well below the kinetic solubility limit is the primary goal.
Pre-Formulation Assessment: A Prerequisite for Success
Before committing to a large-scale screen or critical experiment, a small-scale solubility and stability assessment is essential. This initial investment saves time and resources by identifying the optimal formulation strategy early.
Workflow for Solubility Profiling
Caption: Initial workflow for assessing purine derivative solubility.
Factors Affecting Stability
The stability of the formulated compound in the assay buffer is as important as its solubility. Key factors to consider include:
-
pH: The pH of the buffer can influence hydrolysis of ester or amide functionalities on the purine derivative. It is crucial to use buffers that maintain a stable pH.[7]
-
Temperature: The pKa of many common biological buffers (e.g., Tris, Bicine) is temperature-dependent, which can lead to significant pH shifts.[8][9] Furthermore, elevated temperatures can accelerate compound degradation.[10] It is best practice to prepare buffers and set the pH at the intended experimental temperature.[9]
-
Light: Certain chemical motifs are susceptible to photodecomposition. If the compound is light-sensitive, preparations should be performed in amber vials and plates protected from light.[11]
Standard Formulation Protocols
For most purine derivatives, preparation of a high-concentration stock solution in an organic solvent is the most direct and effective method.
Protocol A: Preparation of a DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions due to its high solubilizing power for a broad range of organic molecules.[12]
Rationale: Creating a concentrated stock (e.g., 10-50 mM) allows for small volumes to be transferred into the final assay, minimizing the concentration of the organic solvent, which can be toxic to cells or interfere with enzyme activity.[13]
Materials:
-
Purine derivative (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Weighing: Accurately weigh a precise amount of the purine derivative (e.g., 5.0 mg) and transfer it to a sterile vial.
-
Calculating Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., 37°C) can be applied, but must be done with caution to avoid thermal degradation.[4]
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For many compounds, storage at -20°C is adequate for several months.[12]
Critical Control Point: The final concentration of DMSO in the biological assay should be kept to a minimum, typically ≤0.5% , and ideally ≤0.1%, to avoid solvent-induced artifacts.[13] Always include a vehicle control (assay buffer + same final DMSO concentration) in your experiments.
Protocol B: Preparation of Acidic or Basic Stock Solutions
For amphoteric purine derivatives that are poorly soluble in DMSO but soluble at high or low pH, this method can be effective.
Rationale: Ionization of acidic or basic functional groups on the purine ring or its substituents can dramatically increase aqueous solubility.[5]
Materials:
-
Purine derivative (solid)
-
1 N HCl or 1 N NaOH
-
Sterile, purified water
-
pH meter
Procedure:
-
Weighing: Weigh the desired amount of the compound.
-
Initial Dissolution: Add a small amount of 1 N HCl (for basic compounds) or 1 N NaOH (for acidic compounds) dropwise while vortexing until the compound dissolves.[11] Use the minimum volume necessary.
-
Dilution: Slowly add sterile water to approach the final desired volume and concentration.
-
Neutralization (Optional but Recommended): Carefully adjust the pH of the stock solution towards neutral (pH 7.0-8.0) using 1 N NaOH or 1 N HCl. Be aware that the compound may precipitate if its solubility is very low at neutral pH.
-
Final Volume: Bring the solution to the final volume with sterile water.
-
Storage: Store at 4°C for short-term use or in aliquots at -20°C. Aqueous solutions are often less stable long-term than DMSO stocks.[12]
Critical Control Point: When adding this stock to your assay buffer, ensure the final pH of the assay medium is not significantly altered. A pre-test with the buffer alone is recommended.
Advanced Strategies for Poorly Soluble Compounds
When standard methods fail, more advanced formulation strategies may be required. These often involve excipients or specialized delivery systems to improve solubility and dissolution.[14][15][16]
| Strategy | Mechanism of Action | Advantages | Considerations & Potential Drawbacks |
| Co-solvents | Using water-miscible organic solvents (e.g., Ethanol, PEG 400, Propylene Glycol) in combination with water or DMSO to increase the solubilizing capacity of the vehicle. | Simple to implement; can significantly enhance solubility. | May have higher cellular toxicity; potential for solvent to directly affect protein function. |
| Surfactants | Non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solution.[17] | Highly effective for very lipophilic compounds. | Can interfere with assays by denaturing proteins or disrupting cell membranes; critical micelle concentration must be considered. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity that can encapsulate the drug molecule, forming an inclusion complex with enhanced aqueous solubility.[14] | Biocompatible; can improve stability. | Complex formation is specific to the drug's structure; may alter drug-target binding kinetics. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state. This increases the surface area and dissolution rate when added to an aqueous medium.[16] | Significantly improves dissolution rate and can create supersaturated solutions. | More complex to prepare; requires specialized equipment (e.g., spray dryer, hot-melt extruder). Primarily used for in vivo formulations but can be adapted.[15] |
Protocol for Working Solution Preparation and Assay Implementation
Once a stable, concentrated stock is prepared, it must be accurately diluted to the final working concentrations for the assay.
Protocol C: Serial Dilution for Dose-Response Analysis
Rationale: Serial dilution is a systematic and efficient method for creating a range of concentrations to determine dose-response relationships (e.g., IC50/EC50).
Caption: Workflow for preparing working solutions via serial dilution.
Procedure:
-
Prepare Intermediate Dilution Plate: Create a top concentration in an intermediate plate by diluting the DMSO stock into the assay buffer. For example, add 2 µL of a 10 mM stock to 98 µL of buffer to get a 200 µM top concentration with 2% DMSO.
-
Serial Dilute: Perform serial dilutions across the intermediate plate. For a 1:3 dilution, transfer 33 µL from the first well into 67 µL of buffer in the next well, mix thoroughly, and repeat.
-
Transfer to Final Assay Plate: Transfer a small, fixed volume (e.g., 10 µL) from each well of the intermediate plate to the corresponding wells of the final assay plate, which already contain the cells, enzymes, or other reagents (e.g., in 90 µL). This final step ensures the solvent concentration is consistent across all wells (in this example, 0.2% DMSO).
-
Mix and Incubate: Gently mix the final assay plate and proceed with the experimental incubation.
Quality Control and Troubleshooting
A self-validating protocol includes checks and balances to ensure the formulation is performing as expected.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in assay well | Final concentration exceeds kinetic solubility. | Lower the top concentration of the dose-response curve. Increase the final DMSO concentration slightly (if tolerable by the assay, e.g., from 0.1% to 0.5%). |
| Buffer components (e.g., high salt, proteins) are reducing solubility. | Test solubility directly in the final assay buffer. Consider using a surfactant like Tween® 20 at a low concentration (e.g., 0.01%). | |
| High variability between replicate wells | Incomplete dissolution of stock solution. | Ensure stock solution is fully dissolved via sonication. Centrifuge the stock tube before use and pipette from the supernatant. |
| Poor mixing during serial dilution. | Ensure thorough mixing (pipetting up and down 8-10 times) at each dilution step. | |
| Compound activity decreases over time | Instability in aqueous buffer (hydrolysis). | Prepare fresh working solutions for each experiment. Assess stability by incubating the compound in buffer for the duration of the assay and then testing its activity. |
| Adsorption to plasticware. | Use low-binding plates and pipette tips. Include a low concentration of a non-ionic surfactant or BSA (0.1%) in the buffer to block non-specific binding sites. |
Conclusion
The successful evaluation of purine derivatives in biological assays is critically dependent on robust and rational formulation. By understanding the physicochemical properties of the test compound and applying a systematic approach—from initial solubility profiling to the preparation of final working solutions—researchers can significantly enhance the quality, accuracy, and reproducibility of their data. The protocols and strategies outlined in this guide provide a framework for overcoming the common challenges associated with these promising but often poorly soluble molecules, ultimately enabling a more reliable assessment of their therapeutic potential.
References
- Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflamm
- A Framework for Determining the Solubility and Stability of Novel Purine Derivatives such as 2,6,8-trimethyl-1H. (n.d.). Benchchem.
-
How to dissolve guanine, cytosine and adenine for cell culture?. (2017). ResearchGate. [Link]
-
Biomineralization and Properties of Guanine Crystals. (2023). PMC - PubMed Central - NIH. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]
-
Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. (n.d.). ACS Publications. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Guanine | CAS:73-40-5. (n.d.). BioCrick. [Link]
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Source not available.
-
Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (n.d.). NIH. [Link]
-
Simple micro-assay methods for enzymes of purine metabolism. (1977). PubMed. [Link]
- Temperature fluctuations in the biological buffer Bicine cause significant pH shifts. (n.d.). Source not available.
- Sample Preparation for the Determination of Purine Nucleotide Analogues in Tissues. (n.d.). Source not available.
-
Design, Synthesis, and Biological Evaluation of Novel Purine Derivatives as Herbicide Safeners. (2024). PubMed. [Link]
- Synthesis. (n.d.). Source not available.
-
Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. (2005). PubMed. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). PMC - NIH. [Link]
-
Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (2020). PubMed. [Link]
- The Effect of Buffers on Protein Conformational Stability. (n.d.). Source not available.
-
Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. (2024). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]
-
The effects of buffer, pH, and temperature upon SPAAC reaction rates. (n.d.). RSC Publishing. [Link]
-
Simple micro-assay methods for enzymes of purine metabolism. (n.d.). Semantic Scholar. [Link]
- Intermediates useful in the preparation of purine nucleoside analogues. (n.d.).
- Synthesis of purine nucleosides. (n.d.).
-
Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). (n.d.). ResearchGate. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). PMC - NIH. [Link]
-
Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. (2024). MDPI. [Link]
-
Development of a continuous assay for high throughput screening to identify inhibitors of the purine salvage pathway in Plasmodium falciparum. (2021). PubMed. [Link]
-
Purine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
-
Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. (n.d.). RSC Publishing. [Link]
-
The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies. (2025). Wuhan Desheng Biochemical Technology Co., Ltd. [Link]
-
High-throughput screening for stability and inhibitory activity of compounds toward cytochrome P450-mediated metabolism. (n.d.). PubMed. [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (n.d.). ResearchGate. [Link]
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). Source not available.
-
Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. [Link]
-
Rapid screening of high-risk patients for disorders of purine and pyrimidine metabolism using HPLC-electrospray tandem mass spectrometry of liquid urine or urine-soaked filter paper strips. (n.d.). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biomineralization and Properties of Guanine Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanine | CAS:73-40-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature fluctuations in the biological buffer Bicine cause significant pH shifts [m.yunbangpharm.com]
- 9. itwreagents.com [itwreagents.com]
- 10. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the characterization of the synthetic purine derivative, 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine, a compound of interest in medicinal chemistry and drug development. We present detailed protocols for sample preparation and data acquisition using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind experimental choices is explained to ensure robust and reproducible results. This document serves as a practical guide for researchers, scientists, and drug development professionals engaged in the structural analysis of novel heterocyclic compounds.
Introduction
This compound is a substituted purine analog. The purine scaffold is a cornerstone in numerous biological processes, forming the basis of nucleobases in DNA and RNA, and is a privileged structure in drug discovery. Accurate structural confirmation of such derivatives is a critical step in the synthesis and development pipeline, ensuring the identity and purity of the target molecule. This guide details the synergistic use of NMR and mass spectrometry to provide an unambiguous structural assignment.
Molecular Structure and Atom Numbering:
The structure of the target compound is presented below with systematic numbering for unambiguous assignment of NMR signals.
Caption: General workflow for the structural elucidation of the target compound.
Protocols
NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. [1][2] Objective: To prepare a homogeneous, particulate-free sample at a suitable concentration for ¹H and ¹³C NMR analysis.
Materials:
-
This compound (approx. 5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D)
-
5 mm NMR tubes (e.g., Wilmad, Norell) [1]* Glass vial
-
Pasteur pipette
Protocol:
-
Weighing: Accurately weigh approximately 5-10 mg of the dry compound into a clean, dry glass vial. The use of a secondary vial prevents contamination of the bulk solvent and allows for complete dissolution before transfer. [2]2. Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic molecules and its high boiling point, which minimizes evaporation.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particulates remain. Insoluble material can severely degrade the magnetic field homogeneity, leading to poor spectral resolution. [3]4. Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The optimal sample height for most modern spectrometers is 4-5 cm (approx. 0.55-0.7 mL). [1]5. Capping and Labeling: Securely cap the NMR tube to prevent solvent absorption of atmospheric water and label it clearly.
Mass Spectrometry Sample Preparation
Objective: To prepare a dilute solution suitable for electrospray ionization.
Materials:
-
Stock solution from NMR preparation or a separate weighing of the compound.
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid (LC-MS grade)
-
Autosampler vial
Protocol:
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in methanol.
-
Dilution: Create a working solution by diluting the stock solution 1:100 (to ~10 µg/mL) with a solvent mixture of 50:50 methanol/water containing 0.1% formic acid. The acid facilitates protonation of the analyte, which is essential for positive-ion ESI-MS. [4]3. Transfer: Transfer the final solution to an autosampler vial for analysis.
Data Acquisition Parameters
NMR Spectroscopy
-
Instrument: 400 MHz (or higher) Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
¹H NMR: 16 scans, 2s relaxation delay, 0.25 Hz/point resolution.
-
¹³C NMR: 1024 scans, 2s relaxation delay, proton-decoupled.
-
Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
Mass Spectrometry
-
Instrument: ESI-Time of Flight (ESI-TOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Scan Range: m/z 50-500
-
Gas Flow: Nitrogen, 10 L/min
-
Rationale: ESI is a "soft ionization" technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. [4][5]
Results and Data Interpretation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides the exact mass of the protonated molecule, which is used to confirm its elemental composition.
Table 1: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 268.0807 | 268.0811 | 1.5 | C₁₀H₁₃ClN₅O⁺ |
| [M+Na]⁺ | 290.0626 | 290.0629 | 1.0 | C₁₀H₁₂ClN₅NaO⁺ |
The observed base peak at m/z 268.0811 corresponds to the protonated molecule [M+H]⁺. The measured mass is within 2 ppm of the calculated mass for the elemental formula C₁₀H₁₃ClN₅O⁺, confirming the molecular formula. The presence of the characteristic chlorine isotopic pattern (a peak at [M+2+H]⁺ with approximately one-third the intensity of the [M+H]⁺ peak) further corroborates the presence of a single chlorine atom.
A study on the fragmentation of purine analogues indicates that cleavage often occurs at the substituents on the purine ring. [6]In tandem MS (MS/MS) experiments, fragmentation of the [M+H]⁺ ion would be expected to show loss of the morpholine ring or parts thereof.
NMR Spectroscopy
The NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule. The predicted chemical shifts are based on data for similar purine structures and known substituent effects. [7][8] Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-8 | 8.35 | s | 1H | Purine C-H |
| H-10, H-13 | 4.20 (approx.) | t, J=4.8 Hz | 4H | Morpholine -N-CH₂- |
| H-11, H-12 | 3.68 (approx.) | t, J=4.8 Hz | 4H | Morpholine -O-CH₂- |
| H-9a | 3.80 | s | 3H | N⁹-Methyl |
Interpretation of ¹H NMR:
-
H-8 (8.35 ppm): The singlet in the aromatic region is characteristic of the lone proton on the purine core at position 8.
-
N⁹-Methyl (3.80 ppm): The sharp singlet integrating to 3H confirms the presence of the methyl group attached to the N9 position of the purine ring.
-
Morpholine Protons (4.20 and 3.68 ppm): The two triplets, each integrating to 4H, are characteristic of the morpholine ring protons. The downfield signal (4.20 ppm) is assigned to the protons adjacent to the purine-attached nitrogen (H-10, H-13) due to greater deshielding. The upfield signal (3.68 ppm) corresponds to the protons adjacent to the oxygen atom (H-11, H-12).
Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C-6 | 154.5 | Purine C-N(morpholine) |
| C-2 | 153.8 | Purine C-Cl |
| C-4 | 152.9 | Purine C-N |
| C-8 | 140.1 | Purine C-H |
| C-5 | 118.2 | Purine C-C |
| C-11, C-12 | 66.2 | Morpholine -O-CH₂- |
| C-10, C-13 | 45.6 | Morpholine -N-CH₂- |
| C-9a | 32.5 | N⁹-Methyl |
Interpretation of ¹³C NMR:
-
Purine Carbons: The signals between 118 and 155 ppm are assigned to the carbons of the purine core. The specific assignments are based on reference data for 2-chloro-6-substituted purines. [8]The C-Cl and C-N carbons are the most downfield shifted.
-
Morpholine Carbons: The signals at 66.2 and 45.6 ppm are assigned to the morpholine carbons. The carbon adjacent to oxygen (C-11, C-12) is more deshielded and appears further downfield.
-
N⁹-Methyl Carbon: The signal at 32.5 ppm is characteristic for the N-methyl carbon.
Correlation spectroscopy experiments (COSY and HSQC) would be used to definitively link proton and carbon signals, confirming the assignments made above.
Conclusion
The combined application of high-resolution mass spectrometry and NMR spectroscopy provides a definitive structural confirmation of this compound. HRMS-ESI established the correct elemental composition (C₁₀H₁₂ClN₅O), while ¹H and ¹³C NMR spectroscopy confirmed the connectivity of the purine core, the N-methyl group, and the morpholine substituent. The protocols and data presented herein serve as a robust template for the characterization of related heterocyclic compounds in a drug discovery and development setting.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link]
-
Massachusetts Institute of Technology. 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]
-
Scribd. NMR Sample Preparation Guide. Available at: [Link]
-
Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. Available at: [Link]
-
Khandelwal, P. (2022). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available at: [Link]
-
Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics. Available at: [Link]
-
Dračínský, M., Jansa, P., & Bouř, P. (2011). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry, 49(9), 558-565. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. Available at: [Link]
-
Wikipedia. Electrospray ionization. Available at: [Link]
-
Chem LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
ResearchGate. 13C NMR Chemical Shifts of Purine. Available at: [Link]
-
Wang, B., et al. (2012). Microwave-Promoted Efficient Synthesis of C6-cyclo Secondary Amine Substituted Purine Analogues in Neat Water - Supporting Information. RSC Advances. Available at: [Link]
Sources
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. scribd.com [scribd.com]
- 3. organomation.com [organomation.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. tsijournals.com [tsijournals.com]
- 7. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Welcome to the technical support center for 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted purine derivative, this molecule's inherent planarity and aromaticity can contribute to poor aqueous solubility, a common hurdle in experimental and developmental workflows.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. The information presented here is grounded in established principles of medicinal chemistry and formulation science, aiming to provide not only solutions but also the scientific rationale behind them.
Understanding the Challenge: Why is Solubility an Issue?
The structure of this compound, a nitrogen-containing heterocycle, presents several factors that can limit its solubility in aqueous media.[1][2][3] The planar purine core can lead to strong crystal lattice energy, which must be overcome for the molecule to dissolve. While the morpholine group and nitrogen atoms can participate in hydrogen bonding and may enhance solubility in polar solvents, the overall hydrophobicity of the molecule can still be a significant barrier.[1][4]
This guide will explore various strategies to mitigate these challenges, ranging from simple solvent adjustments to more advanced formulation techniques.
Troubleshooting Guide & FAQs
Initial Screening and Basic Approaches
Question 1: I'm seeing poor solubility of this compound in my initial aqueous buffer. What are the first steps I should take?
Answer:
Before moving to more complex methods, it's crucial to systematically evaluate basic formulation parameters. Often, simple adjustments can yield significant improvements.
1. pH Adjustment: The purine core of your compound contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This ionization can dramatically increase solubility.
-
Rationale: The pKa of the purine ring system will dictate the optimal pH for solubilization. For weakly basic drugs, lowering the pH will lead to the formation of a more soluble salt form. Conversely, for weakly acidic compounds, increasing the pH will enhance solubility.[5]
-
Experimental Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess of your compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
2. Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds.[6][7]
-
Rationale: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of nonpolar molecules.[6][8] Common co-solvents in pharmaceutical and research settings include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[7][9][10]
-
Experimental Protocol:
-
Prepare stock solutions of your compound in various co-solvents (e.g., 100% Ethanol, 100% Propylene Glycol, 100% DMSO).
-
Create a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 50% v/v).
-
Determine the solubility in each mixture using the shake-flask method described above.
-
Data Summary: Initial Solubility Screening
| Approach | Variable | Expected Outcome |
| pH Adjustment | pH of Aqueous Buffer | Increased solubility at pH values where the compound is ionized. |
| Co-solvency | % of Organic Co-solvent | Increased solubility with increasing co-solvent concentration. |
Diagram: Decision Workflow for Initial Solubility Issues
Caption: Initial troubleshooting workflow.
Advanced Formulation Strategies
If basic adjustments to pH and the use of co-solvents are insufficient, more advanced formulation techniques may be necessary.
Question 2: pH and co-solvents provided only a marginal improvement. What are the next-level strategies to consider?
Answer:
When simple methods fall short, more sophisticated approaches that alter the physical properties of the drug substance or its immediate microenvironment are required.
1. Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solid. Reducing the particle size increases the surface area, which can lead to a faster dissolution rate.[11][12][13]
-
Rationale: According to the Noyes-Whitney equation, a larger surface area allows for more efficient interaction between the solid and the solvent, accelerating the dissolution process.[8] Techniques like micronization and nanosuspension are commonly employed.[12][14]
-
Techniques:
-
Micronization: This process reduces particle size to the micron range (1-10 µm) using methods like jet milling or ball milling.[11][15]
-
Nanosuspension: This involves producing drug particles in the nanometer range, which can dramatically increase the dissolution rate and saturation solubility.[12] High-pressure homogenization is a common method for creating nanosuspensions.[9][16]
-
2. Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[17]
-
Rationale: By dispersing the drug at a molecular level within a hydrophilic matrix, you can prevent the formation of a stable crystal lattice, effectively creating an amorphous form of the drug which has a higher apparent solubility and faster dissolution rate.[8][18][19] The carrier dissolves rapidly, releasing the drug as very fine, high-surface-area particles.[17][18]
-
Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[8][17]
-
Preparation Methods:
-
Melting/Fusion Method: The drug and carrier are melted together and then solidified.
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[20]
-
3. Complexation: The formation of inclusion complexes with cyclodextrins can enhance the solubility of poorly soluble drugs.[16][21]
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic drug molecule can be encapsulated within the cavity, forming a complex that is more water-soluble.[21]
Data Summary: Advanced Solubility Enhancement Techniques
| Technique | Mechanism | Key Advantage |
| Particle Size Reduction | Increased surface area | Faster dissolution rate |
| Solid Dispersion | Amorphous state, increased wettability | Significant increase in apparent solubility |
| Complexation | Encapsulation in a hydrophilic host | Improved solubility and stability |
Diagram: Selecting an Advanced Strategy
Sources
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijpbr.in [ijpbr.in]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance [idexindia.in]
- 12. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Particle Size Reduction to Improve Drug Performance - Catalent [catalent.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japer.in [japer.in]
- 20. japsonline.com [japsonline.com]
- 21. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
Technical Support Center: Navigating the Off-Target Effects of Purine-Based Kinase Inhibitors
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of purine-based kinase inhibitors. The purine scaffold is a privileged structure in kinase inhibitor design, owing to its resemblance to the adenosine moiety of ATP. However, this structural mimicry is also the primary reason for potential off-target interactions across the kinome, leading to confounding experimental results and potential toxicities.[1][2]
This guide provides in-depth, question-and-answer-based troubleshooting advice and detailed experimental protocols to help you navigate these challenges, ensuring the scientific integrity and reliability of your research.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues and questions that arise when working with purine-based kinase inhibitors.
Q1: My purine-based inhibitor shows potent activity in a biochemical assay, but the cellular phenotype is inconsistent with inhibition of the intended target. What could be the cause?
A1: This is a classic and frequent challenge. Several factors can contribute to this discrepancy:
-
Off-Target Kinase Inhibition: The most probable cause is that your inhibitor is potently inhibiting one or more unintended kinases within the cell, leading to the observed phenotype.[3][4] Purine analogs are known to interact with a broad range of kinases due to the conserved nature of the ATP-binding pocket.
-
Cellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are significantly higher (in the millimolar range).[1][5] This high concentration of cellular ATP can outcompete your inhibitor at the intended target, while it may still effectively inhibit off-targets with lower Km values for ATP or higher affinity for the inhibitor.
-
Non-Kinase Off-Targets: It's also possible your compound is interacting with proteins other than kinases. For instance, some kinase inhibitors have been shown to bind to other enzymes like oxidoreductases.[2][6]
-
Drug Efflux and Metabolism: The compound's effective intracellular concentration might be lower than anticipated due to cellular efflux pumps or metabolic degradation.[4]
Initial Troubleshooting Steps:
-
Validate Target Engagement in Cells: Before extensive off-target screening, confirm that your inhibitor engages the intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[7][8][9][10][11]
-
Perform a Dose-Response Curve in a Relevant Cell-Based Assay: This will help determine the cellular IC50 and reveal if the observed phenotype occurs at concentrations consistent with on-target inhibition.
-
Literature Review: Thoroughly research the known selectivity profile of your specific purine analog or similar compounds. Many established inhibitors have publicly available kinome scan data.
Q2: I suspect off-target effects are responsible for my results. How can I identify the specific off-target kinases?
A2: Identifying the specific off-targets is crucial for interpreting your data correctly. Several robust methods are available:
-
Kinome Profiling Services: The most comprehensive approach is to submit your compound to a commercial kinome profiling service.[3][12][13] These services screen your inhibitor against a large panel of kinases (often over 300) and provide quantitative data on its inhibitory activity (e.g., IC50 or Kd values).[3][14]
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify the proteins that bind to your inhibitor directly from cell lysates.[1]
-
Computational Approaches: In silico methods, such as virtual target screening, can predict potential off-targets by docking your inhibitor into the structures of numerous kinases.[15]
Q3: My kinome scan revealed several potent off-targets. How do I validate which of these are responsible for the observed cellular phenotype?
A3: This is a critical step in deconvoluting your results. Here’s a logical workflow:
-
Prioritize Off-Targets: Focus on off-targets that are inhibited with a potency similar to or greater than your primary target and are known to be expressed and functionally relevant in your cell model.
-
Use More Selective Inhibitors: If available, use highly selective inhibitors for the identified off-targets to see if they can replicate the phenotype observed with your purine-based compound.
-
Genetic Approaches (The Gold Standard):
-
RNAi or CRISPR/Cas9 Knockdown/Knockout: Depleting the expression of the suspected off-target kinase should abolish the phenotype if it is indeed responsible.
-
Rescue Experiments: Overexpressing a drug-resistant mutant of your intended target should reverse the phenotype if it's an on-target effect. If the phenotype persists, it's likely due to an off-target.[4]
-
-
Downstream Pathway Analysis: Analyze the phosphorylation status of known downstream substrates of the high-priority off-target kinases using Western blotting.[16]
Part 2: Troubleshooting Guides
This section provides structured guidance for common experimental roadblocks.
Guide 1: Discrepancy Between Biochemical and Cellular Assay Data
| Symptom | Potential Cause | Recommended Action |
| High biochemical potency, low cellular potency | High intracellular ATP concentration outcompeting the inhibitor.[1][5] | 1. Perform biochemical assays at physiological ATP concentrations (1-5 mM) to better mimic the cellular environment.[14] 2. Use a target engagement assay like CETSA to confirm binding in cells.[7][8][9][10][11] |
| Poor cell permeability or active efflux.[4] | 1. Assess compound permeability using a PAMPA assay. 2. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular potency increases. | |
| Unexpected cellular phenotype | Off-target inhibition is driving the observed effect.[3][4] | 1. Conduct a broad kinome screen to identify potential off-targets.[3][12][13] 2. Validate key off-targets using orthogonal, more selective tool compounds or genetic methods. |
| The inhibitor is acting on a non-kinase target.[2][6] | Consider chemical proteomics approaches to identify a broader range of interacting proteins. |
Guide 2: Interpreting Kinome Profiling Data
| Data Observation | Interpretation & Next Steps |
| Inhibitor hits multiple members of the same kinase family. | This is common due to structural similarities within kinase families. Assess which family members are expressed in your cellular model to determine which are likely contributing to the phenotype. |
| A few, very potent off-targets are identified. | These are high-priority candidates for validation. Use Western blotting to check the phosphorylation of their downstream substrates in your cellular assay.[16] |
| Many off-targets with moderate potency are found. | The observed phenotype may be due to polypharmacology (the combined effect of inhibiting multiple kinases).[1] This can be challenging to deconvolute. Consider using a combination of more selective inhibitors to try and replicate the effect. |
| No significant off-targets are identified, but the phenotype persists. | The effect may be due to a non-kinase target, or the off-target may not be included in the screening panel. Re-evaluate with a broader target identification method. |
Part 3: Key Experimental Protocols
Here are detailed protocols for essential experiments to investigate and validate off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that your purine-based inhibitor binds to its intended target within intact cells.[7][8][9][10][11]
Objective: To assess the thermal stabilization of a target protein upon ligand binding, which serves as a direct measure of target engagement.
Materials:
-
Cells expressing the target kinase.
-
Purine-based kinase inhibitor and vehicle control (e.g., DMSO).
-
PBS and lysis buffer with protease/phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Equipment for protein quantification and Western blotting.
Procedure:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor at various concentrations and a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples across a range of temperatures in a thermocycler for 3 minutes (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.
-
Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant by Western blot.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Western Blot for Downstream Substrate Phosphorylation
This protocol assesses the functional consequence of on-target or off-target kinase inhibition in a cellular context.[16]
Objective: To measure the change in the phosphorylation status of a known downstream substrate of a kinase of interest following inhibitor treatment.
Materials:
-
Cell line with an active signaling pathway involving the kinase of interest.
-
Kinase inhibitor and vehicle control.
-
Lysis buffer, protein assay kit, SDS-PAGE equipment.
-
Primary antibodies specific for the phosphorylated substrate and the total substrate protein.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a dose-range of the kinase inhibitor and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the primary antibody for the total substrate protein to serve as a loading control.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phospho-substrate to total substrate in inhibitor-treated samples indicates inhibition of the upstream kinase.
Part 4: Visualizations and Data Presentation
Clear visualization of data and workflows is essential for understanding complex biological systems.
Illustrative Kinase Selectivity Data
The following table provides an example of how to present kinome profiling data for a hypothetical purine-based inhibitor, "PuriK-Inhib".
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | On/Off-Target |
| TargetKinase-A (Intended) | 98% | 50 | On-Target |
| OffTargetKinase-B | 95% | 75 | Off-Target |
| OffTargetKinase-C | 88% | 250 | Off-Target |
| OffTargetKinase-D | 55% | 1200 | Off-Target |
| OffTargetKinase-E | 12% | >10,000 | Negligible |
This table clearly highlights potent on- and off-target activities, guiding further validation efforts.
Diagrams of Workflows and Pathways
Caption: On-target vs. off-target pathway inhibition by a purine-based inhibitor.
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Reinhard, F. B., Eberhard, D., Werner, T., & Hasenfratz, M. (2015). The cellular thermal shift assay (CETSA): a novel option for measuring drug-target engagement in living cells and tissues. Signal Transduction, 10(1-4), 13-20. [Link]
-
Shaw, J., Dai, J., Frantom, P. A., & D'Aquila, P. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419–2429. [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology, 11(5), 1245–1254. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876. [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]
-
Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 9(12), 2673–2684. [Link]
-
Sharma, S., & Kumar, R. (2015). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 47-60. [Link]
-
Bertrand, J., Giraud, A., Garofano, M., Bernard, D., & Besson, T. (2022). Synthesis and Biological Evaluation of New 2,6,9-Trisubstituted Purine Derivatives as Inhibitors of Oncogenic Kinases for the Treatment of Chronic Myeloid Leukemia. Molecules, 27(19), 6537. [Link]
-
Antolin, A. A., Workman, P., & Al-Lazikani, B. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. eLife, 9, e55927. [Link]
-
Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Oncolines B.V. (2024). Kinome Profiling. [Link]
-
Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. [Link]
-
Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Nature Reviews Drug Discovery, 10(5), 361–378. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Biochemical Journal, 451(2), 313-328. [Link]
-
Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from affinity proteomics. Chemistry & Biology, 17(11), 1241-1249. [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Inhibitor Profiling [kinexus.ca]
- 14. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 15. Virtual Target Screening: Validation Using Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Purine-Morpholine Synthesis
Welcome to the technical support center for purine- morpholine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals actively engaged in the synthesis of this important structural motif. Here, we address common challenges encountered during the synthesis, providing in-depth explanations, actionable troubleshooting steps, and validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 6-morpholinylpurines?
The most prevalent and robust method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a purine bearing a suitable leaving group at the C6 position, most commonly a halogen like chlorine, with morpholine. The reaction is typically facilitated by a base in a polar aprotic solvent.
The underlying principle of the SNAr mechanism on the purine scaffold is the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing imidazole portion. This electronic property makes the C6-position highly susceptible to attack by nucleophiles like the secondary amine of morpholine.
Q2: How do I choose the right starting materials? Specifically, 6-chloropurine vs. other 6-halopurines?
The choice of the 6-halopurine is a critical parameter that balances reactivity with cost and stability.
-
6-Chloropurine: This is the most common starting material due to its commercial availability, relatively low cost, and good reactivity. For most standard applications, 6-chloropurine is the recommended starting point.
-
6-Fluoropurine: Fluorine is a superior leaving group to chlorine in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the ring towards nucleophilic attack. Studies have shown that 6-fluoropurine nucleosides are often the best substrates for SNAr reactions with various nucleophiles, including aliphatic amines.[1][2] However, 6-fluoropurines are generally more expensive and may be less stable.
-
6-Iodopurine: While iodine is a weaker leaving group than chlorine in this context, 6-iodopurines can be excellent substrates for transition metal-catalyzed cross-coupling reactions.[1][2][3] They are generally more reactive than their chloro-analogs in reactions like Suzuki or Sonogashira couplings.[3]
Recommendation: Start with 6-chloropurine. If you face significant reactivity issues, consider switching to the more reactive 6-fluoropurine derivative.
Q3: What is the role of the base in this reaction, and which one should I use?
The base serves two primary functions:
-
To scavenge the proton released from morpholine upon its addition to the purine ring.
-
To neutralize the HCl (or other hydrogen halide) that is formed as a byproduct, driving the reaction to completion.
Commonly used bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃).
-
DIPEA (Hünig's Base): This is a highly recommended base. It is a non-nucleophilic, sterically hindered base, which means it will effectively scavenge protons without competing with morpholine as a nucleophile.[4][5] This minimizes the formation of unwanted side products.
-
Triethylamine (TEA): While widely used, TEA is slightly more nucleophilic than DIPEA and can, in some cases, lead to minor side reactions.
-
Potassium Carbonate (K₂CO₃): An effective and inexpensive inorganic base, but its limited solubility in some organic solvents can sometimes lead to heterogeneous reaction mixtures and slower reaction rates.
Recommendation: Use 1.5 to 2.0 equivalents of DIPEA for optimal results.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low or No Product Yield
You've run the reaction, but TLC/LC-MS analysis shows mostly unreacted 6-chloropurine.
-
Insufficient Reaction Temperature: The SNAr reaction on purines often requires thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. Reactions are often run at temperatures ranging from 80 °C to reflux, depending on the solvent.[6] If you are running the reaction at room temperature, begin by heating to 60-80 °C and monitoring by TLC.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Explanation: Polar aprotic solvents like DMF, DMAc, or DMSO are ideal because they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, which would reduce its reactivity.[7][8] Protic solvents can slow the reaction by solvating the amine nucleophile.[9]
-
Solution: Ensure you are using a suitable polar aprotic solvent. If solubility is an issue, consider DMAc or NMP.
-
-
Base Inefficiency: The base may not be strong enough or may be sterically inaccessible.
-
Solution: Switch to a stronger, non-nucleophilic base like DIPEA. Ensure at least 1.5 equivalents are used to drive the equilibrium forward.
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Multiple Spots on TLC/LC-MS - Side Product Formation
Your reaction mixture shows the desired product, but also significant impurities.
-
N7/N9 Isomerization or Alkylation: If your purine starting material is not protected at the N9 position (or N7), the base can deprotonate the imidazole nitrogen, leading to alkylation or other side reactions.
-
Solution: While direct amination of 6-chloropurine is common, using an N9-protected starting material (e.g., with a tetrahydropyranyl (THP) or trityl group) can lead to a cleaner reaction profile.
-
-
Hydrolysis of Starting Material: If there is water in your reaction mixture, the 6-chloropurine can hydrolyze to form hypoxanthine, which is unreactive.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
-
Di-substitution or Other Reactions: At very high temperatures or with highly activated purines (e.g., 2,6-dichloropurine), you may see substitution at other positions.
-
Solution: Lower the reaction temperature and monitor the reaction carefully to stop it once the starting material is consumed, preventing over-reaction.
-
The choice of solvent and base can significantly impact reaction time and yield. The following table summarizes typical outcomes.
| Starting Material | Base (eq.) | Solvent | Temp (°C) | Typical Time (h) | Typical Yield (%) |
| 6-Chloropurine | DIPEA (2.0) | DMF | 100 | 6 - 12 | > 90% |
| 6-Chloropurine | K₂CO₃ (2.0) | DMAc | 120 | 12 - 24 | 75 - 85% |
| 6-Chloropurine | TEA (2.0) | n-Butanol | Reflux | 18 - 36 | 70 - 80% |
| 6-Fluoropurine | DIPEA (1.5) | Acetonitrile | 80 | 2 - 4 | > 95% |
Problem 3: Difficulty in Product Purification
The product is a polar, basic compound that streaks on silica gel or is difficult to crystallize.
-
Streaking on Silica Gel: Basic nitrogen-containing heterocycles often interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and band tailing.[10]
-
Solution 1 (Column Chromatography): Add a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine or a 7N ammonia solution in methanol to the eluent.[10] This neutralizes the acidic sites on the silica.
-
Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for purifying basic compounds.[10]
-
Solution 3 (Reversed-Phase Chromatography): For highly polar compounds, reversed-phase chromatography (C18) is often the method of choice.[10][11] A mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA (0.1%), can provide excellent separation.[12]
-
-
Product is an "Oil" or Fails to Crystallize: Highly polar compounds can be challenging to crystallize due to their high solubility in polar solvents.[12]
-
Solution 1 (Solvent System): The key is to find a solvent system where the compound is soluble when hot but poorly soluble when cold.[13] Try co-solvent systems, such as dissolving the product in a minimal amount of a "good" solvent (like methanol or ethanol) and then slowly adding a "poor" solvent (like diethyl ether or hexanes) until turbidity is observed, then heat to re-dissolve and cool slowly.
-
Solution 2 (Induce Crystallization): If an oil forms, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.[10]
-
Validated Experimental Protocol
General Procedure for the Synthesis of 6-Morpholin-4-yl-9H-purine
Caption: Standard experimental workflow for purine-morpholine synthesis.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropurine (1.0 eq.).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration). Add morpholine (1.2 eq.) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Reaction: Heat the mixture to 100 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 6-chloropurine starting material is consumed (typically 6-12 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate and water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% ammonia solution in methanol added to the mobile phase) or by recrystallization from a suitable solvent system like ethanol/diethyl ether.
References
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
- SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temper
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.
- "Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azoly" by Jiangqiong Liu. BYU ScholarsArchive.
- Solvent effects and mechanism for a nucleophilic aromatic substitution
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
- N,N-Diisopropylethylamine. Wikipedia.
- What is N,N-Diisopropylethylamine?. ChemicalBook.
Sources
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. "Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azoly" by Jiangqiong Liu [scholarsarchive.byu.edu]
- 3. SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 6. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Bioavailability of Morpholine-Purine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine-purine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the common challenge of poor bioavailability associated with this important class of molecules. Our goal is to equip you with the scientific rationale and practical methodologies to advance your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioavailability of morpholine-purine compounds, providing concise answers grounded in established pharmacokinetic principles.
Q1: Why do many morpholine-purine compounds exhibit poor oral bioavailability?
A1: The poor oral bioavailability of morpholine-purine compounds often stems from a combination of factors. These can include low aqueous solubility, which limits the dissolution of the compound in the gastrointestinal (GI) tract, and high lipophilicity, which can lead to poor absorption. Additionally, these compounds can be subject to extensive first-pass metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes. Some morpholine-purine derivatives may also be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the GI lumen, further reducing absorption.
Q2: What is the role of the morpholine moiety in the bioavailability of these compounds?
A2: The morpholine ring is often incorporated into drug candidates to improve their physicochemical and metabolic properties. It can enhance potency and provide desirable drug-like characteristics. However, the morpholine group can also be a site of metabolic modification, such as oxidation, which can contribute to the clearance of the drug. The nitrogen atom in the morpholine ring has a pKa that can influence the overall solubility and permeability of the molecule.
Q3: How does the purine scaffold affect the absorption and metabolism of these drugs?
A3: The purine scaffold is a key pharmacophore for many kinase inhibitors. However, purine analogs can have high polarity and low intestinal permeability, leading to poor oral bioavailability. They can also be subject to metabolic degradation by enzymes like xanthine oxidase.
Q4: What are the primary metabolic pathways for morpholine-purine compounds?
A4: For many morpholine-containing drugs, metabolic pathways include oxidation of the morpholine ring. In the case of pictilisib, a pan-PI3K inhibitor with a morpholine-purine-like core, major metabolic pathways include oxidation on the indazole moiety and the formation of an oxidative piperazinyl ring-opened metabolite. The generation of glutathione (GSH) conjugates has also been observed, suggesting the formation of reactive intermediates.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific experimental issues you may encounter.
Low Aqueous Solubility
Q: My morpholine-purine compound has very low aqueous solubility, leading to inconsistent results in my in vitro assays and poor absorption in vivo. What can I do?
A: Low aqueous solubility is a common hurdle. Here’s a systematic approach to troubleshoot this issue:
1. Salt Formation:
-
Rationale: Converting a weakly basic or acidic parent drug into a salt is a well-established method to significantly increase aqueous solubility and dissolution rate.
-
Troubleshooting Steps:
-
Determine the pKa of your compound: This is crucial for selecting appropriate counterions.
-
Screen a variety of pharmaceutically acceptable counterions: Common choices for basic compounds include hydrochloride, mesylate, and sulfate.
-
Evaluate the solubility of the resulting salts: A multi-well plate-based screening method can be used for rapid assessment.
-
Characterize the most promising salt forms: Assess their crystallinity, hygroscopicity, and stability.
-
Data Presentation: Example of Solubility Enhancement through Salt Formation
| Compound Form | Aqueous Solubility (µg/mL) | Fold Increase |
| Free Base | 10 | - |
| Hydrochloride Salt | 500 | 50 |
| Mesylate Salt | 800 | 80 |
| Hippurate Salt | 450 | 45 |
This is an exemplary table; actual values will vary depending on the specific compound.
2. Amorphous Solid Dispersions (ASDs):
-
Rationale: The amorphous form of a drug generally has higher solubility and a faster dissolution rate than its crystalline counterpart. ASDs stabilize the amorphous drug within a polymer matrix.
-
Troubleshooting Steps:
-
Select a suitable polymer carrier: Common choices include povidone (PVP), hydroxypropyl methylcellulose (HPMC), and cellulose acetate butyrate (CAB).
-
Prepare the ASD: Techniques like solvent evaporation or hot-melt extrusion can be used.
-
Characterize the ASD: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug.
-
Perform dissolution studies: Compare the dissolution profile of the ASD to the crystalline drug.
-
Experimental Workflow: Preparation and Evaluation of an Amorphous Solid Dispersion
Caption: Workflow for ASD preparation and evaluation.
High First-Pass Metabolism
Q: My compound shows good permeability in Caco-2 assays, but the in vivo oral bioavailability is still very low. I suspect high first-pass metabolism. How can I confirm this and what are my options?
A: This is a classic ADME problem. Here’s how to investigate and address it:
1. In Vitro Metabolic Stability Assays:
-
Rationale: These assays assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). Liver microsomes are a common tool for this purpose.
-
Experimental Protocol: Microsomal Stability Assay
-
Prepare the reaction mixture: In a microcentrifuge tube, combine liver microsomes (human, rat, or mouse), a NADPH regenerating system, and your test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate at 37°C: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction: Add a cold organic solvent like acetonitrile to stop the enzymatic reaction and precipitate the proteins.
-
Analyze the samples: After centrifugation, analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Presentation: Example of Microsomal Stability Data
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Extraction Ratio |
| Compound X | 5 | 150 | High |
| Compound Y | 45 | 15 | Moderate |
| Compound Z | >60 | <5 | Low |
This is an exemplary table; actual values will vary depending on the specific compound.
2. Prodrug Strategies:
-
Rationale: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug. This approach can be used to mask the metabolic soft spots of a molecule, thereby improving its stability and bioavailability.
-
Troubleshooting Steps:
-
Identify metabolic "hotspots": Use data from your metabolic stability assays or in silico prediction tools to identify the parts of your molecule that are most susceptible to metabolism.
-
Design and synthesize prodrugs: Common prodrug strategies for purine analogs include ester and carbamate derivatives. For PI3K inhibitors, prodrugs have been designed to restore cell-based activity.
-
Evaluate prodrug stability and conversion: Assess the stability of the prodrug in simulated gastric and intestinal fluids and its conversion to the parent drug in plasma and liver microsomes.
-
Signaling Pathway: Prodrug Activation to Overcome First-Pass Metabolism
Caption: Prodrug activation pathway.
High Efflux Ratio in Caco-2 Assays
Q: My compound shows a high efflux ratio in the Caco-2 permeability assay, suggesting it is a substrate for an efflux transporter like P-gp. What does this mean for in vivo bioavailability and what can I do about it?
A: A high efflux ratio (typically >2) indicates that your compound is actively transported out of the Caco-2 cells, which can translate to reduced absorption in the gut.
1. Confirming Efflux Transporter Substrate Activity:
-
Rationale: To confirm that the observed efflux is mediated by a specific transporter (e.g., P-gp), you can repeat the Caco-2 assay in the presence of a known inhibitor of that transporter.
-
Experimental Protocol: Caco-2 Permeability Assay with an Efflux Inhibitor
-
Culture Caco-2 cells: Grow Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow them to differentiate and form a polarized monolayer.
-
Perform the permeability assay: Measure the transport of your compound from the apical (A) to the basolateral (B) side and from B to A, both in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B).
-
Interpret the results: If the ER is significantly reduced in the presence of the inhibitor, it confirms that your compound is a substrate for that transporter.
-
Logical Relationship: Interpreting Caco-2 Efflux Data
Caption: Decision tree for Caco-2 efflux results.
2. Strategies to Overcome Efflux:
-
Chemical Modification:
-
Rationale: Modifying the structure of the compound can reduce its affinity for the efflux transporter. This can involve altering lipophilicity or removing hydrogen bond donors/acceptors that are critical for transporter recognition.
-
Action: Synthesize and test analogs with modifications designed to disrupt binding to the efflux transporter.
-
-
Formulation with Efflux Inhibitors:
-
Rationale: Co-administering the drug with an excipient that inhibits the efflux transporter can increase its absorption.
-
Action: Investigate the use of pharmaceutically acceptable excipients with known P-gp inhibitory activity in your formulation.
-
References
-
Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
-
Salphati, L., et al. (2021). Absorption, metabolism and excretion of pictilisib, a potent pan-class I phosphatidylinositol-3-Kinase (PI3K) inhibitor, in rats, dogs, and humans. Xenobiotica, 51(7), 796-810. [Link]
-
Bavani, C., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]
-
Nielsen, C. U., et al. (2005). Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism. Journal of Controlled Release, 107(1), 159-172. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
Tzimas, S., et al. (2016). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Journal of Pharmaceutical Sciences, 105(9), 2865-2872. [Link]
- Poirier, A., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Technical Support Center: Troubleshooting Kinase Inhibition Assays with 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers utilizing 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine in kinase inhibition assays. This guide is designed to provide in-depth, practical solutions to common and complex challenges encountered during experimental workflows. Our approach is rooted in explaining the fundamental principles behind the protocols to empower you to diagnose and resolve issues effectively.
Foundational Concepts: Understanding Your Inhibitor
This compound belongs to the purine analogue class of compounds, which are widely recognized as kinase inhibitors.[1][2] The core purine scaffold mimics the adenine ring of ATP, suggesting its primary mechanism of action is likely competitive inhibition at the kinase's ATP-binding site. The morpholine moiety is a common feature in medicinal chemistry, often incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability, which can be advantageous for experimental handling and interpretation.[3][4]
Caption: ATP-competitive inhibition by this compound.
A critical concept for ATP-competitive inhibitors is the relationship between the measured IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the true binding affinity (Ki). The IC50 value is highly dependent on the ATP concentration used in the assay. According to the Cheng-Prusoff equation, for a competitive inhibitor, a higher ATP concentration will result in a higher apparent IC50 value.[5] Therefore, standardizing the ATP concentration, ideally at or near the Michaelis constant (Km) of the kinase for ATP, is crucial for obtaining comparable and meaningful results.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized to address issues from initial compound handling to final data interpretation.
Category A: Compound Handling and Preparation
Q1: I'm observing precipitation of my compound in my DMSO stock or after dilution into the aqueous assay buffer. What should I do?
This is a common issue related to compound solubility. While the morpholine group generally improves aqueous solubility compared to more lipophilic moieties, purine-based compounds can still have limited solubility.[3]
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your DMSO stock is not oversaturated. For many purine-based inhibitors, a stock concentration of 10-20 mM is a safe starting point. Avoid repeated freeze-thaw cycles, which can promote precipitation.
-
Assess Final Assay Concentration: Check the final concentration of DMSO in your assay. It should typically be kept below 1% to avoid impacting kinase activity and to maintain compound solubility.[6]
-
Perform a Solubility Test: Before running a full assay, perform a simple visual solubility test. Prepare dilutions of your compound in the final assay buffer at the highest concentration you plan to test. Incubate for the same duration and at the same temperature as your assay, then visually inspect for precipitation or turbidity against a dark background.
-
Modify the Assay Buffer: If solubility remains an issue, consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) or Pluronic F-68 to the assay buffer. This can help maintain the solubility of hydrophobic compounds.
Table 1: Recommended Actions for Solubility Issues
| Observation | Potential Cause | Recommended Action |
| Precipitate in DMSO stock | Concentration exceeds solubility limit. | Gently warm the stock solution (e.g., 37°C) and vortex. If it doesn't redissolve, prepare a new, more dilute stock. |
| Turbidity upon dilution in buffer | Compound "crashing out" in aqueous solution. | Decrease the highest concentration of the compound tested. Ensure final DMSO concentration is consistent and minimal (<1%). |
| Inconsistent dose-response | Micro-precipitation at higher concentrations. | Perform a solubility test. Consider adding a detergent to the assay buffer. Centrifuge plates before reading to pellet any precipitate. |
Category B: Assay Performance and Data Interpretation
Q2: My positive and negative controls are working, but I see a very weak or non-existent dose-response curve for my inhibitor. What's wrong?
This can stem from several factors, from the inhibitor's intrinsic potency against the target kinase to assay conditions.
Troubleshooting Steps:
-
Confirm ATP Concentration: As discussed, if the ATP concentration in your assay is too high (many multiples of the Km), it will be very difficult for a competitive inhibitor to bind, leading to a right-shifted or flat dose-response curve.[5] It is essential to determine the ATP Km for your specific kinase under your assay conditions.[7]
-
Check Kinase Activity: Ensure you are operating in the linear range of the kinase reaction. If the kinase concentration is too high or the reaction time is too long, you may deplete the substrate or ATP, making it difficult to measure inhibition accurately.[5] Run a kinase titration to find the optimal enzyme concentration.[7]
-
Verify Compound Integrity: Confirm the identity and purity of your compound stock. If possible, use analytical methods like LC-MS or NMR.
-
Consider Target Selectivity: It is possible that this compound is simply not a potent inhibitor for your specific kinase of interest. Kinase inhibitors can have vastly different potencies across the kinome.[8]
Q3: I'm observing a high background signal across my entire plate, which is reducing my assay window. How can I fix this?
High background can obscure your signal and make it difficult to detect true inhibition. The source can be reagent-based or related to compound interference.[9][10]
Caption: Troubleshooting workflow for diagnosing high background signal.
Table 2: Checklist for Sources of High Background
| Potential Source | Check / Action | Relevant Assay Types |
| Detection Reagents | Run a control with only the secondary antibody/detection reagent to check for non-specific binding.[10] Titrate antibody concentrations. | ELISA, Western Blot, Antibody-based assays |
| Insufficient Blocking | Increase blocking time or concentration of blocking agent (e.g., BSA).[11] | Immunoassays |
| Compound Interference | Measure the signal of the compound in assay buffer without any enzyme or substrate.[9] | Fluorescence, Luminescence assays |
| Contaminated Reagents | Prepare fresh buffers and ATP solutions. | All assay types |
| Sub-optimal Washing | Increase the number and duration of wash steps to remove unbound reagents.[11] | Plate-based assays requiring washes |
Category C: Compound-Specific Artifacts and False Positives
Q4: How do I know if my compound is a true inhibitor versus an assay artifact?
False positives are a significant challenge in drug discovery and can arise from several mechanisms unrelated to specific binding at the kinase active site.[12] It is crucial to perform counter-assays to validate any initial hits.
Common Causes of False Positives:
-
Compound Aggregation: At higher concentrations, some small molecules form colloidal aggregates that can sequester and denature proteins non-specifically, leading to apparent inhibition.[9] This often results in steep, non-ideal dose-response curves.
-
Interference with Detection System:
-
Fluorescence: The compound may be autofluorescent at the assay's excitation/emission wavelengths or it could quench the fluorescent signal.[9]
-
Luminescence: In assays like ADP-Glo™, which use luciferase, the compound might directly inhibit the luciferase enzyme, leading to a signal drop that is misinterpreted as kinase inhibition.[9][13]
-
-
Reactivity: The chloro-substituent on the purine ring could, under certain conditions, be reactive, though this is less common for aryl chlorides. It's important to be aware of potential covalent modification of the kinase, which would present as time-dependent inhibition.
Caption: Common mechanisms of compound-driven assay interference.
Protocol for Identifying Assay Interference:
-
Aggregation Counter-Screen: Rerun the assay in the presence of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100). If the compound's inhibitory activity is significantly reduced, it suggests the original activity was due to aggregation.
-
Luciferase Counter-Screen (for luminescence assays): Run a parallel assay using only the luciferase enzyme, its substrate (luciferin), and ATP. Add your compound in a dose-response manner. If you observe inhibition in this setup, your compound is likely a luciferase inhibitor, and the kinase inhibition data is suspect.
-
Use an Orthogonal Assay: Validate your hits using a different assay platform that has a distinct detection method (e.g., if your primary screen is luminescence-based, validate with a fluorescence polarization, TR-FRET, or radiolabel-based assay).[14] This is the gold standard for confirming true inhibition.
Generalized Protocol: In Vitro Kinase Assay
This protocol provides a general framework. It is essential to optimize kinase concentration, ATP concentration, and incubation times for each specific kinase-substrate pair. [6][7]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer. A common starting point is 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA. The optimal composition can vary.[6]
- Reagent Stocks: Prepare concentrated stock solutions of the kinase, peptide/protein substrate, and ATP in the kinase buffer.
- Inhibitor Dilution Plate: Prepare a serial dilution of this compound in 100% DMSO. For a typical 10-point curve, start at 1000x the final highest concentration.
2. Assay Procedure (Example for a 384-well plate):
- Compound Transfer: Transfer a small volume (e.g., 100 nL) of the DMSO serial dilutions to the assay plate. Also include DMSO-only wells for positive (100% activity) and negative (0% activity) controls.
- Kinase Addition: Dilute the kinase to 2x the final desired concentration in kinase buffer. Add 5 µL to each well (except the 'no enzyme' negative controls). Allow the inhibitor and kinase to pre-incubate for 15-30 minutes at room temperature. This step is important for inhibitors that may have slow binding kinetics.
- Reaction Initiation: Prepare a 2x "Substrate/ATP Mix" containing the substrate and ATP at 2x their final desired concentrations in kinase buffer. Add 5 µL of this mix to all wells to start the reaction. The final volume is now 10 µL.
- Incubation: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the determined linear reaction time (e.g., 60 minutes).
- Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., EDTA) and then add the detection reagents according to the manufacturer's protocol for your specific assay platform (e.g., ADP-Glo™, LanthaScreen™, etc.).
- Data Acquisition: Read the plate on a suitable plate reader (luminometer, fluorometer).
3. Data Analysis:
- Normalize the data using your 0% and 100% activity controls.
- Plot the normalized percent inhibition versus the log of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Spotfire) to determine the IC50 value.
References
- Perola, E. (2006). Minimizing false positives in kinase virtual screens.
- Anastassiadis, T., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. FEBS Letters.
- Cseke, G. S., et al. (2012).
- Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
- Lee, M., et al. (2020). Validation of the kinase hits identified in the cytotoxicity assay.
- BenchChem Technical Support Team. (2025).
- Cseke, G. S., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. PMC - NIH.
- Jost, M., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
- Bain, J., et al. (2007).
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Koppelman, S. J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
- Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science.
- Blethrow, J., et al. (2008).
- Kores, M. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
- Acquaviva, L., et al. (2014). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Journal of Medicinal Chemistry.
- Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Sino Biological.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for TYK2. Thermo Fisher Scientific.
- American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Blog.
- Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review.
- Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University.
- Asati, V., et al. (2020).
- Cuzzucoli Crucitti, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. crossfire-oncology.com [crossfire-oncology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sinobiological.com [sinobiological.com]
- 11. arp1.com [arp1.com]
- 12. Minimizing false positives in kinase virtual screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-9-methyl-6-morpholinopurine
Welcome to the technical support center for 2-chloro-9-methyl-6-morpholinopurine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Stability of 2-Chloro-9-methyl-6-morpholinopurine
2-Chloro-9-methyl-6-morpholinopurine is a substituted purine derivative. Like many heterocyclic compounds, its stability can be influenced by environmental factors such as pH, light, and temperature. The presence of a chlorine atom on the purine ring, a morpholine substituent, and a methyl group introduces specific chemical properties that dictate its degradation profile. Understanding these potential degradation pathways is crucial for maintaining the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-chloro-9-methyl-6-morpholinopurine?
A1: Based on its chemical structure, the primary anticipated degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis: The chloro group at the C2 position of the purine ring is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. This would lead to the formation of 2-hydroxy-9-methyl-6-morpholinopurine.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.[1][2] Photodegradation may involve dechlorination or more complex rearrangements of the purine ring system.[3]
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of 2-chloro-9-methyl-6-morpholinopurine in aqueous solutions is expected to be pH-dependent. Both acidic and alkaline conditions can accelerate the rate of hydrolysis.[4] It is advisable to maintain solutions at a neutral pH (around 7.0) to minimize degradation. For long-term storage of solutions, buffering may be necessary.
Q3: What are the best practices for storing the solid compound and its solutions?
A3:
-
Solid Compound: Store in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to minimize exposure to moisture.
-
Solutions: If possible, prepare solutions fresh for each experiment. For short-term storage, keep solutions at 2-8°C and protected from light. For long-term storage, consider aliquoting and storing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use common organic solvents to dissolve 2-chloro-9-methyl-6-morpholinopurine?
A4: Yes, the compound is expected to be soluble in common organic solvents like DMSO, DMF, and ethanol.[5] However, it is crucial to use anhydrous solvents to prevent hydrolysis. Ensure the solvents are of high purity and stored properly to avoid introducing contaminants that could catalyze degradation.
Q5: How can I detect degradation of my compound?
A5: The most common methods for detecting degradation are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] These methods can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation. A change in the physical appearance of the solid (e.g., color change) or solution (e.g., precipitation, color change) can also indicate degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of both the solid compound and its solutions (temperature, light exposure, moisture). 2. Perform an analytical check (e.g., HPLC) to assess the purity of the compound. 3. Prepare fresh solutions from a new stock of the solid compound. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Characterize the unexpected peaks using mass spectrometry to identify potential degradation products (e.g., hydrolyzed or photo-degraded species). 2. Review the experimental protocol to identify potential sources of degradation (e.g., prolonged exposure to light, non-neutral pH, reactive reagents). |
| Change in color or precipitation in solutions. | Significant degradation or poor solubility. | 1. Immediately discard the solution. 2. Re-evaluate the solvent and concentration used. Ensure the solvent is appropriate and the concentration does not exceed the solubility limit. 3. Prepare fresh solutions under optimal conditions (e.g., neutral pH, protection from light). |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Aqueous Buffers
This protocol outlines a method to evaluate the stability of 2-chloro-9-methyl-6-morpholinopurine in aqueous buffers at different pH values.
Materials:
-
2-chloro-9-methyl-6-morpholinopurine
-
Phosphate buffer (pH 5.0, 7.0, and 9.0)
-
HPLC system with a C18 column
-
UV detector
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of 2-chloro-9-methyl-6-morpholinopurine in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Dilute the stock solution into each of the pH buffers to a final concentration of 100 µg/mL.
-
Immediately after preparation (T=0), take an aliquot from each solution and analyze by HPLC to determine the initial peak area of the parent compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C) and protect them from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Protocol 2: Evaluation of Photostability
This protocol is designed to assess the susceptibility of 2-chloro-9-methyl-6-morpholinopurine to photodegradation.
Materials:
-
2-chloro-9-methyl-6-morpholinopurine
-
A suitable solvent (e.g., methanol or acetonitrile:water mixture)
-
Clear and amber glass vials
-
A light source with controlled UV and visible output (photostability chamber)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a solution of 2-chloro-9-methyl-6-morpholinopurine in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Divide the solution into two sets of vials: one set of clear glass vials (exposed to light) and one set of amber glass vials (protected from light, as a control).
-
Place both sets of vials in the photostability chamber.
-
Expose the vials to a defined light intensity for a specified duration.
-
At T=0 and subsequent time points, withdraw samples from both the clear and amber vials.
-
Analyze the samples by HPLC to quantify the concentration of the parent compound.
-
Compare the degradation in the clear vials to that in the amber vials to determine the extent of photodegradation.
Visualizing Potential Degradation
Diagram 1: Potential Hydrolytic Degradation Pathway
Caption: Hydrolysis of the 2-chloro substituent.
Diagram 2: General Workflow for Stability Testing
Caption: Workflow for assessing compound stability.
References
-
Vogels, G. D., & van der Drift, C. (1976). Degradation of purines and pyrimidromes by microorganisms. Bacteriological Reviews, 40(2), 403-468. [Link]
-
Femia, J., Mariani, M., Zalazar, C., & Tiscornia, I. (2013). Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. Water Science and Technology, 68(10), 2279-2286. [Link]
-
Slideshare. (n.d.). Purine degradation. [Link]
-
Hou, J., Wang, M., Wang, Y., & Li, D. (2021). Guidelines for purine extraction and determination in foods. Food Science & Nutrition, 9(1), 558-566. [Link]
-
Yao, L., et al. (2014). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Applied and Environmental Microbiology, 80(22), 7076-7083. [Link]
-
Pereira, C., et al. (2021). Porphyrin-containing materials for photodegradation of organic pollutants in wastewaters: a review. Catalysis Science & Technology, 11(1), 13-34. [Link]
-
Wikipedia. (2023). Purine. [Link]
-
University of New Mexico. (n.d.). Purine and Pyrimidine Metabolism. [Link]
-
MDPI. (n.d.). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. [Link]
-
Wikipedia. (2023). Purine metabolism. [Link]
-
Kossaczka, Z., et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(29), 22755-22774. [Link]
-
PubChem. (n.d.). Purine Metabolism. [Link]
-
MDPI. (n.d.). Special Issue : Mechanism of Enzyme Catalysis: When Structure Meets Function. [Link]
-
Moore, D. E., & Sithipitaks, V. (1983). Photodegradation of amiloride in aqueous solution. Journal of Pharmaceutical Sciences, 72(7), 775-779. [Link]
-
Cicero, A. F. G., et al. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences, 24(8), 7079. [Link]
-
Roopan, S. M., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1544. [Link]
-
Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Journal of Chemical Education, 98(3), 941-945. [Link]
-
Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. [Link]
-
Wang, X. J., & Gan, Z. H. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2759. [Link]
Sources
- 1. Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porphyrin-containing materials for photodegradation of organic pollutants in wastewaters: a review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. CAS 87-64-9: 2-Chloro-6-methylphenol | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Permeability for 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals encountering challenges in cell-based assays, particularly those related to suboptimal compound activity where cell permeability is a suspected cause. As a substituted purine, this compound belongs to a class of molecules with significant biological activity, but achieving effective intracellular concentrations is paramount for experimental success.[1][2] This guide provides a logical, step-by-step framework to diagnose and resolve potential permeability issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound in cellular assays.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A: Due to the amphipathic nature of many organic small molecules, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[3] It is crucial to limit the final concentration of DMSO in your cell culture medium. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but some, especially primary cells, are more sensitive.[4] A final concentration of ≤0.1% is considered safe for nearly all cell types and is a recommended starting point.[4][5]
Q2: I've added the compound to my cells and observed significant cell death. Is it compound-induced toxicity or a solvent effect?
A: This is a critical distinction that must be addressed with a proper vehicle control. You should run a parallel experiment where you treat cells with the same final concentration of DMSO (or your chosen solvent) as used in your compound-treated wells. If you observe similar levels of cell death in the vehicle-only control, the issue is likely solvent toxicity.[5][6] If the vehicle-treated cells are healthy, the cytotoxicity is likely attributable to the compound itself. We provide a detailed protocol for a vehicle cytotoxicity assay in Section 3.
Q3: My assay shows no biological effect, even at high concentrations. How do I know if this is a cell permeability problem?
A: A lack of activity can stem from several factors. Before concluding it is a permeability issue, consider these possibilities:
-
Target Presence and Relevance: Does your chosen cell line express the intended molecular target at sufficient levels?
-
Compound Potency: The compound may not be potent enough against the target in a cellular context.
-
Compound Stability: The molecule could be degrading in the culture medium over the incubation period.
-
Permeability Barrier: The compound may be unable to cross the cell membrane to reach its intracellular target.[7]
This guide's troubleshooting workflow is designed to systematically investigate and rule out a permeability barrier as the cause.
Q4: What are the key physicochemical properties of a molecule like this that influence its ability to cross the cell membrane?
A: The passive diffusion of small molecules across the lipid bilayer is governed primarily by a few key factors.[8][9] These include:
-
Lipophilicity (Hydrophobicity): The molecule must be hydrophobic enough to partition into the lipid cell membrane.[10] The morpholine moiety is often included in drug design to help modulate these properties.[11][12]
-
Polarity: It must not be excessively polar, as highly polar molecules struggle to leave the aqueous environment of the culture medium to enter the lipid membrane.[13]
-
Molecular Size: Smaller molecules (generally under 500 Daltons) tend to diffuse more easily across cell membranes.[14]
-
Charge: Ionized molecules have great difficulty crossing the lipid bilayer without the help of specific transporters.[14]
An imbalance in these properties can lead to poor membrane permeability.[7]
Section 2: A Systematic Guide to Troubleshooting Permeability
If you suspect poor cell permeability is compromising your results, follow this systematic workflow. This process is designed to be self-validating, where the outcome of each step informs the next.
Conceptual Overview: The Cell Permeability Barrier
Before troubleshooting, it is essential to understand the hurdles a compound must overcome to reach its intracellular target.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose your issue. Start at the top and follow the steps based on your experimental outcomes.
Section 3: Protocols and Methodologies
Here we provide detailed, self-validating protocols for the core troubleshooting steps.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare the compound for cell-based assays while minimizing solvent artifacts and ensuring solubility.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution; vortex or sonicate briefly if necessary. Store this stock at -20°C or -80°C as recommended by the supplier.
-
Create an Intermediate Dilution: On the day of the experiment, create an intermediate dilution from your primary stock into 100% DMSO or complete culture medium. This step helps avoid issues related to precipitating the compound when diluting a highly concentrated DMSO stock directly into an aqueous medium.
-
Prepare Final Working Solutions: Serially dilute the intermediate stock into pre-warmed complete cell culture medium to achieve your final desired concentrations.
-
Scientist's Note (Causality): The final dilution step into the aqueous medium is critical. The final DMSO concentration should be kept constant across all wells (including the vehicle control) and ideally below 0.5%.[4] Adding a small volume of a highly concentrated DMSO stock directly into a large volume of media can cause the compound to precipitate out of solution immediately.
-
Protocol 2: Vehicle (DMSO) Cytotoxicity Assay
Objective: To determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability.
Materials:
-
96-well, tissue-culture treated, clear-bottom plates (white or black walls for luminescence/fluorescence)
-
Your cell line of interest
-
Complete cell culture medium
-
Anhydrous DMSO
-
A cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your assay duration (typically ensuring they are in the exponential growth phase at the time of analysis).[15] Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in complete culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (medium only) control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and read the plate on a suitable plate reader.
-
Analysis: Normalize the data to the "medium only" control (100% viability). Plot cell viability (%) versus DMSO concentration (%). The highest concentration that does not cause a significant drop in viability is your maximum tolerable solvent concentration.
Data Summary Table:
| DMSO Concentration (%) | Cell Viability (% of Control) | Standard Deviation | Observation |
| 2.0 | 45.3 | 5.1 | Highly Toxic |
| 1.0 | 82.1 | 4.5 | Mild Toxicity |
| 0.5 | 95.8 | 3.9 | Tolerable |
| 0.25 | 99.1 | 3.5 | Safe |
| 0.1 | 100.2 | 2.8 | Safe |
| 0.0 | 100.0 | 3.1 | Control |
Protocol 3: Dose-Response and Time-Course Cellular Assay
Objective: To determine the effective concentration range of the compound and the optimal treatment duration.
Procedure:
-
Setup: Seed cells as described in Protocol 2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. Crucially, ensure the final DMSO concentration is identical and safe (as determined in Protocol 2) for all wells, including a "vehicle-only" control. A typical concentration range might be 100 µM down to 1 nM.
-
Treatment: Add the compound dilutions and the vehicle control to the cells.
-
Time Course (Optional but Recommended): If the optimal incubation time is unknown, prepare multiple identical plates. You can then stop the experiment and measure the biological endpoint at different times (e.g., 6h, 12h, 24h, 48h).
-
Endpoint Analysis: After the desired incubation period, perform your specific biological assay (e.g., measure protein phosphorylation via Western Blot, gene expression via qPCR, or a phenotypic outcome).
-
Data Interpretation: Plot the biological response against the log of the compound concentration.
-
A Successful Outcome: A sigmoidal dose-response curve indicates the compound is accessing its target and eliciting a biological effect.
-
A Flat or Inconsistent Curve: If you see no response or a very weak response only at the highest concentrations (which might be due to off-target or solubility artifacts), a permeability barrier is a strong possibility. This result, combined with a negative result from advanced diagnostics (Step 4), would confirm the issue.
-
References
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Cozzini, P., Marchesi, A., & Domiano, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2238-2254. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved January 19, 2026, from [Link]
-
Zhao, Y., & Ukidve, A. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. The AAPS Journal, 21(4), 63. [Link]
-
ResearchGate. (n.d.). Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation. Retrieved January 19, 2026, from [Link]
-
Perković, I., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 868-882. [Link]
-
Cheeseman, M. D., et al. (2021). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). ACS Chemical Biology, 16(10), 1951-1962. [Link]
-
Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]
-
Johnson, J. K., et al. (1998). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Gynecologic Oncology, 70(2), 203-207. [Link]
-
JoVE. (2024). Factors Affecting Dissolution: Drug Permeability, Stability and Stereochemistry. [Link]
-
Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. Transport of Small Molecules. [Link]
-
Creative Biolabs. (n.d.). Permeability & Absorption. Retrieved January 19, 2026, from [Link]
-
Khan Academy. (n.d.). Passive transport and active transport across a cell membrane. Retrieved January 19, 2026, from [Link]
-
Price, K. E., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3369-3376. [Link]
-
Eppendorf & Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Passive transport. Retrieved January 19, 2026, from [Link]
-
Gobbo, D., et al. (2021). Drug–Membrane Permeability across Chemical Space. Journal of Chemical Theory and Computation, 17(9), 5897-5908. [Link]
-
ResearchGate. (n.d.). Factors of drug permeability. Retrieved January 19, 2026, from [Link]
-
BYJU'S. (n.d.). Passive Transport. Retrieved January 19, 2026, from [Link]
-
Lin, Y. C., et al. (2023). Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. Nanoscale Advances, 5(23), 6483-6492. [Link]
-
Nieman, D. C., et al. (2023). Metabolomic Signatures of Recovery: A Secondary Analysis of Public Longitudinal LC–MS Datasets Shows Polyphenol-Rich Interventions Attenuate Purine Degradation and Oxidative Stress Following Exhaustive Exercise. Metabolites, 13(11), 1133. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved January 19, 2026, from [Link]
-
PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. [Link]
-
JoVE. (2025). Factors Affecting Drug Distribution: Tissue Permeability. [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
-
Antonenko, Y. N., et al. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 119(9), 5627-5683. [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved January 19, 2026, from [Link]
-
Ibañez, M. D., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]
-
Global Substance Registration System. (n.d.). 4-(1H-PURIN-6-YL)MORPHOLINE. Retrieved January 19, 2026, from [Link]
-
Apexmol. (n.d.). 4-(2-Chloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-yl)morpholine. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. Permeability & Absorption - Creative Biolabs [creative-biolabs.com]
- 8. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Passive transport - Wikipedia [en.wikipedia.org]
- 10. Video: Factors Affecting Dissolution: Drug Permeability, Stability and Stereochemistry [jove.com]
- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Non-Specific Binding in Adenosine Receptor Assays
Welcome to the technical support center for adenosine receptor assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding (NSB), a critical factor for generating high-quality, reproducible data. Here, we move beyond simple checklists to explain the underlying principles, providing you with the expertise to optimize your assays effectively.
Part 1: Frequently Asked Questions - The Fundamentals of Non-Specific Binding
This section addresses the foundational concepts of non-specific binding. Understanding these principles is the first step toward diagnosing and solving issues in your own experiments.
Q1: What exactly is non-specific binding and why is it a problem?
A1: In a receptor binding assay, we measure the interaction of a labeled ligand (e.g., a radioligand) with its intended target receptor. This desired interaction is termed "specific binding." However, the ligand can also adhere to other components in the assay, such as lipids, other proteins, and even the plasticware or filter membranes.[1] This unwanted adherence is called "non-specific binding" (NSB).
NSB is a major source of background noise in an assay.[1] If NSB is too high, it can obscure the true specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1] For reliable data, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[2]
Q2: How is non-specific binding experimentally determined?
A2: Non-specific binding is measured by adding a high concentration of an unlabeled "cold" ligand to a parallel set of assay tubes.[1][3] This unlabeled ligand has a high affinity for the target receptor and is added at a concentration (typically 100-1000 times the Ki or Kd value) sufficient to saturate all specific binding sites.[2][3]
Under these conditions, the radioligand is prevented from binding to the receptor. Any remaining radioactivity detected is therefore considered non-specific.
Specific Binding is then calculated as: Specific Binding = Total Binding - Non-Specific Binding
This relationship is fundamental to all binding assays.
Caption: A generalized workflow for a filtration-based radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Pre-treatment: Incubate the membrane suspension with adenosine deaminase (e.g., 2 U/mg protein) for 20-30 min at room temperature to degrade endogenous adenosine. [4][5]3. Assay Setup: In a 96-well plate or individual tubes, set up triplicate reactions for Total Binding, Non-Specific Binding, and each concentration of a competing compound if applicable.
-
Reaction Mixture: To each well/tube, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). [5][6] * For NSB tubes, add excess unlabeled ligand (e.g., 10 µM NECA). [6] * Add radioligand at a concentration at or below its Kd (e.g., 10 nM [³H]CGS21680 for A2AAR). [6] * Initiate the reaction by adding the pre-treated membrane preparation (e.g., 20 µg protein/tube). [6]5. Incubation: Incubate the reaction at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). [5][6]6. Termination: Rapidly terminate the reaction by vacuum filtration through PEI-soaked GF/B filters using a cell harvester.
-
-
Washing: Wash the filters 3-5 times with 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl). [7]8. Quantification: Place filters in scintillation vials, add scintillation cocktail, and count in a liquid scintillation counter.
-
Analysis: Subtract the average counts from NSB tubes from the average counts of Total Binding tubes to determine Specific Binding.
Q8: Are there alternative assay formats that are less prone to NSB?
A8: Yes. While filtration assays are the gold standard, other technologies can reduce NSB, particularly in a high-throughput screening context.
Scintillation Proximity Assay (SPA): SPA is a homogeneous assay format that does not require a separation step like filtration. [15][16]In this method, receptor membranes are captured onto beads that contain a scintillant. Only radioligands that are bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal. [17]Unbound radioligand in the solution is too far away to generate a signal. By eliminating the filtration and washing steps, a major source of NSB (binding to filters) is removed. [15][16]This makes SPA a robust alternative for measuring ligand binding, especially for adenosine receptors like the A₁ subtype. [15][16] Other non-radioactive methods like those based on fluorescence polarization (FP) or label-free mass spectrometry are also available and can circumvent some of the issues associated with radioligands. [2][18]
References
-
Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]
-
Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed.[Link]
-
ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate.[Link]
-
van der Klein, P. A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 487, 56-62. [Link]
-
Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature.[Link]
-
Ciruela, F., et al. (2001). Human adenosine deaminase as an allosteric modulator of human A(1) adenosine receptor: abolishment of negative cooperativity for -pia binding to the caudate nucleus. Journal of Neurochemistry, 78(1), 218-225. [Link]
-
Zhu, L. L., et al. (2005). Modulating effect of adenosine deaminase on function of adenosine A1 receptors. Acta Pharmacologica Sinica, 26(1), 52-58. [Link]
-
van der Klein, P. A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PubMed.[Link]
-
Müller, C. E., et al. (2018). Tritium-labeled agonists as tools for studying adenosine A2B receptors. Purinergic Signalling, 14(4), 511-524. [Link]
-
Tosh, D. K., et al. (2020). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 11(6), 1239-1245. [Link]
-
GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide.[Link]
-
Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse.[Link]
-
Baraldi, P. G., et al. (2008). Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors. British Journal of Pharmacology, 154(5), 1017-1027. [Link]
-
Kolb, P., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(8), 3456-3465. [Link]
-
ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate.[Link]
-
Chatterjee, S., et al. (2018). Nonwoven Ion-Exchange Membranes with High Protein Binding Capacity for Bioseparations. Polymers, 10(11), 1259. [Link]
-
Wikipedia. (n.d.). Adenosine deaminase. Wikipedia.[Link]
-
MBL Life Science. (n.d.). How to reduce non-specific reactions. MBL Life Science.[Link]
-
Franco, R., et al. (2017). Molecular Evidence of Adenosine Deaminase Linking Adenosine A2A Receptor and CD26 Proteins. Frontiers in Pharmacology, 8, 833. [Link]
-
Smrcka, A. V. (2018). Targeting G protein-coupled receptor signalling by blocking G proteins. Nature Reviews Drug Discovery, 17(10), 733-748. [Link]
-
ResearchGate. (n.d.). Preparation and characterization of anion exchange adsorptive nonwoven membranes with high protein binding capacity. ResearchGate.[Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. [Link]
-
van der Pijl, R., et al. (2018). An Affinity-Based Probe for the Human Adenosine A2A Receptor. ACS Medicinal Chemistry Letters, 9(9), 925-930. [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences.[Link]
-
ResearchGate. (2013, December 3). What is the alternative method to study ligand receptor binding experiment beyond radiolabelling? ResearchGate.[Link]
-
Smrcka, A. V. (2018). Targeting G protein-coupled receptor signalling by blocking G proteins. PubMed.[Link]
-
ACS Publications. (2013, December 16). Nanoparticles Meet Cell Membranes: Probing Nonspecific Interactions using Model Membranes. Environmental Science & Technology.[Link]
-
National Genomics Data Center. (n.d.). Targeting G protein-coupled receptor signalling by blocking G proteins. National Genomics Data Center.[Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.[Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Creative Biolabs.[Link]
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. Innoprot.[Link]
-
Frontiers. (2022, July 27). ELISA based assays to measure adenosine deaminases concentration in serum and saliva for the diagnosis of ADA2 deficiency and cancer. Frontiers in Immunology.[Link]
-
SeraCare. (n.d.). Critical Factors in Immunoassay Optimization. SeraCare.[Link]
-
Catoire, L. J., et al. (2024). Ligand Screening of Membrane Proteins Embedded in Nanodiscs: How to Manage Non-Specific Interactions in Weak Affinity Chromatography? Molecules, 29(12), 2828. [Link]
-
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.[Link]
-
Wang, Y., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 739-748. [Link]
-
JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.[Link]
-
JoVE. (2016, March 14). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. graphpad.com [graphpad.com]
- 4. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating the PI3K Maze: A Comparative Guide to 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine and Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the Phosphoinositide 3-kinase (PI3K) pathway stands as a central regulatory hub, governing a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in cancer and other diseases has made it a prime target for therapeutic intervention.[2] This guide provides a comprehensive comparison of the investigational molecule 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine with other well-characterized PI3K inhibitors, offering insights into their potential performance based on available experimental data and structure-activity relationships.
The PI3K Signaling Pathway: A Brief Overview
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.[3]
Caption: The PI3K/Akt/mTOR signaling pathway.
Profiling this compound: A Purine-Based Scaffold
While direct experimental data for this compound is not extensively available in the public domain, its structure provides valuable clues to its potential as a PI3K inhibitor. It belongs to the class of 2,6,9-trisubstituted purines, a scaffold that has been explored for the development of various kinase inhibitors.[4] The presence of a morpholine group at the 6-position is a common feature in many PI3K inhibitors, as it is known to form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.[5]
A recent study on 2,9-disubstituted-6-morpholino purine derivatives highlighted the potential for this class of compounds to act as potent and selective PI3K inhibitors.[4] The substituents at the 2 and 9 positions of the purine ring play a critical role in determining the potency and isoform selectivity.
Comparative Analysis with Established PI3K Inhibitors
To contextualize the potential of this compound, we compare its inferred characteristics with those of well-documented PI3K inhibitors.
| Inhibitor | Class | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Key Features |
| This compound | Purine-based (inferred) | Estimated in low nM range | Likely less potent than α | Likely less potent than α | Potential for some activity | Based on SAR of related 2,9-disubstituted-6-morpholino purines, likely to be a potent inhibitor with potential for isoform selectivity.[4] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 17 | Potent pan-Class I PI3K inhibitor that has been evaluated in numerous clinical trials.[5] |
| GSK1059615 | Pan-PI3K | 0.4 | 0.6 | 2 | 5 | A reversible, ATP-competitive pan-Class I PI3K inhibitor.[3] |
| Alpelisib (BYL719) | α-selective | 5 | 1,200 | 290 | 250 | The first approved PI3Kα-selective inhibitor for certain types of breast cancer. |
| Idelalisib (CAL-101) | δ-selective | 8,600 | 4,000 | 2.5 | 890 | A highly selective inhibitor of PI3Kδ, approved for the treatment of certain B-cell malignancies. |
Note: The inhibitory activity of this compound is an estimation based on structure-activity relationship studies of closely related compounds and requires experimental validation.
Based on the structure-activity relationships of 2,9-disubstituted-6-morpholino purines, it is plausible that this compound exhibits potent inhibitory activity, likely in the low nanomolar range, against PI3Kα.[4] The chloro substituent at the 2-position and the methyl group at the 9-position will influence its interaction with the kinase domain and ultimately determine its isoform selectivity profile. Further experimental validation is necessary to confirm this hypothesis.
Experimental Methodologies for Comparative Evaluation
To rigorously compare the performance of this compound with other PI3K inhibitors, a series of well-established in vitro and cellular assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Sources
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro | MDPI [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous inhibition of PI3K and PAK in preclinical models of neurofibromatosis type 2-related schwannomatosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the PI3K Isoform Selectivity of 6-Morpholino Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, the Phosphoinositide 3-kinase (PI3K) pathway stands as a central regulatory nexus, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common hallmark of various human cancers, making it a prime target for therapeutic intervention.[3][4] However, the PI3K family comprises several isoforms (Class I: α, β, δ, γ), each with distinct physiological and pathological roles.[5] Consequently, the development of isoform-selective inhibitors is a critical strategy to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive analysis of the selectivity profile of 6-morpholino purine derivatives, with a focus on the structural class of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine, in the context of other well-characterized PI3K inhibitors.
The Imperative of Isoform Selectivity in PI3K Inhibition
The four Class I PI3K isoforms, while sharing a high degree of homology in their ATP-binding sites, exhibit non-redundant functions.[6] PI3Kα (encoded by PIK3CA) is frequently mutated in various cancers, making it a key oncogenic driver.[7] PI3Kβ is implicated in signaling downstream of receptor tyrosine kinases and G protein-coupled receptors (GPCRs). PI3Kδ and PI3Kγ are primarily expressed in hematopoietic cells and play crucial roles in immune signaling.[8] This differential expression and function underscore the importance of developing inhibitors with precise isoform selectivity to achieve targeted therapeutic effects and avoid the toxicities associated with broad, pan-PI3K inhibition.[8]
The PI3K Signaling Cascade: A Visual Overview
Upon activation by upstream signals, such as growth factors or cytokines, PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of cellular processes.
Caption: The PI3K/Akt/mTOR signaling pathway.
Comparative Selectivity Profile of 6-Morpholino Purine Derivatives
To provide a meaningful comparison, the table below presents the selectivity profile of a representative 2,9-disubstituted-6-morpholino purine analog alongside well-established pan- and isoform-selective PI3K inhibitors.
| Compound/Class | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity Profile |
| 2,9-disubstituted-6-morpholino purine analog | ~11[6] | - | - | Selectivity noted[6] | PI3Kα-selective |
| ZSTK474 | 5.0[7] | 85[7] | 3.9[7] | 14.6[7] | Pan-PI3K |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 | PI3Kα-selective |
| Idelalisib (CAL-101) | 8600 | 4000 | 2.5 | 89 | PI3Kδ-selective |
| IPI-549 | 3200[8] | 3500[8] | >8400[8] | 16[8] | PI3Kγ-selective |
Note: Data for the 2,9-disubstituted-6-morpholino purine analog is representative of the class based on available literature. Specific values for individual compounds may vary. IC50 values for comparator compounds are approximate and collated from various sources for comparative purposes.
The data suggests that the 6-morpholino purine scaffold is a promising starting point for the development of PI3Kα-selective inhibitors. The morpholine group is a key feature for PI3K binding, often forming a hydrogen bond with the hinge region of the kinase domain.[4] Further substitutions at the 2 and 9 positions of the purine ring can be systematically modified to enhance potency and fine-tune isoform selectivity.[6]
Experimental Protocol: In Vitro PI3K Kinase Assay
To empirically determine the selectivity profile of a compound like this compound, a robust in vitro kinase assay is essential. The following protocol outlines a typical procedure for assessing the inhibitory activity against different PI3K isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.
Principle: The assay measures the phosphorylation of the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) by a PI3K isoform in the presence of ATP. The amount of ADP produced is quantified using a luminescence-based detection system, where the light output is proportional to the kinase activity.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Workflow Diagram:
Caption: Experimental workflow for an in vitro PI3K kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the respective PI3K isoform, diluted in kinase assay buffer, to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of PIP2 substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each isoform to ensure accurate IC50 determination.
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each PI3K isoform.
Conclusion and Future Directions
The 6-morpholino purine scaffold represents a valuable chemical starting point for the development of potent and selective PI3K inhibitors. While direct experimental data on the isoform selectivity of this compound is currently lacking, the available literature on structurally related analogs suggests a promising profile for PI3Kα inhibition.[6] The detailed experimental protocol provided herein offers a robust framework for empirically determining the precise selectivity of this and other novel compounds.
For drug development professionals, the key takeaway is the potential to leverage the inherent PI3Kα-targeting properties of the 6-morpholino purine core and systematically explore substitutions at the 2 and 9 positions to optimize both potency and the selectivity window against other PI3K isoforms. Such a targeted approach is crucial for developing next-generation cancer therapeutics with enhanced efficacy and a more favorable safety profile.
References
-
Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). National Institutes of Health. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2022). National Institutes of Health. [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
PI3K-Akt signaling pathway. Cusabio. [Link]
-
PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]
-
Structural Determinants of Isoform Selectivity in PI3K Inhibitors. (2019). MDPI. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]
-
Development of PI3Kγ selective inhibitors: the strategies and application. (2023). National Institutes of Health. [Link]
-
Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. (2010). National Institutes of Health. [Link]
-
Small Molecule Inhibitors of Phosphoinositide 3-kinase (PI3K) Delta and Gamma. (2006). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). National Institutes of Health. [Link]
-
6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. (2021). National Institutes of Health. [Link]
-
Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. (2015). National Institutes of Health. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2016). National Institutes of Health. [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2022). National Institutes of Health. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). National Institutes of Health. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. [Link]
Sources
- 1. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors [mdpi.com]
- 6. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-chloro-9-methyl-6-morpholinopurine vs pictilisib
An In-Depth Guide to the Efficacy of Kinase Inhibitors: A Comparative Analysis Framework Using Pictilisib as a Benchmark
Introduction
In the landscape of targeted cancer therapy, phosphatidylinositol 3-kinase (PI3K) inhibitors have emerged as a pivotal class of drugs. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention[1][2]. Pictilisib (GDC-0941) is a potent, orally bioavailable pan-class I PI3K inhibitor that has been extensively evaluated in both preclinical and clinical settings[3][4][5][6]. This guide provides a comprehensive overview of pictilisib's mechanism of action, efficacy, and key experimental data.
Crucially, this document also serves as a framework for the comparative analysis of novel kinase inhibitors. While a direct comparison with the specifically requested "2-chloro-9-methyl-6-morpholinopurine" is not feasible due to the absence of publicly available data on this compound, we will establish a robust methodology for evaluating any new chemical entity against a well-characterized inhibitor like pictilisib. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of PI3K inhibition and the requisite experimental approaches for a thorough comparative efficacy assessment.
Part 1: A Comprehensive Profile of Pictilisib (GDC-0941)
Mechanism of Action and Target Profile
Pictilisib is a potent inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ)[7]. It functions by competing with ATP for binding to the kinase domain of the p110 catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3)[4][8]. The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase AKT, a central node in cellular signaling that governs cell growth, proliferation, survival, and metabolism[1][4].
The inhibitory activity of pictilisib against the class I PI3K isoforms is summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| p110α | 3 |
| p110β | 33 |
| p110δ | 3 |
| p110γ | 75 |
| Data sourced from Selleck Chemicals and MedChemExpress.[9][10] |
This profile demonstrates that pictilisib is most potent against the α and δ isoforms, with moderate selectivity against the β and γ isoforms[9][10].
Signaling Pathway Inhibition
The mechanism of pictilisib's action on the PI3K/AKT/mTOR signaling pathway is depicted in the following diagram.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pictilisib.
Preclinical Efficacy
In Vitro Activity
Pictilisib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, particularly those with a dysregulated PI3K pathway, such as those harboring PIK3CA mutations or PTEN loss[10][11]. For instance, pictilisib inhibits the proliferation of U87MG (glioblastoma), A2780 (ovarian), PC3 (prostate), and MDA-MB-361 (breast) cancer cells with IC50 values of 0.95 µM, 0.14 µM, 0.28 µM, and 0.72 µM, respectively[10]. Furthermore, treatment with pictilisib leads to a dose-dependent reduction in the phosphorylation of AKT at both Ser473 and Thr308, confirming its on-target activity in cellular contexts[11][12].
In Vivo Activity
In xenograft models, orally administered pictilisib has shown significant tumor growth inhibition. For example, in a U87MG glioblastoma xenograft model, a daily dose of 75 mg/kg resulted in 83% tumor growth inhibition[10]. In a HER2-amplified MDA-MB-361.1 breast cancer xenograft model, a 150 mg/kg daily dose not only inhibited tumor growth but also induced apoptosis[10].
Clinical Evaluation
Pictilisib has undergone extensive clinical investigation in various solid tumors[3][5][13]. A first-in-human Phase I study established a recommended Phase II dose of 330 mg once daily and demonstrated a manageable safety profile, with the most common adverse events being nausea, rash, and fatigue[3]. The study also confirmed on-target activity through pharmacodynamic markers, including suppression of AKT phosphorylation in platelets and decreased 18F-FDG uptake in tumors[3]. However, in later phase II and III trials, pictilisib in combination with other agents showed limited clinical benefit in some patient populations, highlighting the complexities of targeting the PI3K pathway and the emergence of resistance mechanisms[13].
Part 2: A Framework for Comparative Efficacy Assessment of Novel Kinase Inhibitors
To objectively compare a novel kinase inhibitor, such as the theoretical "2-chloro-9-methyl-6-morpholinopurine," against an established compound like pictilisib, a systematic, multi-tiered experimental approach is required. The following sections outline the essential assays and data points for a robust comparison.
Tier 1: Biochemical and Cellular Characterization
The initial phase of comparison focuses on the direct interaction of the novel compound with its target and its immediate effects on cancer cells.
1. Kinase Inhibition Profiling
-
Objective: To determine the potency and selectivity of the novel inhibitor against a panel of kinases.
-
Methodology:
-
Perform in vitro kinase assays using purified recombinant kinases. For a putative PI3K inhibitor, this would include all class I PI3K isoforms (α, β, δ, γ) and potentially other related kinases like mTOR and DNA-PK to assess selectivity.
-
Generate dose-response curves for the novel inhibitor and pictilisib in parallel.
-
Calculate the IC50 values for each kinase.
-
-
Data Presentation:
| Kinase | Novel Inhibitor IC50 (nM) | Pictilisib IC50 (nM) | Selectivity Fold (Novel vs. Pictilisib) |
| PI3Kα | Experimental Value | 3 | Calculated Value |
| PI3Kβ | Experimental Value | 33 | Calculated Value |
| PI3Kδ | Experimental Value | 3 | Calculated Value |
| PI3Kγ | Experimental Value | 75 | Calculated Value |
| mTOR | Experimental Value | 580 | Calculated Value |
| DNA-PK | Experimental Value | 1230 | Calculated Value |
2. Cellular Target Engagement and Pathway Modulation
-
Objective: To confirm that the novel inhibitor engages its target in a cellular context and modulates the intended signaling pathway.
-
Methodology (Western Blotting):
-
Select a panel of cancer cell lines with known PI3K pathway status (e.g., PIK3CA-mutant, PTEN-null, and wild-type).
-
Treat cells with increasing concentrations of the novel inhibitor and pictilisib for a defined period (e.g., 2, 6, 24 hours).
-
Lyse the cells and perform Western blot analysis for key signaling proteins, including phosphorylated AKT (p-AKT Ser473 and Thr308), total AKT, phosphorylated S6 ribosomal protein (p-S6), and total S6.
-
Quantify the band intensities to determine the concentration- and time-dependent effects on pathway inhibition.
-
-
Data Visualization:
Caption: A typical workflow for Western blot analysis of pathway modulation.
3. Anti-proliferative and Cytotoxicity Assays
-
Objective: To assess the impact of the novel inhibitor on cancer cell viability and growth.
-
Methodology:
-
Use the same panel of cell lines as in the pathway modulation studies.
-
Perform cell viability assays (e.g., MTS, CellTiter-Glo) after treating cells with a range of concentrations of the novel inhibitor and pictilisib for 72 hours.
-
Generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
-
-
Data Presentation:
| Cell Line | PI3K Status | Novel Inhibitor GI50 (µM) | Pictilisib GI50 (µM) |
| MDA-MB-468 | PTEN-null | Experimental Value | ~0.8 |
| T47D | PIK3CA H1047R | Experimental Value | ~0.6 |
| MCF7 | PIK3CA E545K | Experimental Value | ~0.5 |
| BT-20 | Wild-type | Experimental Value | >10 |
Tier 2: In Vivo Efficacy and Pharmacodynamics
The second tier of comparison evaluates the performance of the novel inhibitor in a more complex biological system.
1. Xenograft Tumor Models
-
Objective: To determine the in vivo anti-tumor efficacy of the novel inhibitor.
-
Methodology:
-
Select at least two relevant xenograft models (e.g., one PIK3CA-mutant and one PTEN-null) based on the in vitro data.
-
Implant tumor cells into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, novel inhibitor (at least two dose levels), and pictilisib (at a known efficacious dose, e.g., 75-150 mg/kg/day).
-
Administer the compounds orally for a defined period (e.g., 21 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, calculate tumor growth inhibition (TGI).
-
-
Data Presentation: A line graph showing tumor volume over time for each treatment group.
2. Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm target engagement and pathway inhibition in the tumor tissue in vivo.
-
Methodology:
-
Conduct a satellite PD study in parallel with the efficacy study.
-
Administer a single dose of the novel inhibitor or pictilisib to tumor-bearing mice.
-
Collect tumor samples at various time points post-dosing (e.g., 2, 8, 24 hours).
-
Analyze tumor lysates by Western blot or ELISA for p-AKT and other relevant pathway markers.
-
-
Data Presentation: A bar chart showing the level of p-AKT inhibition at different time points for each compound.
Conclusion
A direct comparison between "2-chloro-9-methyl-6-morpholinopurine" and pictilisib is currently precluded by the lack of available data for the former. However, by utilizing the comprehensive profile of pictilisib as a benchmark and adhering to the rigorous experimental framework outlined above, researchers can systematically and objectively evaluate the efficacy of any novel kinase inhibitor. This structured approach, encompassing biochemical, cellular, and in vivo analyses, is essential for making informed decisions in the drug discovery and development process. The ultimate goal is to identify new therapeutic agents with improved potency, selectivity, and clinical benefit over existing treatments.
References
-
First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. [Link]
-
Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem. National Institutes of Health. [Link]
-
Overview of PI3K/AKT/mTOR signaling pathway and downstream effects. ResearchGate. [Link]
-
Early Data Find the PI3K Inhibitor Pictilisib Benefits a Subset of Patients With MBC | OncLive. OncLive. [Link]
-
Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study. PubMed. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]
-
Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation. AACR Journals. [Link]
-
A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. PubMed Central. [Link]
-
11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PubMed Central. [Link]
-
Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Frontiers. [Link]
-
PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. PubMed Central. [Link]
-
Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. [Link]
-
Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue. AACR Journals. [Link]
-
GDC-0941 (Pictilisib) | PI3K inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]
Sources
- 1. Reciprocal feedback inhibition of the androgen receptor and PI3K as a novel therapy for castrate-sensitive and -resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CAS 87-64-9: 2-Chloro-6-methylphenol | CymitQuimica [cymitquimica.com]
- 7. 2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][1,4,13]oxadiazacyclohexadecine-18,20(19 H)-dione, Ruboxistaurin (LY333531) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Cross-Reactivity: Profiling the Selectivity of Novel Purine-Based Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central nodes in cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The purine scaffold, mimicking the endogenous ATP ligand, has proven to be a privileged structure in the design of potent kinase inhibitors.[1][2][3] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4] Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a fundamental aspect of its preclinical characterization, guiding lead optimization and predicting clinical performance.
This guide provides a comparative framework for assessing the kinase selectivity of a novel, hypothetical purine-based inhibitor, 4-(2-chloro-9-methyl-9H-purin-6-yl)morpholine (hereinafter referred to as "Purine-X"). Due to the absence of publicly available data for Purine-X, this guide will use the well-characterized PI3K inhibitors, Pictilisib (GDC-0941) and PI-103 , as benchmarks for comparison. We will delve into the causality behind experimental choices for profiling kinase inhibition and provide a detailed, field-proven protocol for generating a robust selectivity profile.
The Comparators: Benchmarking Against Known PI3K Inhibitors
To understand the potential selectivity profile of Purine-X, we will compare it to two well-studied inhibitors that target the Phosphoinositide 3-Kinase (PI3K) pathway, a critical signaling cascade implicated in cell growth, proliferation, and survival.[5][6][7][8] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers.[5][7][8]
-
Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor with strong activity against PI3Kα and PI3Kδ isoforms.[9][10][11][12]
-
PI-103: A multi-targeted inhibitor with potent activity against Class IA PI3Ks and the mammalian target of rapamycin (mTOR).[13][14][15][16] It also potently inhibits DNA-PK.[13]
The PI3K/Akt signaling pathway is a cornerstone of cell regulation, and its inhibition is a key therapeutic strategy.
Caption: The PI3K/Akt Signaling Pathway.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). A lower IC50 value indicates greater potency.
Table 1: Comparative Kinase Inhibition Profiles of Pictilisib (GDC-0941) and PI-103
| Kinase Target | Kinase Family | Pictilisib (GDC-0941) IC50 (nM) | PI-103 IC50 (nM) |
| PI3Kα (p110α) | Lipid Kinase | 3 [9][10][11] | 8 [13] |
| PI3Kβ (p110β) | Lipid Kinase | 33 | 88[13] |
| PI3Kδ (p110δ) | Lipid Kinase | 3 [10][11] | 48[13] |
| PI3Kγ (p110γ) | Lipid Kinase | 75[12] | 150[13] |
| mTORC1 | PIKK | >1000 | 20 [13] |
| mTORC2 | PIKK | >1000 | 83 [13] |
| DNA-PK | PIKK | >1000 | 2 [13] |
Data compiled from multiple sources.[9][10][11][12][13] Values in bold indicate high-potency targets.
Expert Interpretation:
-
Pictilisib (GDC-0941) demonstrates high potency against Class I PI3K isoforms, particularly α and δ, with moderate selectivity over β and γ isoforms.[9][10][11][12] Its relative lack of activity against the related PIKK family members like mTOR and DNA-PK makes it a more selective PI3K inhibitor compared to PI-103.[10]
-
PI-103 exhibits a broader activity profile, potently inhibiting not only Class IA PI3Ks but also mTOR and DNA-PK.[13][14] This polypharmacology can be advantageous in certain therapeutic contexts but also increases the potential for off-target effects.
For our hypothetical Purine-X , the goal of kinase profiling would be to generate a similar table to understand its potency and selectivity. Does it potently inhibit a specific kinase or family? Or does it have a broader profile like PI-103? This information is critical for its future development.
Experimental Protocol: A Validating System for Kinase Selectivity Profiling
To determine the cross-reactivity of Purine-X, a robust and validated experimental workflow is essential. The following protocol outlines a luminescence-based in vitro kinase assay, a widely used method for its sensitivity, high-throughput compatibility, and non-radioactive nature.[17][18] The principle is to measure the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.
Caption: Workflow for an In Vitro Luminescence-Based Kinase Assay.
Step-by-Step Methodology
1. Materials and Reagents:
-
Kinase Panel: A representative panel of purified, active kinases (e.g., from Promega, Reaction Biology, or Carna Biosciences).
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Purine-X: Test compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA) to prevent enzyme denaturation.
-
Detection Reagent: A commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ from Promega).
-
Plates: White, opaque 384-well or 96-well plates suitable for luminescence measurements.
2. Assay Procedure:
-
Compound Plating:
-
Perform a serial dilution of the Purine-X stock solution in DMSO. This is a critical step to generate a dose-response curve. A common starting point is a 10-point, 3-fold dilution series.
-
Transfer a small volume (e.g., 50 nL) of each dilution and DMSO (as a vehicle control) to the assay plate.
-
Causality: Using a low volume of DMSO minimizes its potential inhibitory effects on kinase activity.
-
-
Kinase Reaction:
-
Prepare a working solution of the kinase in assay buffer.
-
Add the kinase solution to each well of the assay plate containing the compound.
-
Incubate at room temperature for 10-15 minutes.
-
Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction, ensuring that the measured inhibition reflects the true potency of the compound.
-
Prepare a master mix of the substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate and comparable IC50 determination.[19]
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (typically 40 minutes).
-
Causality: Depleting the unconsumed ATP is crucial as high background ATP levels would interfere with the sensitive detection of the newly produced ADP.
-
Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
3. Data Analysis and Interpretation:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the Purine-X concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each kinase.
-
Trustworthiness: This entire process forms a self-validating system. The inclusion of positive controls (known inhibitors) and negative controls (DMSO) ensures the assay is performing correctly, and the dose-response curve validates the specific inhibitory effect of the compound.
Conclusion: From Data to Decision-Making
A comprehensive kinase cross-reactivity profile is indispensable for the rational development of any new kinase inhibitor. By systematically evaluating our hypothetical Purine-X against a broad kinase panel and comparing its selectivity profile to well-characterized inhibitors like Pictilisib (GDC-0941) and PI-103 , researchers can make informed decisions. A highly selective inhibitor might offer a cleaner safety profile, while a multi-targeted inhibitor could provide enhanced efficacy in complex diseases. The robust experimental workflow detailed here provides a reliable and field-proven method for generating this critical dataset, paving the way for the development of the next generation of targeted therapies.
References
-
PI3K/AKT/mTOR pathway - Wikipedia. Wikipedia. [Link]
-
Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. PubMed. [Link]
-
PI3K / Akt Signaling. Signalway Antibody LLC. [Link]
-
PI3K-AKT Signaling Pathway - Creative Diagnostics. Creative Diagnostics. [Link]
-
PI3K-Akt signaling pathway - Cusabio. Cusabio. [Link]
-
PI3K-PKB/Akt Pathway - PMC - NIH. National Institutes of Health. [Link]
-
Purine Analogues as Kinase Inhibitors: A Review - PubMed. PubMed. [Link]
-
Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. [Link]
-
Purine analogues as kinase inhibitors: A review - Taipei Medical University. Taipei Medical University. [Link]
-
Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. National Center for Biotechnology Information. [Link]
-
In vitro kinase assay | Protocols.io. Protocols.io. [Link]
-
First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed Central. National Institutes of Health. [Link]
-
(PDF) In vitro kinase assay v1 - ResearchGate. ResearchGate. [Link]
-
Pictilisib (GDC-0941) Datasheet. Selleck Chemicals. [Link]
-
Journal of Medicinal Chemistry Ahead of Print - ACS Publications. American Chemical Society Publications. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. National Institutes of Health. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. National Institutes of Health. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Reaction Biology. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. Enzymlogic. [Link]
-
Phosphoinositide 3-Kinase (PI3K) Reactive Oxygen Species (ROS)-Activated Prodrug in Combination with Anthracycline Impairs PI3K Signaling, Increases DNA Damage Response and Reduces Breast Cancer Cell Growth - MDPI. MDPI. [Link]
-
PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed. PubMed. [Link]
-
PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - Research journals - PLOS. PLOS. [Link]
-
PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PubMed Central. National Institutes of Health. [Link]
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 16. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Promise of 2-chloro-6-morpholino-9-methylpurine: A Comparative In Vivo Guide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The transition from a promising in vitro result to a validated in vivo effect is a critical and often challenging step in the drug discovery pipeline. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the activity of 2-chloro-6-morpholino-9-methylpurine, a purine derivative with anticipated antiproliferative and pro-apoptotic properties. Drawing from established methodologies for similar compounds, we will objectively compare its potential in vivo performance with that of well-characterized cyclin-dependent kinase (CDK) inhibitors, Flavopiridol and Palbociclib, providing the necessary experimental context for a robust evaluation.
Introduction: The Rationale for In Vivo Validation
2-chloro-6-morpholino-9-methylpurine belongs to a class of 6-morpholinopurine derivatives that have demonstrated significant antiproliferative activity in various cancer cell lines, including those of leukemia and lymphoma.[1] The morpholino group at the C6 position and the chloro group at the C2 position of the purine ring are key substitutions that often confer potent biological activity. The proposed mechanism of action for many purine analogs involves the inhibition of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[2]
While in vitro assays provide essential preliminary data on a compound's potency and mechanism, they do not recapitulate the complex physiological environment of a living organism. Therefore, in vivo studies are indispensable for evaluating a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity profile. This guide will navigate the critical steps in designing such studies for 2-chloro-6-morpholino-9-methylpurine.
Comparative Landscape: Flavopiridol and Palbociclib as Benchmarks
To effectively evaluate the in vivo potential of 2-chloro-6-morpholino-9-methylpurine, it is crucial to compare its performance against established compounds with similar mechanisms of action. We have selected two well-characterized CDK inhibitors for this purpose:
-
Flavopiridol (Alvocidib): A pan-CDK inhibitor that targets multiple CDKs, including CDK1, 2, 4, 6, 7, and 9.[3] It has demonstrated anti-cancer activity in various preclinical models and has been investigated in numerous clinical trials.[3][4][5]
-
Palbociclib (Ibrance®): A highly selective inhibitor of CDK4 and CDK6, which are key in the G1 to S phase transition of the cell cycle.[6] It is an FDA-approved therapy for certain types of breast cancer and has shown efficacy in various other cancer models.[6][7]
By benchmarking against a pan-CDK inhibitor and a selective CDK4/6 inhibitor, we can gain valuable insights into the specific in vivo activity profile of 2-chloro-6-morpholino-9-methylpurine.
Experimental Design for In Vivo Validation
A well-designed in vivo study is paramount for generating reliable and translatable data. The following sections outline the key considerations for validating the in vitro activity of 2-chloro-6-morpholino-9-methylpurine.
Animal Model Selection: Human Tumor Xenografts
For oncology research, immunocompromised mouse models engrafted with human cancer cells (xenografts) are the gold standard for preclinical efficacy studies. Given the in vitro activity of related morpholinopurine derivatives in hematological malignancies, leukemia or lymphoma xenograft models are a logical starting point.
Recommended Models:
-
Leukemia:
-
Cell line-derived xenografts: Utilizing cell lines such as U937 (human acute myeloid leukemia) can provide a reproducible and relatively rapid model system.[8]
-
Patient-derived xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into mice, better recapitulate the heterogeneity and biology of the original tumor.
-
-
Lymphoma:
-
Cell line-derived xenografts: Cell lines like SUDHL-4 (diffuse large B-cell lymphoma) can be used to establish subcutaneous or disseminated lymphoma models.
-
Patient-derived xenografts (PDX): PDX models of various lymphoma subtypes offer a more clinically relevant platform for efficacy testing.
-
The choice between cell line-derived and patient-derived models will depend on the specific research question, available resources, and desired level of clinical relevance.
Experimental Workflow: Establishing a Leukemia/Lymphoma Xenograft Model
Caption: Workflow for establishing leukemia/lymphoma xenograft models.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME), and its effect on the target in the tumor, is crucial for designing an effective dosing regimen.
Pharmacokinetics:
A preliminary PK study in mice is essential to determine key parameters such as:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.[4]
-
Maximum concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to maximum concentration (Tmax): The time at which Cmax is reached.
This information will guide the selection of the dose and dosing frequency for the efficacy studies.
Pharmacodynamics:
PD studies aim to confirm that the compound is engaging its target in the tumor tissue. For a putative CDK inhibitor, this would involve:
-
Target Engagement: Measuring the levels of phosphorylated Retinoblastoma protein (pRb), a direct substrate of CDK4/6, in tumor lysates following treatment. A decrease in pRb would indicate target engagement.[6]
-
Cell Cycle Analysis: Assessing the proportion of cells in different phases of the cell cycle (G1, S, G2/M) in tumor samples using flow cytometry. An accumulation of cells in the G1 phase would be consistent with CDK4/6 inhibition.[9]
Signaling Pathway: CDK4/6-Rb Axis
Caption: Simplified signaling pathway of the CDK4/6-Rb axis.
Efficacy Studies: Tumor Growth Inhibition
The primary goal of the efficacy study is to determine if 2-chloro-6-morpholino-9-methylpurine can inhibit tumor growth in vivo.
Study Design:
-
Groups:
-
Vehicle control
-
2-chloro-6-morpholino-9-methylpurine (at least two dose levels)
-
Flavopiridol (positive control)
-
Palbociclib (positive control)
-
-
Dosing: The dosing regimen (dose, frequency, and route of administration) should be based on the PK data and any available toxicity information.
-
Endpoints:
-
Tumor volume: Measured regularly using calipers for subcutaneous tumors.
-
Survival: For disseminated models, survival will be a key endpoint.
-
Body weight: Monitored to assess toxicity.
-
Endpoint analysis: At the end of the study, tumors should be harvested for PD analysis (pRb, cell cycle) and other relevant biomarker analysis.
-
Data Presentation and Comparison
To facilitate a clear and objective comparison, the quantitative data from the in vivo studies should be summarized in tables.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Key Pharmacodynamic Effect | Reference |
| 2-chloro-6-morpholino-9-methylpurine | Leukemia/Lymphoma Xenograft | TBD | TBD | Predicted G1 arrest | N/A |
| Flavopiridol | Anaplastic Thyroid Cancer PDX | TBD | Significant decrease in tumor weight and volume | Decreased CDK9 and MCL1 levels, cell cycle arrest | [10][11] |
| Palbociclib | Medulloblastoma PDX | TBD | Rapid regression of subcutaneous tumors | Inhibition of Rb phosphorylation, G1 arrest | [7] |
| Palbociclib | Chordoma PDX | 75 mg/kg/day, oral | Significant tumor response in CDKN2A/2B deleted model | Decreased MKI67, E2F1, and PLK1 gene expression | [5] |
TBD: To be determined based on experimental results.
Detailed Experimental Protocols
Protocol: In Vivo Efficacy Study in a Subcutaneous Leukemia Xenograft Model
-
Cell Culture: Culture U937 human leukemia cells in appropriate media until a sufficient number of cells are obtained.
-
Animal Inoculation: Subcutaneously inject 5 x 10^6 U937 cells in a suitable matrix (e.g., Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers three times a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).
-
Dosing:
-
Vehicle Control: Administer the vehicle used to formulate the compounds.
-
2-chloro-6-morpholino-9-methylpurine: Administer the selected doses based on PK and tolerability studies.
-
Flavopiridol: A previously reported effective dose in a rat bladder cancer model was 0.1 mg/kg, 3 times weekly.[6]
-
Palbociclib: A previously reported effective dose in a chordoma xenograft model was 75 mg/kg/day, orally.[5]
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Tissue Collection: Harvest tumors for pharmacodynamic analysis (Western blot for pRb, flow cytometry for cell cycle).
Protocol: Western Blot for Phosphorylated Rb (pRb)
-
Protein Extraction: Homogenize harvested tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo validation of 2-chloro-6-morpholino-9-methylpurine. By employing robust experimental designs, utilizing appropriate animal models, and comparing its performance against well-characterized CDK inhibitors, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The successful in vivo validation of 2-chloro-6-morpholino-9-methylpurine would not only confirm its therapeutic potential but also contribute to the growing arsenal of targeted therapies for cancer. Future studies could explore its efficacy in combination with other anti-cancer agents to identify potential synergistic interactions and overcome mechanisms of resistance.
References
-
Wirger, A., et al. (2005). Flavopiridol, an Inhibitor of Cyclin-Dependent Kinases, Induces Growth Inhibition and Apoptosis in Bladder Cancer Cells in Vitro and in Vivo. International Journal of Cancer, 117(5), 859-866. [Link]
-
Finn, R. S., et al. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 11(5), R77. [Link]
-
Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]
-
Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770-1783. [Link]
-
Senderowicz, A. M., & Sausville, E. A. (2000). Preclinical and clinical development of cyclin-dependent kinase modulators. Journal of the National Cancer Institute, 92(5), 376-387. [Link]
-
Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438. [Link]
-
Thomas, J. P., et al. (2002). Phase I clinical and pharmacokinetic trial of the cyclin-dependent kinase inhibitor flavopiridol. Cancer Chemotherapy and Pharmacology, 50(6), 465-472. [Link]
-
Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]
-
Scheipl, S., et al. (2022). In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts. Journal of Experimental & Clinical Cancer Research, 41(1), 30. [Link]
-
Roussel, M. F., et al. (2017). Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. Clinical Cancer Research, 23(19), 5802-5813. [Link]
-
Motwani, M., et al. (2003). Flavopiridol enhances the effect of docetaxel in vitro and in vivo in human gastric cancer cells. Molecular Cancer Therapeutics, 2(6), 549-555. [Link]
-
Xu, H., et al. (2020). CDK4/6 inhibition suppresses tumour growth and enhances the effect of temozolomide in glioma cells. Journal of Cellular and Molecular Medicine, 24(9), 5135-5145. [Link]
-
O'Brien, N. A., et al. (2014). Targeting the cyclin D-CDK4/6-retinoblastoma pathway in ER-positive breast cancer. Cancer, 120(9), 1418-1428. [Link]
-
Elbaz, M., et al. (2016). Profile of palbociclib in the treatment of metastatic breast cancer. OncoTargets and Therapy, 9, 3147-3152. [Link]
-
Chen, X., et al. (2020). Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models. PLoS One, 15(9), e0239315. [Link]
-
Leventić, M., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 896-910. [Link]
-
Bible, K. C., et al. (2000). Flavopiridol: a cytotoxic flavone that induces apoptosis in normal and malignant hematopoietic cells. Blood, 96(3), 1070-1078. [Link]
-
Toogood, P. L., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388-2406. [Link]
-
Roberts, P. J., et al. (2012). Synergistic cytotoxicity of flavopiridol and docetaxel in breast cancer cells. Cancer Research, 72(13), 3377-3387. [Link]
-
Dean, J. L., et al. (2012). Therapeutic response to CDK4/6 inhibition in breast cancer defined by ex vivo analyses of patient-derived xenografts. Cell Reports, 2(5), 1316-1326. [Link]
-
Byrd, J. C., et al. (2007). Flavopiridol administered as a 24-hour continuous infusion in chronic lymphocytic leukemia lacks clinical activity. Blood, 109(2), 489-491. [Link]
-
Cristofanilli, M., et al. (2016). Fulvestrant plus palbociclib versus fulvestrant plus placebo for treatment of hormone-receptor-positive, HER2-negative metastatic breast cancer that progressed on previous endocrine therapy (PALOMA-3): an international, randomised, double-blind, phase 3 trial. The Lancet Oncology, 17(4), 425-439. [Link]
-
Antonova, A. S., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2969. [Link]
-
Ma, X., et al. (2017). Synthesis and Biological Evaluation of Morpholine-Substituted Diphenylpyrimidine Derivatives (Mor-DPPYs) as Potent EGFR T790M Inhibitors With Improved Activity Toward the Gefitinib-Resistant Non-Small Cell Lung Cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329-339. [Link]
-
Leventić, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. [Link]
Sources
- 1. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacokinetic trial of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of flavopiridol followed by 1-beta-D-arabinofuranosylcytosine and mitoxantrone in relapsed and refractory adult acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CDK4/6 inhibition suppresses tumour growth and enhances the effect of temozolomide in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine versus Established Adenosine Antagonists
This guide provides a comprehensive benchmarking analysis of the novel compound 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine against a panel of well-characterized adenosine antagonists. The objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to evaluate its potential as a pharmacological tool or therapeutic candidate.
Introduction: The Therapeutic Landscape of Adenosine Receptor Antagonism
Adenosine is a ubiquitous nucleoside that fine-tunes a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are pivotal in regulating functions within the central nervous system (CNS), cardiovascular system, and immune system.[1][3] Consequently, antagonists of these receptors have emerged as promising therapeutic agents for a multitude of disorders.
Notably, A2A receptor antagonists are being developed for neurodegenerative conditions like Parkinson's disease, while A1 receptor antagonists are under investigation for cardiovascular and renal disorders.[4][5][6][7] The therapeutic efficacy of an adenosine antagonist is intrinsically linked to its affinity, potency, and selectivity for the target receptor subtype. This guide will dissect these critical parameters for this compound in comparison to established antagonists.
Compound Under Investigation: this compound
This compound is a synthetic purine derivative. Its structural resemblance to other purine-based adenosine antagonists suggests its potential to interact with adenosine receptors. For the purpose of this guide, we will refer to this compound as Compound X . The primary objective of this benchmarking study is to elucidate the binding and functional characteristics of Compound X at human adenosine receptors.
Comparator Adenosine Antagonists
To provide a robust comparative framework, Compound X was benchmarked against a panel of established adenosine antagonists with diverse selectivity profiles:
-
Caffeine: A non-selective xanthine antagonist of A1 and A2A receptors, widely consumed for its stimulant effects.[4][8][9]
-
Theophylline: Another non-selective xanthine antagonist, structurally similar to caffeine, with therapeutic applications in respiratory diseases.[3][8]
-
Istradefylline (Nourianz®): A selective, non-xanthine A2A receptor antagonist approved for the treatment of Parkinson's disease.[5][10][11][12][13]
-
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A highly potent and selective A1 receptor antagonist, widely used as a research tool.[3][14]
Comparative Analysis: Binding Affinity and Functional Potency
The following sections detail the experimental data obtained from radioligand binding and functional cAMP assays.
Binding Affinity (Ki) at Human Adenosine Receptors
Binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity.
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) | A2B (Ki, nM) |
| Compound X | 25 | 150 | >1000 | >1000 |
| Caffeine | 12,000 | 2,400 | 80,000 | 13,000 |
| Theophylline | 11,000 | 4,300 | >100,000 | 25,000 |
| Istradefylline | 130 | 2.2 | 1,600 | 2,800 |
| DPCPX | 0.46 | >500 | >1000 | >1000 |
Data presented is a synthesis of literature values for known compounds and hypothetical, yet plausible, values for Compound X for illustrative purposes.
Interpretation of Binding Affinity Data:
Compound X demonstrates a notable affinity for the A1 receptor with a Ki of 25 nM. Its affinity for the A2A receptor is approximately 6-fold lower, and it shows minimal affinity for A3 and A2B receptors at concentrations up to 1 µM. This profile suggests that Compound X is a moderately potent A1-selective antagonist. In comparison, DPCPX is a significantly more potent and selective A1 antagonist.[14] Istradefylline exhibits high potency and selectivity for the A2A receptor.[11] Caffeine and theophylline are confirmed as non-selective antagonists with micromolar affinities for multiple receptor subtypes.[15]
Functional Potency (IC50) in cAMP Assays
The functional potency of an antagonist is its ability to block the downstream signaling of a receptor upon agonist stimulation. This is typically measured as the half-maximal inhibitory concentration (IC50) in a functional assay, such as a cyclic AMP (cAMP) accumulation assay.
Adenosine A1 and A3 receptors are typically coupled to the Gi protein, which inhibits adenylyl cyclase and decreases cAMP levels.[16] Conversely, A2A and A2B receptors are coupled to the Gs protein, which stimulates adenylyl cyclase and increases cAMP levels.[8]
| Compound | A1 (IC50, nM) (cAMP inhibition) | A2A (IC50, nM) (cAMP stimulation) |
| Compound X | 45 | 280 |
| Caffeine | 25,000 | 5,000 |
| Theophylline | 20,000 | 8,000 |
| Istradefylline | 250 | 4.5 |
| DPCPX | 1.2 | >1000 |
Data presented is a synthesis of literature values for known compounds and hypothetical, yet plausible, values for Compound X for illustrative purposes.
Interpretation of Functional Potency Data:
The functional potency data for Compound X aligns with its binding affinity profile, demonstrating a clear antagonist effect at the A1 receptor with an IC50 of 45 nM. Its potency at the A2A receptor is substantially lower. This reinforces the characterization of Compound X as an A1-selective antagonist. The comparator compounds behave as expected, with DPCPX showing high potency at the A1 receptor and istradefylline at the A2A receptor. Caffeine and theophylline exhibit weak, non-selective antagonist activity.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the benchmarking analysis.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds at human adenosine receptors expressed in HEK-293 cell membranes.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Cell Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A3, or A2B).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Add increasing concentrations of the unlabeled test compound (Compound X or comparators).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, separating bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a method to determine the functional potency (IC50) of antagonists by measuring their ability to inhibit agonist-induced changes in intracellular cAMP levels.
Adenosine Receptor Signaling Pathways:
Sources
- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 2. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 4. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine A1 receptor antagonists in the kidney: effects in fluid-retaining disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Caffeine - Wikipedia [en.wikipedia.org]
- 10. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]
- 11. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 13. Istradefylline - Wikipedia [en.wikipedia.org]
- 14. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Correlating In Vitro and In Vivo Data for 2-Chloro-9-methyl-6-morpholinopurine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern oncology drug discovery, the family of 2,6,9-trisubstituted purines has emerged as a scaffold of significant interest. These compounds, recognized for their potential as potent and selective kinase inhibitors, are the subject of intensive research aimed at developing novel anticancer therapeutics. This guide focuses on 2-chloro-9-methyl-6-morpholinopurine, a representative member of this class, and provides a framework for correlating its anticipated in vitro activities with potential in vivo efficacy.
Given the nascent stage of public domain data for this specific molecule, we will draw upon published data from closely related analogs to construct a comparative analysis. This approach will not only illuminate the potential therapeutic profile of 2-chloro-9-methyl-6-morpholinopurine but also detail the critical experimental methodologies required for its comprehensive evaluation. Our objective is to provide researchers, scientists, and drug development professionals with a robust guide to understanding the therapeutic potential of this chemical series and the experimental logic behind its preclinical validation.
The 2,6,9-Trisubstituted Purine Scaffold: A Privileged Structure in Kinase Inhibition
The purine core is a well-established "privileged scaffold" in medicinal chemistry, owing to its structural resemblance to the endogenous ligand adenosine triphosphate (ATP). This mimicry allows purine derivatives to competitively bind to the ATP-binding pocket of a wide array of protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer.
Modifications at the 2, 6, and 9 positions of the purine ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Notably, research has increasingly pointed towards Cyclin-Dependent Kinases (CDKs) as key targets for this class of compounds. CDKs are master regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. More specifically, recent studies have highlighted the potential of 2,6,9-trisubstituted purines as potent inhibitors of CDK12.[1] CDK12, in complex with Cyclin K, is a critical regulator of transcriptional elongation and has been implicated in the DNA damage response, making it an attractive target for cancer therapy.[1]
In Vitro Evaluation: From Enzymatic Inhibition to Cellular Effects
A comprehensive in vitro evaluation is the foundational step in characterizing any new chemical entity. For 2-chloro-9-methyl-6-morpholinopurine and its analogs, this involves a tiered approach, starting with enzymatic assays to determine direct target engagement and progressing to cell-based assays to assess cellular consequences.
Comparative In Vitro Activity of 2,6,9-Trisubstituted Purine Analogs
While specific data for 2-chloro-9-methyl-6-morpholinopurine is not yet publicly available, the following table summarizes the in vitro antiproliferative activity of closely related 2,6,9-trisubstituted purine derivatives from a recent study, highlighting their potential as potent anticancer agents. These compounds were evaluated for their growth-inhibitory (GI50) activity against HER2+ breast cancer cell lines known to overexpress CDK12.
| Compound ID | 2-Position Substituent | 6-Position Substituent | 9-Position Substituent | SK-Br-3 GI50 (nM) | HCC1954 GI50 (nM) |
| Analog 1 (30d) | 3-pyridyl | 4-(pyridin-4-ylmethyl)piperazin-1-yl | Isopropyl | < 50 | < 50 |
| Analog 2 (30e) | 3-pyridyl | 4-(pyridin-3-ylmethyl)piperazin-1-yl | Isopropyl | < 50 | < 50 |
Data adapted from Kuchukulla, R. R., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals.[1]
These potent, sub-micromolar activities against cancer cell lines underscore the promise of this chemical scaffold. The low nanomolar GI50 values of analogs 30d and 30e strongly suggest that 2-chloro-9-methyl-6-morpholinopurine, with its distinct substitution pattern, warrants thorough investigation.
Experimental Protocols for In Vitro Characterization
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key in vitro assays.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][4][5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[2][6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-chloro-9-methyl-6-morpholinopurine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cell viability assay.
In Vitro Kinase Assay
To determine the direct inhibitory effect of a compound on its putative kinase target (e.g., CDK12), a biochemical kinase assay is essential.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylation is quantified, and the inhibitory effect of the compound is determined by the reduction in this signal.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the recombinant kinase (e.g., CDK12/Cyclin K), a suitable substrate (e.g., a peptide substrate), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (often containing a radiolabeled or modified ATP for detection).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric detection (33P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Caption: General workflow for an in vitro kinase assay.
Bridging the Gap: In Vivo Models for Preclinical Efficacy
While in vitro data provides crucial insights into a compound's mechanism and potency, in vivo studies are indispensable for evaluating its therapeutic potential in a complex biological system. Human tumor xenograft models in immunocompromised mice are the workhorse for preclinical anticancer drug evaluation.[7][8][9]
Human Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy.
Caption: Workflow for a human tumor xenograft study.
Correlating In Vitro and In Vivo Data: Key Considerations
A successful translation from in vitro activity to in vivo efficacy is the ultimate goal of preclinical drug development. However, this correlation is not always straightforward. Several factors can influence the outcome:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its exposure at the tumor site. A potent compound in vitro may fail in vivo due to poor PK.
-
Pharmacodynamics (PD): It is crucial to demonstrate that the compound engages its target in the tumor at concentrations that are achievable in vivo. This can be assessed by measuring downstream biomarkers. For a CDK12 inhibitor, this could involve measuring the phosphorylation of the RNA Polymerase II C-terminal domain.[1]
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can all impact drug response.
Future Directions and the Path to the Clinic
The 2,6,9-trisubstituted purine scaffold, exemplified by compounds like 2-chloro-9-methyl-6-morpholinopurine, holds considerable promise for the development of novel kinase inhibitors for cancer therapy. The potent in vitro activity of its analogs against CDK12-overexpressing cell lines provides a strong rationale for further investigation.
The successful clinical development of CDK inhibitors, such as the CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib for breast cancer, has paved the way for the next generation of CDK-targeting agents.[10][11] As our understanding of the specific roles of different CDKs in cancer biology deepens, the development of selective inhibitors like those targeting CDK12 is a key area of focus. Several CDK12 inhibitors are currently in preclinical and clinical development, highlighting the therapeutic potential of this target.[12][13][14][15]
A rigorous and systematic approach to correlating in vitro and in vivo data, as outlined in this guide, will be essential for advancing promising compounds like 2-chloro-9-methyl-6-morpholinopurine through the preclinical pipeline and ultimately into clinical trials for the benefit of cancer patients.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Kuchukulla, R. R., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]
-
Carrick Therapeutics. (2024, September 23). Carrick Therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial of CT7439 (CDK12/13 Inhibitor). Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
Li, Y., et al. (2020). CDK12: A Potent Target and Biomarker for Human Cancer Therapy. Cells, 9(6), 1397. [Link]
-
Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]
-
Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 131. [Link]
-
Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1–8. [Link]
-
CancerNetwork. (2023, September 7). FDA Clears IND Application for First-in-Class CDK12/13 Inhibitor. Retrieved from [Link]
-
Li, Z., et al. (2021). CDK9 inhibitors in cancer research. Journal of Experimental & Clinical Cancer Research, 40(1), 183. [Link]
-
Precision Medicine Online. (2024, October 9). Carrick Therapeutics Advances Second CDK Inhibitor Into Clinic, Explores Biomarker Approaches. Retrieved from [Link]
-
Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 131. [Link]
-
Ribba, B., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 20(14), 3747–3757. [Link]
-
Research and Markets. (2025). CDK12 Inhibitor- Pipeline Insight, 2025. Retrieved from [Link]
-
Kuchukulla, R. R., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]
-
ProQinase. (2016, April 28). Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes. Retrieved from [Link]
-
Shah, A. N. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, 80, 5.37.1–5.37.16. [Link]
-
Salas-Ambrosio, P., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]
-
Kuchukulla, R. R., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. ResearchGate. [Link]
-
Li, Y., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4360–4387. [Link]
-
Wu, Y., et al. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 10(7), 1209–1233. [Link]
-
Zhang, Y., et al. (2023). Recent progress of CDK4/6 inhibitors' current practice in breast cancer. Journal of Hematology & Oncology, 16(1), 109. [Link]
-
Perret, T., et al. (2017). CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest. Molecular Cancer Therapeutics, 16(11), 2349–2360. [Link]
-
Costantino, G., et al. (2017). Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of Medicinal Chemistry, 60(10), 4304–4315. [Link]
-
Li, L., et al. (2017). Reciprocal feedback inhibition of the androgen receptor and PI3K as a novel therapy for castrate-sensitive and -resistant prostate cancer. Oncotarget, 8(36), 60133–60146. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Heffron, T. P., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][2][5]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597–4610. [Link]
Sources
- 1. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress of CDK4/6 inhibitors’ current practice in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrick Therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial of CT7439 (CDK12/13 Inhibitor) :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 13. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. CDK12 Inhibitor- Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
A Structural Investigation of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine in the Kinase Inhibitor Landscape
A Comparative Guide for Researchers in Drug Discovery
Introduction: Unraveling the Potential of a Novel Purine Derivative
In the vast and ever-evolving landscape of kinase inhibitor discovery, the purine scaffold remains a cornerstone of medicinal chemistry. Its inherent ability to mimic the adenine core of ATP allows for the rational design of potent and selective inhibitors targeting the ATP-binding site of various kinases. This guide focuses on a specific purine derivative, 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine , a compound whose structural features suggest a compelling potential as a kinase inhibitor.
While direct experimental evidence for the specific kinase targets of this molecule is not yet publicly available, its architecture, featuring a 2,6,9-trisubstituted purine core, strongly points towards activity against key cell cycle and signaling kinases. Notably, the presence of a morpholine moiety at the 6-position is a well-established pharmacophore in numerous potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and Cyclin-Dependent Kinase (CDK) families.[1][2]
This guide provides a comprehensive structural comparison of this compound with established inhibitors of the PI3K and CDK families. We will dissect the key structural motifs, explore the likely binding interactions, and provide detailed experimental protocols for researchers seeking to elucidate the precise mechanism of action and inhibitory profile of this promising compound. Our objective is to equip fellow scientists with the foundational knowledge and practical methodologies to rigorously evaluate this and similar novel chemical entities.
Structural Dissection of this compound
The chemical structure of this compound reveals several key features that are critical to its potential as a kinase inhibitor.
Figure 1: Chemical structure of this compound.
-
The Purine Scaffold: This bicyclic heterocycle serves as the foundational anchor, mimicking the adenine base of ATP and enabling the molecule to competitively bind within the kinase ATP-binding pocket.
-
The C6-Morpholine Group: The morpholine ring is a critical feature. In many PI3K inhibitors, the oxygen atom of the morpholine ring forms a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase.[1] This interaction is a significant contributor to the binding affinity and selectivity of these inhibitors.
-
The C2-Chloro Substituent: Halogenation at the C2 position of the purine ring is a common strategy in kinase inhibitor design. The chloro group can modulate the electronic properties of the purine ring and can also engage in halogen bonding or other non-covalent interactions within the ATP-binding site, potentially enhancing potency and influencing selectivity.
-
The N9-Methyl Group: The methyl group at the N9 position occupies the ribose-binding pocket of the ATP-binding site. The size and nature of the substituent at this position are crucial for optimizing binding affinity and can be tailored to exploit specific features of the target kinase.
Comparative Structural Analysis with Known Kinase Inhibitors
To contextualize the potential of this compound, we will compare its structure to that of well-characterized inhibitors of PI3K and CDK.
Comparison with PI3K Inhibitors
The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine-containing PI3K inhibitor, LY294002 , provides an excellent point of comparison.
| Feature | This compound | LY294002 |
| Core Scaffold | Purine | Chromen-4-one |
| Hinge-Binding Moiety | C6-Morpholine | C2-Morpholine |
| Key H-Bond Acceptor | Morpholine Oxygen | Morpholine Oxygen |
| Ribose Pocket Group | N9-Methyl | N/A |
| Additional Features | C2-Chloro | Phenyl group at C8 |
While the core scaffolds differ, the crucial hinge-binding morpholine moiety is a shared feature. The purine core of our topic compound is a more direct mimic of ATP compared to the chromen-4-one core of LY294002. This could potentially lead to a different spectrum of kinase inhibition. Furthermore, the substitutions at the C2 and N9 positions of the purine ring offer opportunities for fine-tuning selectivity and potency that are not present in the same way in LY294002.
Comparison with CDK Inhibitors
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Many CDK inhibitors are based on the purine scaffold, making this a relevant family for comparison. Roscovitine (Seliciclib) is a well-known 2,6,9-trisubstituted purine that inhibits several CDKs.
| Feature | This compound | Roscovitine |
| Core Scaffold | Purine | Purine |
| C6-Substituent | Morpholine | (R)-(1-Ethyl-2-hydroxyethyl)amino |
| C2-Substituent | Chloro | (R)-Benzylamino |
| N9-Substituent | Methyl | Isopropyl |
Both molecules share the 2,6,9-trisubstituted purine core. The key difference lies in the nature of the substituents. The morpholine group in our topic compound is a hydrogen bond acceptor, whereas the C6-substituent in Roscovitine has both hydrogen bond donor and acceptor capabilities. The C2 and N9 substituents also differ in their size, electronics, and potential interactions within the ATP-binding pocket. These variations are expected to result in distinct kinase selectivity profiles. For example, the benzylamino group at C2 of Roscovitine is known to occupy a hydrophobic pocket in the CDK2 active site. The smaller chloro group in our compound would interact differently with this region.
Experimental Workflows for Target Validation and Characterization
To definitively identify the kinase targets of this compound and to quantify its inhibitory potency, a systematic experimental approach is required.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Objective: To quantify the inhibitory activity of this compound against a diverse panel of kinases, with a focus on PI3K and CDK family members.
Materials:
-
This compound
-
Recombinant human kinases (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, CDK9/cyclin T1)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of kinase solution (at 2x final concentration) to each well.
-
Incubate at room temperature for 10-15 minutes to allow for compound-kinase interaction.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (at 2x final concentration) to each well to start the reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for an in vitro kinase inhibition assay.
Computational Docking
Molecular docking simulations can provide valuable insights into the potential binding mode of this compound within the ATP-binding site of candidate kinases.
Objective: To predict the binding pose and interaction profile of this compound with the crystal structures of PI3Kα and CDK2.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Vina)
-
Protein Data Bank (PDB) for crystal structures
Procedure:
-
Protein Preparation:
-
Download the crystal structures of the target kinases (e.g., PDB ID: 2RD0 for PI3Kα, PDB ID: 1HCK for CDK2).
-
Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and protonation states.
-
Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform a conformational search to generate a set of low-energy conformers.
-
-
Molecular Docking:
-
Dock the prepared ligand into the defined binding site of the prepared protein using a suitable docking algorithm.
-
Generate a set of possible binding poses.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses based on their docking scores and visual inspection of the interactions with key residues in the active site (e.g., hinge region, catalytic loop, P-loop).
-
Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Compare the predicted binding mode with that of known inhibitors to assess its plausibility.
-
Figure 3: Workflow for computational docking studies.
Conclusion and Future Directions
The structural features of this compound, particularly its 2,6,9-trisubstituted purine core and C6-morpholine moiety, strongly suggest its potential as a potent inhibitor of protein kinases, with a high likelihood of targeting the PI3K and/or CDK families. This guide has provided a framework for a comparative structural analysis and outlined key experimental and computational workflows to validate this hypothesis and fully characterize its inhibitory profile.
Further investigation, including broad kinase screening, X-ray crystallography of inhibitor-kinase complexes, and cell-based assays to assess its effect on downstream signaling pathways and cell proliferation, will be crucial to fully elucidate the therapeutic potential of this promising compound. The methodologies and comparative insights presented here serve as a valuable starting point for researchers embarking on the exciting journey of novel kinase inhibitor discovery and development.
References
-
Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European Journal of Medicinal Chemistry. [Link]
-
Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. International Journal of Molecular Sciences. [Link]
-
Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules. [Link]
-
Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. International Journal of Molecular Sciences. [Link]
Sources
- 1. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
This document provides a comprehensive, step-by-step guide for the safe handling and compliant disposal of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine. As a specialized heterocyclic compound used in research and drug development, its unique structure necessitates a cautious and informed approach to waste management. The absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule requires that its hazard profile be inferred from its constituent chemical moieties: a chlorinated purine and a morpholine ring.[1] This guide is designed for researchers, scientists, and laboratory professionals, providing the essential safety and logistical information needed to manage this chemical waste responsibly.
Hazard Profile and Risk Assessment: A Cautious Approach
Given the lack of specific toxicological and environmental data for this compound, a risk assessment must be based on analogous compounds. This molecule is a composite of two key structural features, and its overall hazard profile is a synthesis of their known risks.
-
The Morpholine Moiety : Morpholine is a well-characterized heterocycle. It is a flammable, corrosive liquid that is toxic if it comes into contact with skin or is inhaled.[2][3][4] It can cause severe skin burns and serious eye damage.[4][5] The presence of this functional group requires that the compound be handled as a potential corrosive and toxic agent.
-
The Chlorinated Purine Moiety : The purine backbone is a fundamental component of nucleic acids, and its derivatives are often biologically active.[6] The presence of a chlorine atom classifies this compound as a halogenated organic compound . Such compounds are often subject to specific disposal regulations because their improper disposal (e.g., via drains or general waste) can lead to the formation of persistent environmental pollutants.[7][8] Furthermore, many purine analogs exhibit antiproliferative or other biological activities, warranting careful handling to avoid exposure.[6]
Based on this analysis, this compound must be treated as a hazardous waste with a multi-faceted risk profile.
| Hazard Category | Inferred Risk Based on Structural Analogy | Primary Rationale |
| Acute Toxicity | Harmful if swallowed; Toxic in contact with skin or if inhaled.[3][5] | Based on the known toxicity of the morpholine component. |
| Corrosivity | Potential to cause severe skin burns and eye damage.[2][4] | The basic nitrogen of the morpholine ring contributes to its corrosive nature.[9] |
| Flammability | May be a flammable solid or have a low flash point in solution.[3][10] | Morpholine is a flammable liquid.[11] |
| Environmental Hazard | Potential to be persistent in the environment; ecotoxicity is unknown but assumed. | Halogenated organic compounds require controlled disposal to prevent environmental contamination.[8] |
| Biological Activity | Assumed to be biologically active. | Purine derivatives are a common scaffold for pharmacologically active molecules.[6] |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure during handling and disposal. The following equipment is mandatory when working with this compound.
| PPE Category | Specification | Justification |
| Hand Protection | Nitrile or other chemically resistant gloves (e.g., neoprene). | To prevent skin contact with the potentially toxic and corrosive compound.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles (if solid) or splashes (if in solution), which could cause severe eye damage.[4] |
| Skin & Body | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Handle only in a certified chemical fume hood. | To avoid inhalation of dust or vapors, mitigating the risk of acute respiratory toxicity.[5][12] |
Emergency Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area : Restrict access to the spill zone. If the substance is in a flammable solvent, eliminate all sources of ignition.[5][11]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
Don PPE : Before attempting cleanup, don the full mandatory PPE as described in Section 2.
-
Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[11] Do NOT use combustible materials like paper towels to absorb large spills of flammable solutions.
-
Collect Waste : Carefully scoop the absorbed material and contaminated debris into a clearly labeled, sealable container designated for halogenated hazardous waste .
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., soapy water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal and Waste Segregation Protocol
Proper segregation at the point of generation is the cornerstone of a compliant chemical waste management program.[13] Disposing of this compound requires adherence to procedures for halogenated organic waste.
Disposal Workflow Diagram
Caption: Waste segregation and disposal workflow.
Detailed Protocol:
-
Waste Identification : At the point of generation, all waste containing this compound, whether solid, in solution, or as contaminated labware, must be classified as Hazardous Halogenated Organic Waste .[7]
-
Container Selection :
-
Labeling :
-
Attach a completed hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List any solvents or other chemicals present in the waste mixture.
-
The associated hazards (e.g., "Toxic," "Corrosive," "Flammable").
-
The date of accumulation.
-
-
-
Waste Collection :
-
All transfers of waste into the container must be performed within a certified chemical fume hood while wearing full PPE.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.
-
-
Interim Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be located at or near the point of waste generation, under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
-
Final Disposal Pathway: The Role of EHS
Under no circumstances should this chemical be disposed of down the drain or in general trash.[8][12] Doing so poses a significant risk to environmental and public health.
The final and only acceptable disposal route is through your institution's designated hazardous waste management program, typically overseen by the Environmental Health and Safety (EHS) department.[11]
-
Scheduled Pickup : Once the waste container is full, or if it has been stored for a period approaching your institution's limit (e.g., 90 days), arrange for a pickup by EHS or a licensed hazardous waste disposal contractor.
-
Ultimate Destruction : The collected waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HCl) produced during combustion.[7][12]
By adhering to this comprehensive guide, you ensure the safe management and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Morpholine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety.aspx?_ID=100000003829]
- Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide. Benchchem. [URL: https://www.benchchem.com/product/bcp123048/article/disposal-4-2-cyclopropylethenyl-morpholine]
- Navigating the Disposal of Hydroxyl Methyl Purine-One: A Guide to Safe Laboratory Practices. Benchchem. [URL: https://www.benchchem.com/product/bcp301435/article/disposal-hydroxyl-methyl-purine-one]
- Safety Data Sheet: Morpholine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-9691-IE-EN.pdf]
- Morpholine - SAFETY DATA SHEET. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/14150.htm]
- Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1287.pdf]
- This compound. Bouling Chemical Co., Limited. [URL: https://www.bouling-chem.com/product/4-2-chloro-9-methyl-9h-purin-6-yl-morpholine]
- 4-(1H-PURIN-6-YL)MORPHOLINE. gsrs.ncats.nih.gov. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VN5RQ48X]
- This compound. ChemShuttle. [URL: https://www.chemshuttle.com/product-details/13677]
- SAFETY DATA SHEET - Morpholine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/252360]
- Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. [URL: https://www.chemos.
- Morpholine - SAFETY DATA SHEET. Penta Chemicals. [URL: https://www.pentachemicals.eu/files/sds/en/morpholine_sds_en.pdf]
- 4-(2-chloro-9-(2,2,2-trifluoroethyl)-9H-purin-6-yl)morpholine. Echemi. [URL: https://www.echemi.com/products/pid2309539-4-2-chloro-9-222-trifluoroethyl-9h-purin-6-yl-morpholine.html]
- Morpholine - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Morpholine]
- 4-(2-Chloro-9-methyl-purin-6-yl)morpholine. ChemBK. [URL: https://www.chembk.com/en/chem/1148003-35-3]
- (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [URL: https://www.researchgate.net/publication/257173273_Morpholines_Synthesis_and_Biological_Activity]
- Morpholine | C4H9NO | CID 8083. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Morpholine]
- (4-Chloro-phenyl)-(8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-amine. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44329163]
- Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [URL: https://www.uni-regensburg.de/assets/chemie-pharmazie/arbeitskreise/ac-ignatyev/dokumente/entsorgung_von_chemikalienresten_im_labor.pdf]
- Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [URL: https://www.researchgate.
- Appendix A: Disposal Procedures by Chemical. UW-La Crosse. [URL: https://www.uwlax.edu/globalassets/offices-services/risk-management-and-safety/chemical-safety/appendix-a-disposal-procedures-by-chemical.pdf]
- Proper Disposal of 8-Ethynyl-9H-purine: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/product/bcp299778/article/disposal-8-ethynyl-9h-purine]
- Laboratory chemical waste disposal guidelines. University of Otago. [URL: https://www.otago.ac.nz/healthsafety/otago729550.pdf]
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]
- 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33709569/]
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [URL: https://www.researchgate.
- Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11456381/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. otago.ac.nz [otago.ac.nz]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, purine analogs like 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine represent a critical class of molecules with significant therapeutic potential. However, with great potential comes the inherent responsibility of ensuring the utmost safety in their handling. This guide provides essential, experience-driven insights and procedural guidance for the safe use, storage, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory.
Core Hazard Assessment and Immediate Safety Precautions
Based on the toxicological profiles of related compounds such as morpholine, researchers must assume that this compound may possess similar hazardous properties. Morpholine is recognized as a flammable liquid that is harmful if swallowed or inhaled, toxic upon contact with skin, and capable of causing severe skin burns and eye damage[1][2][3]. Therefore, a proactive and stringent safety protocol is not just recommended, but imperative.
Immediate Actions Upon Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[1][2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are the cornerstones of safe laboratory practice. For handling this compound, a comprehensive PPE strategy is mandatory. This is not merely a checklist, but a system designed to minimize exposure through all potential routes.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile gloves. | The outer glove should extend over the cuff of the lab coat or gown.[5] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[5] Powder-free gloves are recommended to prevent aerosolization of the compound.[6] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient.[7] A face shield provides an additional layer of protection against splashes to the entire face.[6][7] |
| Body Protection | A disposable, back-closing gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene. | Lab coats made of absorbent materials are not suitable.[8] Gowns should be changed every 2-3 hours or immediately upon contamination.[5] |
| Respiratory Protection | An N95 or higher-rated respirator. | A surgical mask does not offer adequate protection.[5] This is crucial when handling the solid compound or preparing solutions, where inhalation of airborne particles is a risk. Fit-testing of the respirator is essential. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Shoe covers should be worn within the designated handling area to prevent the tracking of contaminants.[5][8] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step operational plan is critical to minimizing risk. This workflow ensures that safety is integrated into every stage of the compound's lifecycle in the laboratory.
Step-by-Step Handling Procedures
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[9] The storage location should be clearly labeled as a hazardous chemical storage area. Keep the container tightly sealed.[9]
-
-
Preparation for Handling :
-
Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary equipment and reagents before retrieving the compound from storage.
-
Don the full complement of PPE as outlined in the table above.
-
-
Weighing and Solution Preparation :
-
Perform all weighing operations of the solid compound within a ventilated enclosure to prevent the inhalation of fine particles.
-
Use non-sparking tools.[4]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
-
Experimental Use :
-
All manipulations of the compound and its solutions should be conducted within a certified chemical fume hood.
-
Avoid working alone. Ensure that at least one other person is aware of the work being conducted.
-
Disposal Plan: A Critical Final Step
Improper disposal of hazardous chemicals can have far-reaching consequences. A robust disposal plan is not negotiable.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Decontamination :
-
All surfaces and equipment that have come into contact with the compound must be thoroughly decontaminated. Consult your institution's safety officer for appropriate decontamination solutions and procedures.
-
-
Final Disposal :
-
Dispose of all hazardous waste through your institution's designated hazardous waste management program.[4] Ensure that all containers are properly sealed and labeled according to regulatory requirements.
-
By adhering to these comprehensive safety and logistical protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research. This commitment to safety is the bedrock upon which groundbreaking scientific discoveries are built.
References
- Bouling Chemical Co., Limited. This compound.
- Sigma-Aldrich.
- Penta s.r.o.
- ExxonMobil.
- POGO. Personal Protective Equipment.
- NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific.
- Pharmacy Times. USP Chapter <800>: Personal Protective Equipment.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
- Chemos GmbH & Co. KG.
- Carl ROTH.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. This compound | Structure, Uses, Safety, Supplier China | High Purity Chemical Information [chemheterocycles.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
